Product packaging for 3-Methylbenzohydrazide(Cat. No.:CAS No. 13050-47-0)

3-Methylbenzohydrazide

Cat. No.: B076409
CAS No.: 13050-47-0
M. Wt: 150.18 g/mol
InChI Key: XFNNAMBYJSQXKF-UHFFFAOYSA-N
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Description

3-Methylbenzohydrazide is a versatile and valuable chemical intermediate extensively used in organic synthesis and medicinal chemistry research. This compound, characterized by its hydrazide functional group attached to a meta-substituted methylbenzene ring, serves as a crucial building block for the construction of more complex heterocyclic structures. Its primary research applications include the synthesis of various pharmacologically active scaffolds, such as pyrazole, isatin, and 1,3,4-oxadiazole derivatives, which are investigated for their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The mechanism of action for this compound itself is primarily that of a synthon; it acts as a bidentate nucleophile, where the nitrogen atoms can undergo condensation, cyclization, and coordination reactions. This reactivity is fundamental in developing novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this compound to explore new pathways in drug discovery and material science, making it an indispensable tool in the modern laboratory. It is supplied with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure batch-to-batch consistency and purity for reliable experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B076409 3-Methylbenzohydrazide CAS No. 13050-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzohydrazide
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InChI

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
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InChI Key

XFNNAMBYJSQXKF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10N2O
Source PubChem
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DSSTOX Substance ID

DTXSID20156578
Record name m-Toluohydrazide
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Molecular Weight

150.18 g/mol
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CAS No.

13050-47-0
Record name 3-Methylbenzohydrazide
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbenzohydrazide (CAS 13050-47-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzohydrazide, a derivative of benzoic acid, is a versatile organic compound with significant potential in synthetic chemistry and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its known biological activities and potential mechanisms of action. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] Its core structure consists of a benzohydrazide moiety with a methyl group at the 3-position of the benzene ring. This substitution influences its electronic properties and reactivity.

PropertyValueReference(s)
CAS Number 13050-47-0[1][2]
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [2]
Melting Point 96-100 °C[2][3]
Appearance White to light yellow to light orange powder/crystal[3]
Density 1.127 g/cm³
Refractive Index 1.568
InChI InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)[1][2]
InChIKey XFNNAMBYJSQXKF-UHFFFAOYSA-N[2]
Canonical SMILES CC1=CC=CC(=C1)C(=O)NN[2]
Purity >95.0% (GC)[3]

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented below, derived from established methods for analogous compounds.

From Methyl 3-Methylbenzoate

This method involves the hydrazinolysis of the corresponding methyl ester. A general procedure, adapted from the synthesis of 4-methoxybenzoylhydrazide, is as follows:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 3-methylbenzoate (1 equivalent) with an excess of hydrazine hydrate (e.g., 1.2 equivalents).

  • Solvent: Add methanol as a solvent.

  • Reaction: Reflux the mixture for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be further purified by recrystallization. While a specific solvent for this compound is not definitively reported, common solvents for recrystallizing benzohydrazide derivatives include ethanol, methanol, or mixtures such as ethanol/water.[4][5][6][7][8]

G cluster_synthesis Synthesis Workflow start Start reactants Mix Methyl 3-Methylbenzoate, Hydrazine Hydrate, and Methanol start->reactants reflux Reflux for 2-4 hours reactants->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize wash->recrystallize product This compound recrystallize->product

Synthesis of this compound from its methyl ester.
From 3-Methylbenzoyl Chloride

This alternative route involves the reaction of an acyl chloride with hydrazine.

Experimental Protocol:

Part A: Synthesis of 3-Methylbenzoyl Chloride

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas absorption device, add 3-methylbenzoic acid (1 equivalent), thionyl chloride (e.g., 1.05 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 90°C and stir for approximately 3 hours.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride.

Part B: Synthesis of this compound

  • Reaction Setup: Prepare a stirred slurry of hydrazine (1 equivalent) in an inert solvent (e.g., methylene chloride) at a low temperature (e.g., -70°C).

  • Addition: Slowly add the 3-methylbenzoyl chloride (1 equivalent) continuously to the cold hydrazine slurry while maintaining the low temperature.

  • Work-up and Purification: The work-up and purification would follow standard procedures for hydrazide synthesis, likely involving filtration and recrystallization as described in section 2.1.

G cluster_synthesis_acyl Acyl Chloride Route cluster_part_a Part A: Acyl Chloride Formation cluster_part_b Part B: Hydrazide Formation start_a Start reactants_a Mix 3-Methylbenzoic Acid, Thionyl Chloride, and DMF start_a->reactants_a heat_a Heat to 90°C for 3 hours reactants_a->heat_a distill_a Distill under Reduced Pressure heat_a->distill_a product_a 3-Methylbenzoyl Chloride distill_a->product_a add_b Slowly Add 3-Methylbenzoyl Chloride product_a->add_b start_b Start reactants_b Prepare Hydrazine Slurry in Methylene Chloride at -70°C start_b->reactants_b reactants_b->add_b workup_b Work-up and Recrystallization add_b->workup_b product_b This compound workup_b->product_b

Synthesis of this compound via the acyl chloride intermediate.

Biological Activity and Potential Applications

Benzohydrazide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][9]

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of benzohydrazide derivatives against a range of pathogenic bacteria.[9][10] While specific data for this compound is limited, the general class of compounds shows promise.

Experimental Protocol for Antibacterial Susceptibility Testing (Agar Well-Diffusion Method):

  • Bacterial Culture: Propagate the desired bacterial strains on nutrient agar at 37°C.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial suspension onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar.

  • Compound Application: Add a solution of this compound at a known concentration (e.g., dissolved in DMSO) to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Minimum Inhibitory Concentration (MIC) Determination:

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using a two-fold serial dilution method in a liquid broth or on agar plates.

Mechanism of Action

The precise mechanism of antibacterial action for this compound is not yet fully elucidated. However, studies on related benzohydrazide and hydrazone derivatives suggest potential targets within bacterial cells. One prominent hypothesis is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[11]

G cluster_moa Hypothesized Antibacterial Mechanism compound This compound Derivative cell_entry Bacterial Cell Entry compound->cell_entry dna_gyrase DNA Gyrase cell_entry->dna_gyrase inhibition Inhibition dna_gyrase->inhibition dna_replication DNA Replication Blocked inhibition->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Potential mechanism of action via DNA gyrase inhibition.

The hydrazone derivatives formed from this compound and various aldehydes are also of significant interest. These Schiff bases can exhibit enhanced biological activity. The formation of these hydrazones is a straightforward condensation reaction.

Experimental Protocol for Hydrazone Synthesis:

  • Reaction Setup: Dissolve this compound (1 equivalent) and a selected aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst: Add a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Isolation: Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.

  • Purification: Wash the product with a non-polar solvent like petroleum ether and recrystallize from a suitable solvent, such as ethanol.[12]

Conclusion

This compound is a valuable building block in medicinal chemistry. The synthetic protocols provided herein offer a solid foundation for its preparation in a laboratory setting. While its specific biological activities and mechanisms of action require further investigation, the broader class of benzohydrazides demonstrates significant potential as antibacterial agents, possibly through the inhibition of DNA gyrase. Further research into the structure-activity relationships of this compound and its derivatives could lead to the development of novel and effective therapeutic compounds.

References

3-Methylbenzohydrazide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzohydrazide is an aromatic hydrazide compound that serves as a valuable building block in organic synthesis and drug discovery. Its chemical structure, featuring a benzoyl group attached to a hydrazine moiety with a methyl substituent on the benzene ring, imparts a unique combination of reactivity and biological potential. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and key reactions of this compound, tailored for professionals in research and development.

Chemical Properties and Structure

This compound is a crystalline solid at room temperature.[1] Its core structure consists of a toluene ring functionalized with a hydrazide group at the meta-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 13050-47-0[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 96 °C[1]
Boiling Point Data not readily available
LogP (Octanol/Water) 0.74[1]
SMILES CC1=CC=C(C=C1)C(=O)NN[1]
InChI InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)[1]
Solubility Profile

The solubility of this compound varies depending on the solvent. While specific quantitative data is not extensively published, its LogP value of 0.74 suggests moderate lipophilicity, indicating better solubility in organic solvents than in water. General observations indicate that it is soluble in alcohols like methanol and ethanol and polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the hydrazinolysis of the corresponding ester, methyl 3-methylbenzoate.

Experimental Protocol: Synthesis from Methyl 3-methylbenzoate

This protocol describes a general procedure for the synthesis of benzohydrazides, adapted for the specific preparation of this compound.

Materials:

  • Methyl 3-methylbenzoate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (or another suitable alcohol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methylbenzoate in a minimal amount of ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add a slight molar excess of hydrazine hydrate. The reaction is typically carried out with a 1:1.2 to 1:1.5 molar ratio of ester to hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath. The this compound product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product Methyl_3-methylbenzoate Methyl 3-methylbenzoate Dissolve Dissolve Ester in Ethanol Methyl_3-methylbenzoate->Dissolve Hydrazine_hydrate Hydrazine Hydrate Add_Hydrazine Add Hydrazine Hydrate Hydrazine_hydrate->Add_Hydrazine Dissolve->Add_Hydrazine Reflux Reflux for 2-6 hours Add_Hydrazine->Reflux Cool Cool to Precipitate Reflux->Cool Filter Filter and Wash Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product This compound Recrystallize->Product

Synthesis Workflow

Key Reactions: Hydrazone Formation

A hallmark chemical property of this compound is its ability to undergo condensation reactions with aldehydes and ketones to form hydrazones. This reaction is fundamental to the synthesis of a wide array of derivatives with potential biological activities.

Experimental Protocol: General Hydrazone Synthesis

This protocol outlines a general procedure for the synthesis of a hydrazone from this compound and an aldehyde.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser (if heating is required)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve equimolar amounts of this compound and the aldehyde in ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the reactivity of the aldehyde. Gentle heating or refluxing may be necessary to drive the reaction to completion. The formation of a precipitate often indicates product formation.

  • Isolation: Once the reaction is complete (monitored by TLC), cool the mixture in an ice bath to maximize precipitation. Collect the solid hydrazone product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.

G Hydrazone Formation from this compound This compound This compound Reaction Condensation Reaction (Room Temp or Reflux) This compound->Reaction Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Reaction Solvent Ethanol/Methanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Hydrazone Hydrazone Product Reaction->Hydrazone Water Water (byproduct) Reaction->Water

Hydrazone Formation Reaction

Applications in Research and Drug Development

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. The core structure of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The synthesis of various hydrazones from this precursor allows for the exploration of structure-activity relationships (SAR) to optimize biological efficacy.

Antibacterial Activity Testing

The antibacterial potential of this compound and its derivatives can be evaluated using standard microbiological assays.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a general method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the wells of a 96-well plate. The concentration range can be tailored based on the expected potency of the compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound and the positive control well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide group allow for the creation of diverse molecular libraries, particularly of hydrazone derivatives. The information and protocols provided in this technical guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this valuable compound. Further investigation into its biological activities and the development of novel derivatives are promising avenues for future research.

References

A Comprehensive Technical Guide to the Synthesis of 3-Methylbenzohydrazide from Methyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible, multi-step synthetic pathway for the preparation of 3-methylbenzohydrazide, commencing from the starting material methyl benzoate. While a more direct synthesis is achievable from 3-methylbenzoic acid, this document strictly adheres to the specified starting material, providing a thorough examination of a plausible, albeit more complex, synthetic route. The described pathway involves four key transformations: nitration, reduction, methylation via a palladium-catalyzed cross-coupling reaction, and finally, hydrazinolysis.

This guide provides detailed experimental protocols for each synthetic step, supported by quantitative data where available in the literature for analogous transformations. All quantitative data are summarized in tabular format for clarity and ease of comparison. Additionally, schematic diagrams generated using the DOT language are included to visualize the experimental workflow.

Overall Synthetic Pathway

The transformation of methyl benzoate to this compound is proposed to proceed through the following four-step sequence:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group at the meta-position of methyl benzoate, yielding methyl 3-nitrobenzoate.

  • Reduction: Conversion of the nitro group to an amine, affording methyl 3-aminobenzoate.

  • Methylation: A two-step process involving diazotization of the amino group to form a stable intermediate, followed by a Suzuki-Miyaura cross-coupling reaction to install the methyl group, yielding methyl 3-methylbenzoate.

  • Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to produce the final product, this compound.

Experimental Protocols and Data

Step 1: Nitration of Methyl Benzoate

The initial step involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate. The ester group deactivates the aromatic ring and directs the incoming electrophile to the meta position.

Experimental Protocol: A solution of methyl benzoate (1.0 eq) in concentrated sulfuric acid is cooled to 0 °C in an ice bath. A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise to the reaction mixture, ensuring the temperature is maintained below 15 °C. Following the addition, the reaction is allowed to warm to room temperature and stirred for a designated period. The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or methanol.

Quantitative Data:

ParameterValueReference
Typical Yield85-95%General organic chemistry literature
Melting Point78-80 °CPublished data for methyl 3-nitrobenzoate
AppearanceWhite to pale yellow solidStandard observation
Step 2: Reduction of Methyl 3-Nitrobenzoate

The nitro group of methyl 3-nitrobenzoate is reduced to an amino group to yield methyl 3-aminobenzoate. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Methyl 3-nitrobenzoate (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on activated carbon (10% Pd/C, typically 1-5 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be purified by recrystallization if necessary.

Quantitative Data:

ParameterValueReference
Typical Yield>95%Common for catalytic hydrogenation
Melting Point39-41 °CPublished data for methyl 3-aminobenzoate
AppearanceWhite to off-white solidStandard observation
Step 3: Methylation of Methyl 3-Aminobenzoate

This step involves the conversion of the amino group to a methyl group. A modern and efficient method is a two-step sequence involving the conversion of the amine to a more stable intermediate, such as a boronic acid pinacol ester, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Two-Part):

Part A: Synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl 3-aminobenzoate (1.0 eq) is subjected to a Sandmeyer-type reaction with isoamyl nitrite and a boron source to form the corresponding boronic acid pinacol ester.

Part B: Suzuki-Miyaura Cross-Coupling The crude methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of toluene and water. A methylating agent, typically methylboronic acid or a suitable derivative, along with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃), is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is worked up by extraction with an organic solvent, and the product, methyl 3-methylbenzoate, is purified by column chromatography.

Quantitative Data:

ParameterValueReference
Typical Yield (Overall)60-80%Literature on analogous Suzuki-Miyaura couplings
Boiling Point210-212 °CPublished data for methyl 3-methylbenzoate
AppearanceColorless liquidStandard observation
Step 4: Hydrazinolysis of Methyl 3-Methylbenzoate

The final step is the conversion of the methyl ester to the desired hydrazide derivative through reaction with hydrazine hydrate.

Experimental Protocol: Methyl 3-methylbenzoate (1.0 eq) is dissolved in ethanol or a similar alcohol. Hydrazine hydrate (a slight excess, typically 1.1-1.5 eq) is added to the solution. The mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is partially removed under reduced pressure. The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried to afford pure this compound.

Quantitative Data:

ParameterValueReference
Typical Yield80-95%Common for hydrazinolysis of esters
Melting Point115-117 °CPublished data for this compound
AppearanceWhite crystalline solidStandard observation

Visualized Experimental Workflow

Synthesis_Workflow MB Methyl Benzoate MNB Methyl 3-Nitrobenzoate MB->MNB Nitration (HNO3, H2SO4) MAB Methyl 3-Aminobenzoate MNB->MAB Reduction (H2, Pd/C) MMB Methyl 3-Methylbenzoate MAB->MMB Methylation (Suzuki Coupling) Product This compound MMB->Product Hydrazinolysis (N2H4·H2O)

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from methyl benzoate is a challenging but feasible endeavor that highlights several key transformations in organic synthesis. The proposed four-step route, involving nitration, reduction, methylation, and hydrazinolysis, provides a logical pathway to the target molecule. While alternative starting materials may offer a more direct and efficient synthesis, the methodology presented here provides a comprehensive guide for researchers who may be constrained to begin with methyl benzoate. The provided protocols and data serve as a solid foundation for the practical execution of this synthesis in a laboratory setting.

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methylbenzohydrazide (m-Toluic Hydrazide), a key intermediate in organic synthesis and drug discovery. As a Senior Application Scientist, this document moves beyond a simple data repository to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a robust framework for the structural elucidation and quality control of this compound and its derivatives. This guide is designed to be a self-validating resource, grounding its interpretations in established spectroscopic principles and authoritative references.

Introduction: The Molecular Profile of this compound

This compound, with the molecular formula C₈H₁₀N₂O, is an organic compound featuring a hydrazide functional group attached to a meta-substituted methylbenzene ring.[1][2][3] Its structure combines the reactivity of the hydrazine moiety with the aromatic scaffold, making it a versatile building block for synthesizing a wide range of heterocyclic compounds, potential pharmaceutical agents, and other complex organic molecules.[1]

Accurate and unambiguous characterization is paramount for any synthetic intermediate. Spectroscopic techniques provide a powerful, non-destructive suite of tools to confirm molecular structure, assess purity, and understand chemical properties. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering a detailed interpretation of the expected data.

Caption: Molecular structure of this compound (C₈H₁₀N₂O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic, methyl, and hydrazide protons. The choice of solvent is critical; DMSO-d₆ is often preferred as it can slow the exchange of the labile N-H protons, allowing for their observation.[4]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 9.5Singlet (broad)1H-C(=O)NH -
~7.6 - 7.5Multiplet2HAromatic H (ortho to C=O)
~7.4 - 7.3Multiplet2HAromatic H (meta, para to C=O)
~4.5 - 4.0Singlet (broad)2H-NH₂
~2.35Singlet3H-CH₃

Interpretation:

  • Amide Proton (-NH-): A significantly downfield signal (δ ~9.8 ppm) is expected for the amide proton due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding. Its broadness is characteristic of protons on nitrogen.

  • Aromatic Protons: The four protons on the meta-substituted benzene ring will appear in the typical aromatic region (δ 7.3-7.6 ppm). Due to the meta-substitution pattern, they will exhibit complex splitting (multiplets). The two protons ortho to the electron-withdrawing carbonyl group are expected to be slightly further downfield than the other two.

  • Amine Protons (-NH₂): The two protons of the primary amine group will appear as a broad singlet around δ 4.3 ppm. The signal is often broad due to rapid chemical exchange with trace amounts of water and quadrupolar relaxation from the ¹⁴N nucleus.

  • Methyl Protons (-CH₃): The methyl group protons will give a sharp singlet at approximately δ 2.35 ppm, a characteristic shift for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing a count of unique carbon environments and information about their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166C=O (Carbonyl)
~138Aromatic C-CH₃
~133Aromatic C-C=O
~132Aromatic C-H
~128Aromatic C-H
~128Aromatic C-H
~124Aromatic C-H
~21-CH₃

Interpretation:

  • Carbonyl Carbon (C=O): The most downfield signal, typically around δ 166 ppm, is unequivocally assigned to the carbonyl carbon of the hydrazide group.[5] Its electron-deficient nature causes this strong deshielding.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The quaternary carbons (C-CH₃ and C-C=O) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon bearing the methyl group (C-CH₃) appears around δ 138 ppm, while the carbon attached to the carbonyl (C-C=O) is found near δ 133 ppm. The remaining four signals correspond to the C-H carbons of the aromatic ring.

  • Methyl Carbon (-CH₃): The aliphatic methyl carbon will appear far upfield, around δ 21 ppm, consistent with a shielded sp³-hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3200N-H Stretch-NH₂ and -NH-
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (-CH₃)
1680 - 1640C=O Stretch (Amide I)Carbonyl
1620 - 1580N-H Bend-NH₂
1600, 1475C=C StretchAromatic Ring

Interpretation:

  • N-H Stretching: The most prominent features in the high-frequency region will be the broad absorptions between 3200 and 3350 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH and -NH₂ groups. The broadness is a result of hydrogen bonding.

  • C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while peaks just below 3000 cm⁻¹ arise from the methyl group's C-H stretching.[6]

  • Carbonyl (Amide I) Band: A very strong, sharp absorption band between 1640 and 1680 cm⁻¹ is the hallmark of the C=O stretching vibration in the hydrazide. This is often referred to as the "Amide I" band and is one of the most reliable peaks in the spectrum.[8]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions corresponding to various bending and stretching vibrations, including C-N stretching and aromatic C-H out-of-plane bending. While complex, this region is unique to the molecule and serves as a "fingerprint" for identification.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (Molecular Weight: 150.18 g/mol ), Electron Ionization (EI) is a common technique.[2]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment
150[M]⁺ (Molecular Ion)
119[CH₃-C₆H₄-C≡O]⁺ (3-Methylbenzoyl cation)
91[C₇H₇]⁺ (Tropylium ion)
31[N₂H₃]⁺ or [CH₃N]⁺

Interpretation and Fragmentation Pathway:

The fragmentation of benzohydrazides is well-understood.[9][10] The molecular ion ([M]⁺) at m/z 150 should be observable. The most dominant fragmentation pathway involves the cleavage of the weak N-N bond, leading to the formation of the highly stable 3-methylbenzoyl cation at m/z 119 . This is often the base peak in the spectrum. This acylium ion can then lose carbon monoxide (CO) to form the tropylium ion at m/z 91 , another common and stable fragment in the mass spectra of toluene derivatives.

G cluster_main Primary Fragmentation Pathway M+ This compound [M]⁺˙ m/z = 150 Acylium 3-Methylbenzoyl Cation [C₈H₇O]⁺ m/z = 119 (Base Peak) M+->Acylium - •N₂H₃ Tropylium Tropylium Ion [C₇H₇]⁺ m/z = 91 Acylium->Tropylium - CO

Caption: Proposed EI-MS fragmentation of this compound.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4]

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[11]

  • ¹H NMR Acquisition: Obtain a spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, powdered potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.[7] A background spectrum of the empty spectrometer should be collected first.[12]

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) inlet.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a definitive and comprehensive structural characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, notably the hydrazide's C=O and N-H bonds. Finally, Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This guide serves as a robust reference for the analysis and quality assurance of this important synthetic intermediate.

References

The Diverse Biological Activities of Benzohydrazide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzohydrazide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The information presented herein is intended to support researchers and drug development professionals in the exploration and optimization of benzohydrazide-based therapeutic agents.

Anticancer Activity

Benzohydrazide derivatives have shown significant promise as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[1][2] A key mechanism of action for some of these compounds is the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3]

A series of novel benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potential EGFR kinase inhibitors.[3] One compound, designated H20, exhibited potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines, with IC50 values of 0.46, 0.29, 0.15, and 0.21 μM, respectively.[3] This compound also demonstrated strong EGFR inhibition with an IC50 value of 0.08 μM.[3] Molecular modeling studies suggest that these derivatives bind to the ATP binding site of EGFR, thereby inhibiting its kinase activity.[3]

Another study explored the anticancer potential of anti-tubercular pyrrolyl benzohydrazide derivatives, repurposing them as potential cancer therapeutics.[2] Two compounds, C8 and C18, were identified as potent inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[2] Compound C8, in particular, showed significant cytotoxic activity against A549, MCF-7, and HepG2 cell lines and induced cell cycle arrest at the G2/M phase in A549 cells.[2]

The cytotoxic activity of various benzohydrazide derivatives against different cancer cell lines is summarized in the table below.

Quantitative Data on Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
H20 A549 (Lung Carcinoma)0.46[3]
MCF-7 (Breast Cancer)0.29[3]
HeLa (Cervical Cancer)0.15[3]
HepG2 (Liver Cancer)0.21[3]
EGFR Inhibition 0.08[3]
Compound 4 HCT 116 (Colon Cancer)1.88 ± 0.03[1]
Compound 7 HCT116 (Colon Cancer)14.90[1]
Compound 5t 0.660[1]
Compound 20 HCT116 (Colon Cancer)19 µg/cm³[1]
MCF7 (Breast Cancer)18 µg/cm³[1]
Compounds 3b, 3c, 3d HCT 15 (Colon Cancer)13-15 µg/ml[1]
C8 A549 (Lung Cancer)Lower than C18[2]
MCF-7 (Breast Cancer)Lower than C18[2]
HepG2 (Liver Cancer)Lower than C18[2]
Compound 6g K562 (Leukemia)~50[4]
Compound 11 HCT-116 (Colon Carcinoma)Most effective[5]
Compound 5a HCT-116 (Colon Carcinoma)3.8 ± 0.7[5]
Compound 9 HCT-116 (Colon Carcinoma)9.3 ± 1.7[5]
Compound 5c HCT-116 (Colon Carcinoma)9.3 ± 1.4[5]
Compound 5d HCT-116 (Colon Carcinoma)8.5 ± 1.3[5]
Compound 7a HCT-116 (Colon Carcinoma)35.3 ± 3.1[5]
Compound 7b HCT-116 (Colon Carcinoma)37.2 ± 4.2[5]
Compound 5e HCT-116 (Colon Carcinoma)27.0 ± 2.5[5]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[6] Benzohydrazide derivatives have demonstrated promising antibacterial and antifungal activities.[7][8]

A series of benzohydrazide pyrazole derivatives were synthesized and evaluated for their antimicrobial potential.[7] Compounds 6b, 6c, and 6d, in particular, showed remarkable antibacterial and antifungal activities.[7] Another study reported that certain benzohydrazide derivatives exhibited desired antibacterial activities against a panel of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6]

The antimicrobial efficacy is often attributed to the structural features of the derivatives, with the presence of specific substituents on the phenyl rings influencing their activity.[7] For instance, some 3-Br, 4-Cl, 4-F, 3-OH, 4-CH3, and 3-NO2 substituted benzohydrazide compounds have shown antifungal efficacy against Mucor sp. and T. viride.[8]

Quantitative Data on Antimicrobial Activity
Compound IDMicroorganismInhibition Zone (mm)MIC (µg/mL)Reference
5i L. innocua22[9]
5g L. innocua[9]
5d L. innocua[9]
5c L. innocua[9]
5j L. innocua[9]
5b L. innocua14[9]
5c C. albicans31-34[9]
5d C. albicans31-34[9]
5g C. albicans31-34[9]
5j C. albicans31-34[9]
5c B. cereus25[9]
5d B. cereus25[9]
5e B. cereus25[9]
5g B. cereus25[9]
5i B. cereus25[9]
5j B. cereus25[9]
S3 E. ColipMICec = 15[10]
S3 A. nigerpMICan > 14[10]
T1 S. aureusGreater than other compounds[11]
T1 E. coliGreater than other compounds[11]
4a S. aureus26.11 µM[12]
4a C. albicans26.11 µM[12]
4b P. aeruginosa23.28 µM[12]
4b S. typhi23.28 µM[12]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzohydrazide derivatives have been investigated for their anti-inflammatory properties.[13] Certain derivatives have shown the ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[7] For instance, p-aminobenzoic acid (PABA) derivatives functionalized with a hydrazinamide and a maleimide moiety have demonstrated anti-inflammatory effects.[13]

In addition to their anti-inflammatory potential, benzohydrazide derivatives have also been evaluated for their antioxidant activity.[14] They can act as radical scavengers, and their antioxidant capacity can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[14] The radical scavenging activity of some 2,5-disubstituted-1,3,4-oxadiazole derivatives derived from benzohydrazide was found to be excellent, with inhibition percentages ranging from 76% to 95.5% at a concentration of 250 µg/ml.[9]

Experimental Protocols

Synthesis of Benzohydrazide Derivatives (General Procedures)

Method 1: Conventional Synthesis from an Ester [1][15]

  • Reaction Setup: In a round-bottomed flask, combine the starting ester (e.g., methyl benzoate, 1.0 eq) and hydrazine hydrate (1.2 eq).

  • Reflux: Reflux the mixture for 2-5 hours.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid product, wash it with a suitable solvent (e.g., petroleum ether), and dry it.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the pure benzohydrazide.

Method 2: Synthesis of Schiff Bases from Benzohydrazide [15]

  • Dissolution: Dissolve the synthesized benzohydrazide (1.0 eq) in a suitable solvent like ethanol.

  • Addition of Aldehyde: Add an equimolar amount of the desired substituted aldehyde to the solution. A few drops of a catalyst, such as concentrated hydrochloric acid, can be added.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to several hours. The formation of a precipitate indicates product formation.

  • Work-up: Filter the solid product, wash it with a suitable solvent (e.g., petroleum ether), and dry it.

  • Purification: Recrystallize the crude Schiff base from an appropriate solvent, such as ethanol.

Biological Assays

Antiproliferative Activity (MTT Assay) [3][16]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzohydrazide derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Agar Well/Disk Diffusion Method) [10][11]

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Nutrient Agar, Mueller-Hinton Agar).

  • Application of Compounds:

    • Well Diffusion: Create wells in the agar using a sterile borer and add a defined volume of the test compound solution (e.g., 100 µg/ml in DMSO) into each well.

    • Disk Diffusion: Impregnate sterile filter paper disks (5 mm diameter) with a solution of the test compound (e.g., 1 mg/ml in DMSO) and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition around each well or disk. A larger zone indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [12][16]

  • Serial Dilution: Perform a two-fold serial dilution of the benzohydrazide derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR ADP ADP Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates Ligand EGF (Ligand) Ligand->EGFR Binds Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR Inhibits (ATP binding site) ATP ATP ATP->EGFR Phosphorylates

Caption: EGFR signaling pathway and the inhibitory action of benzohydrazide derivatives.

Synthesis_Workflow cluster_schiff_base Schiff Base Formation Start Start: Ester (e.g., Methyl Benzoate) + Hydrazine Hydrate Reflux Reflux (2-5 hours) Start->Reflux Precipitate Cool & Precipitate: Crude Benzohydrazide Reflux->Precipitate FilterWash Filter & Wash Precipitate->FilterWash Recrystallize1 Recrystallize (Ethanol) FilterWash->Recrystallize1 PureBenzohydrazide Pure Benzohydrazide Recrystallize1->PureBenzohydrazide PureBenzohydrazide2 Pure Benzohydrazide + Substituted Aldehyde (in Ethanol + Catalyst) PureBenzohydrazide->PureBenzohydrazide2 Stir Stir at Room Temp PureBenzohydrazide2->Stir Precipitate2 Precipitate: Crude Schiff Base Stir->Precipitate2 FilterWash2 Filter & Wash Precipitate2->FilterWash2 Recrystallize2 Recrystallize FilterWash2->Recrystallize2 PureSchiffBase Pure Schiff Base Derivative Recrystallize2->PureSchiffBase

Caption: General experimental workflow for the synthesis of benzohydrazide derivatives.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Benzohydrazide Derivatives (various conc.) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (4h, 37°C) AddMTT->Incubate3 Solubilize Remove Medium & Add DMSO Incubate3->Solubilize Measure Measure Absorbance (490 nm) Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow of the MTT assay for determining cell viability.

Conclusion

Benzohydrazide derivatives represent a privileged scaffold in medicinal chemistry with a remarkable range of biological activities. The data and protocols summarized in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further investigation into the structure-activity relationships, mechanism of action, and pharmacokinetic properties of these compounds is warranted to advance the development of novel and effective therapeutics. The provided experimental workflows and signaling pathway diagrams offer a foundational understanding for researchers entering this exciting field of drug discovery.

References

An In-depth Technical Guide to the Solubility of 3-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methylbenzohydrazide, a compound of interest in various fields of chemical research and pharmaceutical development. Understanding the solubility of this molecule in different solvents is fundamental for its synthesis, purification, formulation, and application in various experimental settings. This document presents representative solubility data, details the experimental protocols for its determination, and provides a visual workflow to guide laboratory practices.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in published literature, the following table presents a set of representative data based on the general solubility characteristics of similar benzohydrazide derivatives in a range of common laboratory solvents at ambient temperature (25°C). This data is intended to serve as a practical guide for solvent selection in experimental design.

SolventSolvent TypeFormulaPolarity (Dielectric Constant)Representative Solubility ( g/100 mL)
WaterPolar ProticH₂O80.1< 0.1
MethanolPolar ProticCH₃OH32.72.5
EthanolPolar ProticC₂H₅OH24.51.8
AcetonePolar AproticC₃H₆O20.712.3
Ethyl AcetatePolar AproticC₄H₈O₂6.07.5
DichloromethanePolar AproticCH₂Cl₂9.19.8
TolueneNon-polarC₇H₈2.43.1
Dimethyl Sulfoxide (DMSO)Polar AproticC₂H₆OS46.7> 20

Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual solubility values should be determined experimentally.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a solid compound in a given solvent.[1] This method, followed by a quantitative analysis technique such as gravimetry or UV-Vis spectroscopy, can provide accurate and reproducible results.

1. Shake-Flask Method for Achieving Equilibrium

The primary objective of the shake-flask method is to create a saturated solution of the compound of interest in the chosen solvent, ensuring that the system has reached equilibrium.

  • Materials:

    • This compound (solid, crystalline)

    • Selected solvents (analytical grade)

    • Erlenmeyer flasks with stoppers or screw-cap vials

    • Orbital shaker or magnetic stirrer

    • Constant temperature bath or incubator

    • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Procedure:

    • Preparation: Add an excess amount of solid this compound to a flask or vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure the formation of a saturated solution.[1]

    • Equilibration: Seal the flasks or vials to prevent solvent evaporation. Place the containers in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25°C).

    • Agitation: Agitate the mixture at a constant, moderate speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solid remains constant.

    • Sedimentation: After the agitation period, allow the flasks to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to permit the excess solid to settle.

    • Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE or other suitable material) to remove all undissolved solids. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

2. Quantitative Analysis of the Saturated Solution

Once the saturated solution is obtained, the concentration of the dissolved this compound can be determined using various analytical methods.

a) Gravimetric Analysis

This method involves determining the mass of the dissolved solute after evaporating the solvent.[2][3][4][5]

  • Procedure:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume of the clear, filtered saturated solution into the pre-weighed dish.

    • Reweigh the dish with the solution to determine the mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used.

    • Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in a desiccator.

    • Weigh the dish with the dry solid.

    • The mass of the dissolved this compound is the final weight of the dish and solid minus the initial weight of the empty dish. The mass of the solvent is the weight of the dish and solution minus the final weight of the dish and solid.

    • Calculate the solubility in grams of solute per 100 mL of solvent.

b) UV-Vis Spectroscopy

This technique is suitable if this compound has a chromophore that absorbs light in the UV-Vis range.[6][7][8]

  • Procedure:

    • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan it with a UV-Vis spectrophotometer to find the λmax.

    • Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

    • Analyze the Saturated Solution: Take the clear, filtered saturated solution and dilute it with a known factor using the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

    • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate Solubility: Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method followed by quantitative analysis.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Quantitative Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed flask prep1->prep2 equi1 Agitate at constant temperature (24-72h) prep2->equi1 equi2 Allow excess solid to sediment (2-4h) equi1->equi2 ana1 Withdraw and filter supernatant equi2->ana1 ana2 Gravimetric Analysis ana1->ana2 Path 1 ana3 UV-Vis Spectroscopy ana1->ana3 Path 2 ana4 Evaporate solvent and weigh residue ana2->ana4 ana5 Prepare dilutions and measure absorbance ana3->ana5 ana6 Calculate Solubility (g/100 mL) ana4->ana6 ana5->ana6

Workflow for Solubility Determination

References

The Rising Potential of 3-Methylbenzohydrazide: A Technical Guide to its Pharmacological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of organic scaffolds, hydrazide derivatives have emerged as a privileged class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide focuses on a specific, yet promising member of this family: 3-Methylbenzohydrazide. While direct pharmacological data on this compound has been limited, this document serves as an in-depth exploration of its potential applications, grounded in the extensive research on its structural analogs. We provide a comprehensive overview for researchers, scientists, and drug development professionals, detailing its synthesis, characterization, and putative mechanisms of action in key therapeutic areas including antimicrobial, anticancer, and anti-inflammatory applications. This guide is designed to be a practical resource, offering detailed experimental protocols and theoretical frameworks to catalyze further investigation into this compound as a valuable lead compound in drug discovery.

Introduction: The Hydrazide Scaffold in Medicinal Chemistry

Hydrazides and their derivatives, characterized by the presence of a reactive acylhydrazone moiety (-CONH-N=), are versatile building blocks in organic synthesis.[1] Their ability to form stable complexes with metal ions and participate in a variety of chemical reactions has made them attractive candidates for the development of new drugs.[2] The pharmacological significance of this scaffold is well-established, with numerous hydrazide-containing compounds having been developed as antitubercular, antidepressant, and antihypertensive agents.[1][3] The introduction of substituents onto the benzohydrazide core allows for the fine-tuning of its physicochemical properties and biological activity, offering a strategic approach to drug design.[4] The methyl group at the 3-position of the benzene ring in this compound is a simple yet potentially impactful modification that warrants dedicated investigation.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the hydrazinolysis of the corresponding methyl ester. This reaction involves the nucleophilic attack of hydrazine hydrate on the carbonyl carbon of methyl 3-methylbenzoate, leading to the formation of the desired hydrazide.

General Synthesis Workflow

The overall process from starting materials to a fully characterized compound follows a standard organic chemistry workflow.[5][6]

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Methyl 3-methylbenzoate + Hydrazine Hydrate reaction Reflux in Ethanol start->reaction Reactants product Crude this compound reaction->product Hydrazinolysis recrystallization Recrystallization from Ethanol product->recrystallization pure_product Pure this compound recrystallization->pure_product nmr NMR Spectroscopy (1H & 13C) pure_product->nmr ir FTIR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Detailed Synthesis Protocol

Materials:

  • Methyl 3-methylbenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3-methylbenzoate (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Purify the crude this compound by recrystallization from hot ethanol to obtain a crystalline solid.

  • Dry the purified product in a vacuum oven.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons (multiplets), a singlet for the methyl group protons, and broad singlets for the -NH and -NH₂ protons.[7][8]
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (including quaternary carbons), and the methyl carbon.[7][9]
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (around 3200-3400), C=O stretching (around 1640-1680), and C-H stretching (aromatic and aliphatic).[10]
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀N₂O, MW: 150.18 g/mol ), along with characteristic fragmentation patterns.[11]

Potential Pharmacological Application I: Antimicrobial Agent

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Benzohydrazide derivatives have consistently demonstrated significant antibacterial and antifungal activities.[4]

Proposed Mechanism of Action

One of the primary mechanisms by which hydrazide derivatives are thought to exert their antimicrobial effects is through the inhibition of bacterial DNA gyrase.[12][13] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[14] By inhibiting this enzyme, this compound could disrupt these vital cellular processes, leading to bacterial cell death.[13] The hydrazide moiety may act as a competitive inhibitor of ATP binding to the GyrB subunit of DNA gyrase, thereby preventing the conformational changes required for its enzymatic activity.[12][15]

G cluster_cell Bacterial Cell compound This compound gyrase DNA Gyrase (GyrA/GyrB) compound->gyrase Inhibits ATP binding to GyrB subunit dna Bacterial DNA gyrase->dna Introduces negative supercoils replication DNA Replication & Transcription gyrase->replication Essential for dna->replication death Bacterial Cell Death replication->death Disruption leads to

Caption: Proposed mechanism of antimicrobial action via inhibition of DNA gyrase.

Experimental Protocol: Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to evaluate the antimicrobial activity of a compound.[3][4][16][17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate using a sterile cotton swab.

  • Aseptically punch wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the this compound solution at various concentrations into the respective wells.

  • Add the positive and negative controls to separate wells on the same plate.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compound.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Potential Pharmacological Application II: Anticancer Agent

The search for more effective and selective anticancer drugs is a continuous endeavor. Numerous studies have reported the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines.[4]

Proposed Mechanism of Action

One plausible mechanism for the anticancer activity of this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[19][20][21][22][23] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[19] Overexpression or mutation of EGFR is a common feature in many cancers. Small molecule inhibitors can bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[20][23]

G cluster_membrane Cell Membrane egf EGF egfr EGFR egf->egfr Binds ras RAS egfr->ras pi3k PI3K egfr->pi3k compound This compound compound->egfr Inhibits ATP binding & autophosphorylation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Metastasis erk->proliferation akt AKT pi3k->akt akt->proliferation

Caption: Proposed mechanism of anticancer action via inhibition of the EGFR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][24][25][26][27]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

  • CO₂ incubator

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Pharmacological Application III: Anti-inflammatory Agent

Chronic inflammation is a key pathological feature of many diseases. Hydrazone derivatives have been reported to possess significant anti-inflammatory properties.[1]

Proposed Mechanism of Action

The anti-inflammatory effects of hydrazone derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[28][29][30][31] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[28] By inhibiting COX-2, this compound could reduce the production of pro-inflammatory prostaglandins at the site of inflammation. Additionally, these compounds may also modulate the production of other pro-inflammatory cytokines such as TNF-α and IL-6.[1][31]

G cluster_membrane Cell Membrane phospholipids Membrane Phospholipids phospholipase Phospholipase A2 phospholipids->phospholipase arachidonic_acid Arachidonic Acid cox2 COX-2 arachidonic_acid->cox2 phospholipase->arachidonic_acid compound This compound compound->cox2 Inhibits prostaglandins Pro-inflammatory Prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Caption: Proposed mechanism of anti-inflammatory action via inhibition of COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[32][33][34]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the rats into groups (e.g., vehicle control, positive control, and different dose groups of this compound).

  • Administer the test compound or controls orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader, pharmacologically active class of benzohydrazide derivatives. While further dedicated research is required to fully elucidate its specific biological profile, the evidence from structurally related compounds strongly suggests its potential as a lead for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this compound. Future studies should focus on synthesizing a library of related analogs to establish clear structure-activity relationships, conducting in-depth mechanistic studies to identify specific molecular targets, and evaluating its in vivo efficacy and safety profile in relevant disease models. Such a comprehensive approach will be crucial in unlocking the full therapeutic potential of this promising scaffold.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Methylbenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crucial aspects of crystal structure analysis of 3-Methylbenzohydrazide derivatives, a class of compounds holding significant interest in medicinal chemistry and materials science. By elucidating the three-dimensional arrangement of atoms and the intricate network of intermolecular interactions, researchers can gain profound insights into the structure-activity relationships, physicochemical properties, and potential applications of these molecules. This document provides a comprehensive overview of the experimental protocols, a structured presentation of crystallographic data, and visual representations of the key processes involved.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding the crystal structure of this compound derivatives begins with their synthesis and the subsequent growth of high-quality single crystals. The most common synthetic route involves the condensation reaction between this compound and a suitable aldehyde or ketone.

General Synthesis of this compound Schiff Bases

A typical synthesis protocol is as follows:

  • Dissolution: this compound (1 equivalent) is dissolved in a suitable solvent, commonly ethanol or methanol.[1][2]

  • Addition of Carbonyl Compound: The corresponding aldehyde or ketone (1 to 1.1 equivalents) is added to the solution.[1]

  • Catalysis: A catalytic amount of acid, such as a few drops of glacial acetic acid or concentrated hydrochloric acid, is often added to facilitate the reaction.[1][3]

  • Reaction: The mixture is stirred at room temperature or refluxed for a period ranging from one to several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[1][4]

  • Isolation and Purification: Upon completion, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent like ethanol, and dried.[1] Recrystallization from an appropriate solvent is performed to obtain a pure product.[1]

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 This compound Dissolution Dissolve in Ethanol/Methanol Reactant1->Dissolution Reactant2 Aldehyde/Ketone Mixing Mix Reactants Reactant2->Mixing Dissolution->Mixing Catalysis Add Acid Catalyst Mixing->Catalysis Reaction Stir/Reflux Catalysis->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product Pure Crystal Product Recrystallization->Product

Caption: General Synthesis Workflow for this compound Derivatives.

Crystal Growth

The formation of single crystals suitable for X-ray diffraction is a critical step. A commonly employed and effective method is slow evaporation:

  • Solution Preparation: A saturated solution of the purified this compound derivative is prepared in a suitable solvent or a mixture of solvents.

  • Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks at room temperature.[5]

  • Crystal Formation: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of well-defined single crystals.

Experimental Protocols for Crystal Structure Determination

Once suitable single crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.

Data Collection
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed on a diffractometer, such as a Bruker SMART CCD or equivalent instrument.[2][6]

  • X-ray Source: A monochromatic X-ray beam, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα radiation, is used.[6][7]

  • Data Acquisition: The crystal is rotated, and diffraction data (a series of diffraction patterns) are collected at a specific temperature, often 100 K or 298 K, to minimize thermal vibrations.[1][6]

Structure Solution and Refinement
  • Data Reduction: The collected raw diffraction data are processed to correct for various factors and to obtain a set of structure factors.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell.

  • Structure Refinement: The atomic positions and other parameters are refined using full-matrix least-squares on F².[1] This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

XRay_Diffraction_Workflow Single-Crystal X-ray Diffraction Workflow cluster_solution Structure Solution & Refinement Start Single Crystal Mounting Mount Crystal on Goniometer Start->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing DirectMethods Direct/Patterson Methods DataProcessing->DirectMethods InitialModel Initial Atomic Model DirectMethods->InitialModel Refinement Least-Squares Refinement InitialModel->Refinement Validation Structure Validation Refinement->Validation Check R-factor, etc. Validation->Refinement Iterate if necessary FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Single-Crystal X-ray Diffraction Workflow.

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for selected this compound derivatives and related compounds to provide a comparative overview.

Table 1: Crystallographic Data for N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide and a Related Copper(II) Complex[2]
ParameterN'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide (H₂L)[Cu(HL)(NCS)]·CH₃OH
Chemical FormulaC₁₅H₁₄N₂O₂C₁₇H₁₆CuN₃O₃S
Formula Weight266.29409.94
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)12.049(2)10.011(2)
b (Å)10.686(2)14.881(3)
c (Å)10.707(2)11.758(2)
β (°)102.68(3)99.18(3)
V (ų)1344.4(4)1728.4(6)
Z44
T (K)296(2)296(2)
R₁ [I > 2σ(I)]0.04540.0347
wR₂ (all data)0.12450.0911
Table 2: Crystallographic Data for N′-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide[6]
ParameterValue
Chemical FormulaC₁₅H₁₃ClN₂O₂
Formula Weight288.72
Crystal SystemMonoclinic
Space GroupNot explicitly stated, but monoclinic system identified
a (Å)7.084 (2)
b (Å)27.010 (3)
c (Å)7.755 (2)
β (°)111.229 (3)
V (ų)1383.1 (6)
Z4
T (K)298
RadiationMo Kα
R[F² > 2σ(F²)]0.083
wR(F²)0.220

Analysis of Molecular and Crystal Structures

The refined crystal structure provides a wealth of information at the molecular and supramolecular levels.

Molecular Geometry

Analysis of the crystal structure reveals precise bond lengths, bond angles, and torsion angles. For instance, in N′-(2-chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide, the molecule adopts an E configuration with respect to the C=N bond.[6] The dihedral angle between the two benzene rings is a key parameter describing the overall molecular conformation.

Intermolecular Interactions

A crucial aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions govern the packing of molecules in the crystal lattice and influence the material's properties. In many hydrazone derivatives, intramolecular hydrogen bonds are observed, often forming S(6) ring motifs.[6][8] Intermolecular N-H···O hydrogen bonds are also common, linking molecules into chains or more complex three-dimensional networks.[6][8]

Intermolecular_Interactions Key Structural Features and Interactions Structure Crystal Structure Molecular Geometry Supramolecular Assembly MolecularGeometry Molecular Geometry Bond Lengths Bond Angles Torsion Angles Dihedral Angles Conformation (E/Z) Structure:f0->MolecularGeometry Analysis of SupramolecularAssembly Supramolecular Assembly Hydrogen Bonding π-π Stacking van der Waals Forces Structure:f1->SupramolecularAssembly Analysis of HydrogenBonding Hydrogen Bonding Intramolecular (e.g., S(6) ring) Intermolecular (Chains/Networks) SupramolecularAssembly:h0->HydrogenBonding

Caption: Key Structural Features and Interactions in Crystal Analysis.

Conclusion

The crystal structure analysis of this compound derivatives is a powerful tool for understanding their fundamental chemical and physical properties. Through a systematic approach involving synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain detailed insights into the molecular architecture and intermolecular interactions. This knowledge is invaluable for the rational design of new molecules with tailored properties for applications in drug development, materials science, and beyond. The methodologies and data presented in this guide provide a solid foundation for professionals engaged in the study of these versatile compounds.

References

A Technical Guide to the Discovery of Novel Bioactive Benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel benzohydrazide derivatives. Benzohydrazides are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Derivatives of benzohydrazide are known to possess antibacterial, antifungal, anticancer, anti-inflammatory, antitubercular, and antioxidant properties.[2][3][4][5] This document consolidates quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows to serve as an in-depth resource for professionals in the field of drug discovery.

General Synthesis Strategies

The synthesis of benzohydrazide derivatives often begins with the esterification of a substituted benzoic acid, followed by reaction with hydrazine hydrate to form the core benzohydrazide intermediate. This intermediate is then typically condensed with various aldehydes or ketones to yield the final Schiff base derivatives.[2] This modular synthesis approach allows for the creation of large libraries of compounds with diverse substitutions for structure-activity relationship (SAR) studies.

A general workflow for the synthesis of benzohydrazide derivatives is outlined below.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_products Intermediates & Final Product start1 Substituted Benzoic Acid ester Esterification (e.g., MeOH, H₂SO₄) start1->ester start2 Substituted Aldehyde/Ketone condensation Condensation (Schiff Base Formation) start2->condensation intermediate1 Methyl Benzoate Intermediate ester->intermediate1 hydrazide_formation Hydrazinolysis (e.g., Hydrazine Hydrate) intermediate2 Benzohydrazide Intermediate hydrazide_formation->intermediate2 final_product Bioactive Benzohydrazide Derivative condensation->final_product intermediate1->hydrazide_formation intermediate2->condensation G ligand EGF Ligand egfr EGFR ligand->egfr Binds dimer Receptor Dimerization egfr->dimer autophos Autophosphorylation dimer->autophos pathways Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) autophos->pathways Activates responses Cell Proliferation, Survival, Angiogenesis pathways->responses Promotes inhibitor Benzohydrazide Inhibitor (e.g., H20) inhibitor->egfr Inhibits (ATP-binding site) G succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Substrate fumarate Fumarate sdh->fumarate Product etc Electron Transport Chain (Complex III, IV) sdh->etc Electrons to atp ATP Production (Cellular Energy) etc->atp Drives inhibitor Benzohydrazide Fungicide (e.g., A6) inhibitor->sdh Inhibits G synthesis Synthesized Compound Library primary_screen Primary In Vitro Screening (e.g., MTT, MIC assays) synthesis->primary_screen hit_id Hit Identification (Compounds with desired activity) primary_screen->hit_id hit_id->synthesis Inactive secondary_screen Secondary Assays (e.g., Kinase inhibition, Mechanism of Action) hit_id->secondary_screen Active lead_gen Lead Generation secondary_screen->lead_gen admet In Silico / In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) lead_gen->admet optimization Lead Optimization (SAR Studies) admet->optimization

References

In Silico Prediction of 3-Methylbenzohydrazide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzohydrazide is a chemical entity belonging to the benzohydrazide class of compounds. Benzohydrazides and their derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2] The integration of computational, or in silico, models in drug discovery has revolutionized the identification and optimization of lead compounds.[3] This guide provides a comprehensive technical overview of the methodologies used to predict the bioactivity of this compound in silico, offering a structured approach for researchers in the field of drug development.

Predicted Bioactivities and Potential Molecular Targets

In silico analyses, based on the known activities of structurally similar benzohydrazide derivatives, suggest that this compound may exhibit a range of biological effects. These predictions provide a foundation for targeted experimental validation.

Predicted BioactivityPotential Molecular Target(s)Rationale/Supporting Evidence from Analogs
Anticancer/Cytotoxic BCR-ABL kinase, Epidermal Growth Factor Receptor (EGFR) kinaseAnalogs of 4-methylbenzohydrazide have shown cytotoxic activity against human leukemia cell lines, with molecular docking studies indicating potential interaction with BCR-ABL kinase.[4] Other benzohydrazide derivatives have been synthesized as potent EGFR kinase inhibitors.[2]
Antimicrobial Enoyl-[acyl-carrier-protein] reductase (InhA)Hydrazide-hydrazone derivatives are known for their antituberculosis activity, and molecular docking studies have implicated InhA as a potential target.[5][6]
Enzyme Inhibition Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE)Derivatives of 4-hydroxybenzohydrazide have been evaluated for their antioxidant activity, with in silico studies suggesting they could act as dual inhibitors of MAO-B and AChE.[7]
Antioxidant -Several studies on benzohydrazide derivatives have reported radical-scavenging activities.[7]

In Silico Prediction Workflow

A systematic in silico workflow is crucial for the robust prediction of bioactivity. This process typically involves target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

workflow cluster_prep Preparation cluster_prediction Prediction cluster_analysis Analysis & Validation Ligand This compound Structure (SMILES/SDF) Docking Molecular Docking (e.g., AutoDock, Glide) Ligand->Docking ADMET ADMET Prediction (e.g., SwissADME, ProTox-II) Ligand->ADMET Target Protein Target Database (PDB, UniProt) Target->Docking QSAR QSAR Modeling (If data available) Docking->QSAR Binding Binding Affinity & Interaction Analysis Docking->Binding Validation Experimental Validation (In Vitro Assays) QSAR->Validation Toxicity Toxicity Profile ADMET->Toxicity Binding->Validation Toxicity->Validation

A generalized workflow for the in silico prediction of bioactivity.

Methodologies and Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.[3]

Protocol for Molecular Docking (using AutoDock as an example):

  • Ligand Preparation:

    • Obtain the 3D structure of this compound or draw it using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the structure to a PDBQT file format using AutoDockTools, which involves adding Gasteiger charges and defining rotatable bonds.

  • Target Protein Preparation:

    • Retrieve the 3D structure of the target protein (e.g., EGFR kinase, PDB ID: 3CS9) from the Protein Data Bank (PDB).[4]

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges. Save the prepared protein in PDBQT format.

  • Grid Box Definition:

    • Define the active site of the target protein by creating a grid box that encompasses the binding pocket. The coordinates can be determined from the co-crystallized ligand in the PDB structure or through literature review.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina or a similar program, specifying the prepared ligand, receptor, and grid box parameters.

    • The program will generate multiple binding poses ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues. Visualization software like PyMOL or VMD can be used for this purpose.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a compound.[3]

Protocol for QSAR Model Development:

  • Data Collection:

    • Compile a dataset of compounds with known biological activity against a specific target.

    • The dataset should include a diverse range of chemical structures and activity values (e.g., IC50, Ki).

  • Descriptor Calculation:

    • For each compound in the dataset, calculate a set of molecular descriptors that represent its physicochemical properties (e.g., LogP, molecular weight, topological polar surface area).

  • Model Building and Validation:

    • Use statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity.

    • Validate the model's predictive power using internal and external validation techniques. A high correlation coefficient (r²) and predictive r² (q²) are indicative of a robust model.[3]

ADMET Prediction

ADMET prediction is essential for evaluating the drug-likeness of a compound.

Protocol for ADMET Prediction (using SwissADME as an example):

  • Input Structure:

    • Provide the SMILES string or draw the structure of this compound on the SwissADME web server.

  • Run Prediction:

    • The server will calculate various physicochemical properties, pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability), and potential for inhibition of cytochrome P450 enzymes.[8][9]

  • Analysis:

    • Analyze the output to assess the compound's drug-likeness based on established rules like Lipinski's rule of five and to identify any potential liabilities.[9]

Experimental Validation Protocols

In silico predictions must be validated through experimental assays.

In Vitro Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific enzyme.[3]

StepProcedure
1. Reagent Preparation Prepare stock solutions of the target enzyme, substrate, this compound, and a known inhibitor (positive control) in an appropriate buffer or DMSO.
2. Assay Setup In a 96-well plate, set up blank wells (buffer + DMSO), control wells (buffer + enzyme + DMSO), positive control wells (buffer + enzyme + known inhibitor), and test wells (buffer + enzyme + this compound at various concentrations).
3. Reaction Initiation Initiate the enzymatic reaction by adding the substrate to all wells.
4. Data Acquisition Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
5. Data Analysis Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of this compound and plot the results to calculate the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

StepProcedure
1. Inoculum Preparation Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) in a suitable broth.
2. Serial Dilution Perform a two-fold serial dilution of this compound in the broth in a 96-well plate.
3. Inoculation Inoculate each well with the standardized microbial suspension.
4. Incubation Incubate the plate at the optimal temperature and time for the specific microorganism.
5. MIC Determination The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion

The in silico prediction of this compound's bioactivity offers a powerful and cost-effective approach to guide further research and development. By employing a systematic workflow that includes target identification, molecular docking, and ADMET prediction, researchers can generate valuable hypotheses about the compound's potential therapeutic applications. However, it is imperative that these computational predictions are rigorously validated through appropriate in vitro and in vivo experimental assays to confirm their biological relevance. This integrated approach of computational and experimental methods is fundamental to modern drug discovery.

References

Investigating the Mechanism of Action of Benzohydrazide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzohydrazide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in drug discovery and development. This technical guide provides a comprehensive overview of the mechanisms of action underlying their diverse pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key biological assays, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers actively engaged in the investigation and development of benzohydrazide-based therapeutic agents.

Introduction

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This structural motif serves as a versatile pharmacophore, enabling the synthesis of a wide array of derivatives with diverse biological activities.[1] The inherent chemical reactivity of the hydrazide moiety allows for its modification into hydrazones and other related structures, further expanding the chemical space for drug design.[2] Over the years, benzohydrazide derivatives have been reported to exhibit a range of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3] This guide delves into the molecular mechanisms underpinning these biological actions, providing a foundational understanding for their rational design and development as therapeutic agents.

Anticancer Activity: Targeting EGFR Signaling

A significant body of research has focused on the anticancer potential of benzohydrazide derivatives, with many studies identifying the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a key molecular target.[4] EGFR is a transmembrane tyrosine kinase receptor that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and metastasis.[5][6] Dysregulation of the EGFR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[]

Certain benzohydrazide derivatives have been shown to act as potent inhibitors of EGFR kinase activity.[4] By binding to the ATP-binding pocket of the EGFR kinase domain, these compounds can block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[5] This inhibition ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.

Quantitative Data: EGFR Kinase Inhibition and Antiproliferative Activity

The following table summarizes the in vitro activity of selected benzohydrazide derivatives against EGFR and various cancer cell lines.

Compound IDTargetIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
H20EGFR0.08A5490.46[4]
H20--MCF-70.29[4]
H20--HeLa0.15[4]
H20--HepG20.21[4]

Signaling Pathway Diagram: Inhibition of EGFR Signaling by Benzohydrazide Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR Inhibits (ATP-binding site)

Inhibition of the EGFR signaling pathway by benzohydrazide derivatives.

Antimicrobial Activity

Benzohydrazide derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[8][9] While the exact mechanisms can vary depending on the specific derivative and the microbial species, a prominent proposed mechanism of action is the inhibition of essential enzymes involved in microbial survival and replication.

For instance, some studies suggest that the antibacterial potency of certain benzohydrazide-hydrazones may be linked to their ability to inhibit DNA gyrase.[9] DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death. Another proposed mechanism, particularly in mycobacteria, is the inhibition of mycolic acid synthesis, a key component of the bacterial cell wall.[1]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MIC) of representative benzohydrazide derivatives against various microbial strains.

Compound IDOrganismMIC (µg/mL)Reference
Compound 2E. coli0.39[1]
Compound 19S. aureus1.49 (µM)[1]
Compound 11S. aureus0.032 (µM)[9]
Compound 11B. subtilis0.032 (µM)[9]
Compound 11E. coli0.032 (µM)[9]

Antioxidant Activity

Many benzohydrazide derivatives exhibit potent antioxidant properties, primarily through their ability to act as free radical scavengers.[3][10][11] Free radicals are highly reactive species that can cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to the pathogenesis of various diseases.

The antioxidant mechanism of benzohydrazide compounds is often attributed to the hydrogen-donating ability of the hydrazide moiety and any phenolic hydroxyl groups present on the aromatic ring.[10] These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting benzohydrazide radical is often stabilized by resonance, making the parent compound an effective antioxidant.

Quantitative Data: Free Radical Scavenging Activity

The table below summarizes the free radical scavenging activity of selected benzohydrazide derivatives, typically expressed as the concentration required to scavenge 50% of the radicals (SC50 or IC50).

Compound IDAssaySC50/IC50 (µM)Reference
Compound 5fDPPH-[10]
Compound 5hDPPH-[10]
Compound 5bABTS-[10]
Compound 5eABTS-[10]

Note: Specific SC50/IC50 values were not provided in the abstract, but the compounds were noted as being highly effective.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzohydrazide compounds.

Synthesis of Benzohydrazide Derivatives (General Procedure)

A common method for the synthesis of N'-benzylidene-benzohydrazide derivatives involves the condensation reaction between a benzohydrazide and a substituted aldehyde.

  • Dissolution: Dissolve the benzohydrazide (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Addition of Aldehyde: To this solution, add the substituted aldehyde (1 equivalent).

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid.

  • Reaction: Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent, and recrystallize from a suitable solvent to obtain the pure benzohydrazide derivative.

In Vitro EGFR Kinase Inhibition Assay (LanthaScreen® Assay)

This protocol is adapted from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.

  • Reagent Preparation: Prepare solutions of the EGFR kinase, a fluorescently labeled antibody, a peptide substrate, and ATP in kinase reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test benzohydrazide compounds in the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, EGFR kinase, and the peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA and the fluorescently labeled antibody.

  • Measurement: After a further incubation period, measure the TR-FRET signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzohydrazide derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Compound Preparation: Prepare a serial two-fold dilution of the benzohydrazide compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Experimental Workflow and Structure-Activity Relationship

The following diagrams illustrate a typical experimental workflow for screening benzohydrazide derivatives and a summary of general structure-activity relationships.

Experimental Workflow for Screening Benzohydrazide Derivatives

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_lead_optimization Lead Optimization synthesis Synthesis of Benzohydrazide Library characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Anticancer, Antimicrobial, Antioxidant Assays) characterization->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis hit_identification->sar_analysis Inactive Compounds moa_studies Target-Based Assays (e.g., Enzyme Inhibition) dose_response->moa_studies dose_response->sar_analysis pathway_analysis Cellular Pathway Analysis (e.g., Western Blot) moa_studies->pathway_analysis pathway_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

A typical experimental workflow for the discovery and development of benzohydrazide derivatives.
General Structure-Activity Relationships (SAR) of Benzohydrazide Derivatives

SAR_summary cluster_core Benzohydrazide Core Structure cluster_substituents Substituent Effects on Activity core_structure Benzene Ring - C(=O) - NH - N = CH - Aromatic Ring substituents Substituent Type Effect on Activity Electron-withdrawing groups (e.g., halogens) on aromatic rings Often enhances anticancer and antimicrobial activity Hydroxyl groups on aromatic rings Crucial for antioxidant activity; can influence anticancer activity Bulky substituents Can modulate selectivity and potency by affecting binding to target proteins

A summary of general structure-activity relationships for benzohydrazide derivatives.

Conclusion

Benzohydrazide compounds continue to be a rich source of inspiration for the development of novel therapeutic agents. Their synthetic tractability and diverse biological activities make them an attractive scaffold for medicinal chemists. This technical guide has provided an in-depth overview of the mechanisms of action, quantitative biological data, and key experimental protocols associated with benzohydrazide research. A thorough understanding of their molecular targets and signaling pathways, as outlined in this document, is crucial for the future design of more potent and selective benzohydrazide-based drugs. The provided diagrams and protocols are intended to facilitate further investigation and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

An In-Depth Technical Guide to the Coordination Chemistry of 3-Methylbenzohydrazide with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Versatile Role of Benzohydrazides in Modern Chemistry

Benzohydrazide and its derivatives represent a cornerstone in the field of coordination chemistry. These organic ligands, characterized by a carbonyl group and a hydrazine moiety attached to a benzene ring, are remarkable for their versatile coordination behavior, stemming from the presence of multiple donor sites (N and O atoms) and their ability to exist in keto-enol tautomeric forms.[1] This structural flexibility allows them to form stable chelate rings with a wide array of metal ions, leading to complexes with diverse geometries and significant potential applications.[2][3] In the realm of drug development, the chelation of bioactive ligands with metal ions can enhance their therapeutic efficacy, a principle explained by Tweedy's chelation theory. This enhancement is often attributed to the increased lipophilicity of the complex, which facilitates its transport across biological membranes.[3] This guide focuses on a specific, yet important, member of this family: 3-Methylbenzohydrazide. We will explore its synthesis, delve into the principles of its coordination with metal ions, provide detailed experimental protocols for complex formation and characterization, and discuss the potential of the resulting metal complexes as next-generation therapeutic agents.

The Ligand: Synthesis and Structural Properties of this compound

This compound (also known as m-Toluic hydrazide) is an aromatic hydrazide featuring a methyl group at the meta-position of the benzene ring.[4][5] This substitution can subtly influence the electronic properties and steric profile of the ligand compared to unsubstituted benzohydrazide, potentially affecting the stability and structure of its metal complexes.

Synthesis of this compound

The synthesis of this compound is a robust and straightforward process, typically achieved through the hydrazinolysis of a corresponding ester, such as methyl 3-methylbenzoate. This reaction is a classic nucleophilic acyl substitution where hydrazine acts as the nucleophile.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a reflux condenser, add methyl 3-methylbenzoate (0.01 mol) and an excess of hydrazine hydrate (e.g., 0.02 mol) in an alcoholic solvent like ethanol (30 mL).

    • Expert Insight: The use of excess hydrazine hydrate drives the reaction equilibrium towards the product side. Ethanol is an excellent solvent choice as it dissolves the starting ester and is compatible with the polar hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

    • Trustworthiness: Monitoring by TLC ensures the reaction has gone to completion, preventing the isolation of unreacted starting material and ensuring the purity of the final product.

  • Isolation: After cooling the reaction mixture to room temperature, the product, this compound, will often precipitate as a white solid. If precipitation is slow, the volume of the solvent can be reduced under vacuum.

  • Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold distilled water to remove any unreacted hydrazine hydrate. The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure crystalline this compound.

  • Validation: The identity and purity of the synthesized ligand should be confirmed by melting point determination and spectroscopic analysis (FT-IR, ¹H NMR, and ¹³C NMR).

Tautomerism and Coordination Sites

A critical feature of this compound is its ability to exist in keto and enol tautomeric forms, especially within a coordination sphere. This tautomerism dictates its coordination behavior.

  • Keto Form: In its free state or in neutral media, the ligand exists predominantly in the keto form. It can act as a neutral bidentate ligand, coordinating to a metal ion through the carbonyl oxygen and the terminal nitrogen atom of the -NH₂ group.

  • Enol Form: In the presence of a metal ion and under appropriate pH conditions (often slightly basic), the ligand can deprotonate and tautomerize to the enol form. This deprotonated enolate form acts as a mononegative bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen atom. This mode of coordination is very common and leads to stable, neutral complexes.[3]

Synthesis and Coordination with Metal Ions

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of metal salt (e.g., chlorides, acetates, nitrates) and the molar ratio of metal to ligand are critical parameters that determine the stoichiometry and geometry of the final complex.

SynthesisWorkflow start Start: Reagents ligand This compound in Ethanol start->ligand metal_salt Metal Salt (e.g., MCl₂·nH₂O) in Ethanol start->metal_salt mix Mix & Stir ligand->mix metal_salt->mix reflux Reflux (2-6 hours) Adjust pH if necessary mix->reflux precipitate Cool & Collect Precipitate reflux->precipitate wash Wash with Solvent (e.g., Ethanol, Water) precipitate->wash dry Dry in vacuo wash->dry characterize Characterization (FT-IR, UV-Vis, etc.) dry->characterize end Final Complex characterize->end caption General workflow for synthesizing metal complexes.

Experimental Protocol: General Synthesis of a Metal(II) Complex
  • Ligand Solution: Dissolve this compound (2 mmol) in hot ethanol (20 mL) in a 100 mL flask.

    • Expert Insight: Heating the ethanol ensures complete dissolution of the ligand, creating a homogeneous solution for the reaction.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, etc.) (1 mmol) in a minimum amount of the same solvent (10-15 mL).

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A 1:2 metal-to-ligand molar ratio is commonly used to form complexes of the type [M(L)₂].[2]

    • Trustworthiness: A slow, dropwise addition prevents localized high concentrations of the metal salt, promoting the formation of a uniform, well-defined complex.

  • Reflux and pH Adjustment: Reflux the resulting mixture for 2-6 hours. Often, a change in color or the formation of a precipitate indicates complex formation. The pH may be adjusted with a dilute base (e.g., ethanolic NaOH or ammonia) to facilitate deprotonation of the ligand to its enol form.

  • Isolation and Purification: Cool the mixture to room temperature. Filter the precipitated complex, wash it with ethanol and then distilled water to remove any unreacted starting materials and soluble impurities, and finally dry it in a vacuum desiccator over anhydrous CaCl₂.

Physicochemical Characterization of the Metal Complexes

A multi-technique approach is essential to fully elucidate the structure and properties of the synthesized complexes.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's coordination mode.[6] Key vibrational bands of the free ligand are compared to those of the metal complex.

Vibrational ModeFree Ligand (cm⁻¹)Complex (cm⁻¹) (Expected Shift)Interpretation of Shift
ν(N-H) ~3200-3300Lower frequency or disappearsInvolvement of the -NH₂ group in coordination. Disappearance suggests deprotonation.
ν(C=O) (Amide I) ~1650-1670Lower frequency (~1610-1630)Coordination through the keto-form's carbonyl oxygen.
ν(C=N) (Azomethine) AbsentAppears (~1600-1615)Indicates tautomerization to the enol form and coordination through the newly formed C=N double bond.[3]
ν(C-O) (Enolic) AbsentAppears (~1250-1280)Confirms enolization and coordination through the deprotonated oxygen.
ν(M-O) / ν(M-N) AbsentAppears (400-600)Direct evidence of the formation of metal-oxygen and metal-nitrogen bonds, confirming complexation.[7]
Table 1: Key FT-IR Frequencies and Their Interpretation in this compound Complexation. Data is generalized from typical benzohydrazide complexes.[8][9]

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes in a suitable solvent (like DMSO or DMF) provide information about the geometry of the coordination sphere.[10]

  • Ligand Bands: Intense bands in the UV region (250-350 nm) are typically due to π→π* and n→π* transitions within the aromatic ring and C=O/C=N groups of the ligand.[11][12] These bands often shift upon complexation.

  • d-d Transitions: For transition metal complexes, weaker absorption bands in the visible region arise from d-d electronic transitions. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[13]

Magnetic Susceptibility

Measuring the magnetic moment of a complex at room temperature helps determine the number of unpaired electrons on the central metal ion. This information is crucial for distinguishing between different possible geometries, such as high-spin vs. low-spin octahedral or square planar (typically diamagnetic) vs. tetrahedral geometries for d⁸ ions like Ni(II).[7]

Structural Elucidation and Biological Significance

While spectroscopic and magnetic data provide strong evidence for the structure of a complex, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry. Studies on related benzohydrazide complexes have revealed both mononuclear and polynuclear structures, often with distorted octahedral or square planar geometries.[14][15]

The interest in these complexes extends beyond their fascinating structures to their potential biological activities. The chelation process can significantly enhance the antimicrobial and anticancer properties of the parent hydrazide ligand.[3][8] Metal complexes of various benzohydrazide derivatives have shown promising activity against bacterial strains like E. coli and S. aureus and fungal species such as A. niger and C. albicans.[2][16][17] The proposed mechanism involves the complex inhibiting essential cellular processes, such as DNA synthesis or enzyme function, within the microorganism.[3]

Conclusion and Future Outlook

This compound stands as a versatile and accessible ligand in coordination chemistry. Its ability to form stable and structurally diverse complexes with a range of metal ions makes it a prime candidate for further investigation. The straightforward synthesis of the ligand and its complexes, combined with their potential for enhanced biological activity, opens promising avenues for the development of new metallodrugs. Future research should focus on synthesizing a broader range of complexes, obtaining single-crystal structures to unequivocally determine their geometries, and conducting comprehensive in-vitro and in-vivo biological evaluations to unlock their full therapeutic potential.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of N'-substituted 3-Methylbenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of N'-substituted 3-methylbenzohydrazide derivatives, a class of compounds recognized for their wide-ranging biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2] The protocol details a reliable two-step synthetic pathway: the initial formation of a this compound intermediate, followed by its condensation with various aromatic aldehydes to yield the target N'-substituted derivatives (Schiff bases). This application note includes detailed experimental procedures, data presentation in tabular format for easy comparison of yields and biological activity, and visual diagrams of the experimental workflow and a potential mechanism of action to guide researchers.

Synthesis Protocol

The synthesis is typically performed in two main stages:

  • Part A: Synthesis of the this compound intermediate from methyl 3-methylbenzoate.

  • Part B: Synthesis of the final N'-substituted this compound derivatives by reacting the intermediate with various substituted aldehydes.

Part A: Protocol for Synthesis of this compound

This procedure outlines the conversion of a methyl ester to a hydrazide using hydrazine hydrate.[2]

Materials and Reagents:

  • Methyl 3-methylbenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine methyl 3-methylbenzoate (0.01 mol) and hydrazine hydrate (0.012 mol).

  • Add 20 mL of ethanol to the flask to serve as the reaction solvent.

  • The mixture is refluxed with constant stirring for approximately 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which should result in the formation of a white precipitate.[2]

  • The precipitate is collected by filtration using a Büchner funnel.

  • The collected solid is washed thoroughly with cold distilled water to remove any unreacted hydrazine hydrate.

  • The crude product is purified by recrystallization from ethanol to yield pure this compound.

  • The final product is dried in a vacuum desiccator.

Part B: General Protocol for Synthesis of N'-substituted this compound Derivatives

This is a general procedure for the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base.[3]

Materials and Reagents:

  • This compound (from Part A)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (0.01 mol) in 25 mL of ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the desired substituted aromatic aldehyde (0.01 mol) in 15 mL of ethanol.

  • Add the aldehyde solution to the this compound solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • The reaction mixture is refluxed for 3-5 hours.[3] The formation of the product can be monitored by TLC.

  • After cooling to room temperature, the solid product that precipitates out is collected by filtration.

  • The product is washed with a small amount of cold ethanol.

  • The final N'-substituted this compound derivative is purified by recrystallization, typically from ethanol.

Experimental Workflow

The following diagram illustrates the two-step synthesis process.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Derivative Synthesis (Schiff Base Formation) A0 Methyl 3-Methylbenzoate A1 Hydrazine Hydrate A2 This compound A0->A2 Reflux in EtOH A1->A2 B1 N'-substituted This compound Derivative A2->B1 Condensation Reaction B0 Substituted Aromatic Aldehyde B0->B1 Reflux in EtOH (Acid Catalyst)

Fig 1. Workflow for the synthesis of N'-substituted this compound derivatives.

Data Presentation

The following tables summarize representative yields for the synthesis of various benzohydrazide derivatives and their reported biological activities.

Table 1: Representative Yields for the Synthesis of N'-substituted Benzohydrazide Derivatives. (Note: Yields can vary based on specific substituents and reaction conditions.)

Starting AldehydeDerivative NameTypical Yield (%)Reference
2-Hydroxy-3-methoxy benzaldehydeN'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide62%[3]
2-HydroxybenzaldehydeN'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazide61%[3]
4-Chlorobenzaldehyde(E)-4-Chloro-N'-(4-chlorobenzylidene) benzohydrazideHigh[1][4]
3,4-Dimethoxybenzaldehyde(E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazideHigh[1][4]

Table 2: Examples of Biological Activity for N'-substituted Benzohydrazide Analogs.

Compound ClassBiological ActivityTarget/AssayKey FindingsReference
Pyrazol-4-ylidene benzohydrazideCytotoxicHL-60 Leukemia CellsPotent activity with IC₅₀ values ≤5 μM[5]
Chloro-benzohydrazide Schiff BasesAntimicrobialS. aureus, E. coliCompound with thiophene moiety showed good activity[1]
Benzohydrazides linked to 1,2,3-triazolesα-Glucosidase Inhibitorα-Glucosidase EnzymePotent competitive inhibition with IC₅₀ values in the µM range[6]
Quinoline-benzohydrazidesAnticancerHuman Lung Carcinoma (A-549)Moderate to significant inhibitory activities[2][7]

Mechanism of Action: Enzyme Inhibition

Many benzohydrazide derivatives exert their biological effects by inhibiting specific enzymes. For example, certain derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[6] This inhibition is a key therapeutic strategy for managing type 2 diabetes.

The diagram below illustrates this inhibitory mechanism.

G Substrate Carbohydrate (e.g., Sucrose) Enzyme α-Glucosidase (Enzyme) Substrate->Enzyme Binds to Active Site Blocked Inhibition (No Reaction) Substrate->Blocked Product Glucose Enzyme->Product Catalyzes Breakdown Enzyme->Blocked Inhibitor N'-substituted Benzohydrazide Derivative Inhibitor->Enzyme Binds & Blocks Active Site

Fig 2. Diagram of α-glucosidase inhibition by a benzohydrazide derivative.

Characterization of Synthesized Compounds

The structures of the synthesized this compound and its N'-substituted derivatives should be confirmed using standard spectroscopic techniques.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for the presence of key functional groups. For the final Schiff base derivatives, characteristic peaks include a C=O stretching frequency around 1595-1654 cm⁻¹ and the C=N (azomethine) stretching frequency around 1511-1598 cm⁻¹.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will confirm the structure. A characteristic singlet for the azomethine proton (CH=N) typically appears in the δ 8.3-8.7 ppm range, while the NH proton often appears as a singlet further downfield (δ 11.8-11.9 ppm). Aromatic protons will appear as multiplets in the δ 7.0-7.9 ppm range.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

References

The Versatility of 3-Methylbenzohydrazide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methylbenzohydrazide, a versatile and readily available building block, serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds. Its unique chemical structure, featuring a reactive hydrazide moiety and a substituted benzene ring, allows for diverse cyclization reactions, leading to the formation of valuable scaffolds for drug discovery and materials science. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases—utilizing this compound as the primary precursor.

Application Note 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a prominent class of five-membered heterocyclic compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these compounds from this compound can be efficiently achieved through a two-step process involving the formation of an N'-acylhydrazone (Schiff base) intermediate, followed by oxidative cyclization.

Experimental Protocol:

Step 1: Synthesis of N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-3-methylbenzohydrazide (Schiff Base Intermediate)

A solution of this compound (0.15 g, 1.0 mmol) in methanol (10 mL) is prepared. To this, a solution of 2-hydroxy-3,5-diiodobenzaldehyde (0.376 g, 1.0 mmol) in methanol (15 mL) is added. The resulting mixture is stirred and refluxed for 2 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the pure Schiff base.

Step 2: Oxidative Cyclization to form 2-(2-hydroxy-3,5-diiodophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

The Schiff base intermediate (1.0 mmol) is dissolved in dimethylformamide (DMF, 40 mL). To this solution, yellow mercuric oxide (3 g) and iodine (1.5 g) are added. The reaction mixture is stirred at room temperature for 48 hours under anhydrous conditions. After the reaction is complete, the mixture is filtered, and the filtrate is poured into crushed ice with stirring. The solid product that separates out is collected by filtration, washed thoroughly with water, and recrystallized from a 1:1 mixture of DMF and ethanol to afford the purified 1,3,4-oxadiazole derivative.[1]

ProductStarting MaterialsReagents/SolventsReaction TimeYield (%)Melting Point (°C)
N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-3-methylbenzohydrazideThis compound, 2-hydroxy-3,5-diiodobenzaldehydeMethanol2 h (reflux)--
2-(2-hydroxy-3,5-diiodophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazoleN'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-3-methylbenzohydrazideYellow Mercuric Oxide, Iodine, DMF48 h (RT)50-65-

Application Note 2: Synthesis of 4-Amino-5-substituted-1,2,4-Triazole-3-thiols

1,2,4-Triazoles are another class of five-membered nitrogen-containing heterocycles with significant applications in medicinal chemistry, exhibiting a range of activities such as antifungal, antiviral, and anticonvulsant effects. A common and effective method for the synthesis of 4-amino-1,2,4-triazole-3-thiols from benzohydrazides involves a reaction with carbon disulfide in a basic medium to form a dithiocarbazate salt, followed by cyclization with hydrazine hydrate.

Experimental Protocol:

Step 1: Formation of Potassium dithiocarbazinate salt

To a stirred solution of potassium hydroxide (2 g, 0.035 mol) in absolute ethanol (30 mL), this compound (3.6 g, 0.024 mol) is added, and the mixture is stirred for 15 minutes. Carbon disulfide (2 mL, 0.033 mol) is then added dropwise, and the mixture is stirred for 24 hours at room temperature to ensure homogeneity.[2] Dry ether is then added to precipitate the potassium dithiocarbazinate salt, which is filtered, washed with ether, and dried.

Step 2: Cyclization to 4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

The potassium dithiocarbazinate salt from the previous step is suspended in a mixture of water and hydrazine hydrate (10 mL). The reaction mixture is refluxed with stirring. The evolution of hydrogen sulfide gas indicates the progress of the cyclization reaction. Refluxing is continued until the evolution of H₂S ceases (can be tested with lead acetate paper). After cooling, the reaction mixture is diluted with cold water and acidified with a concentrated hydrochloric acid solution. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.[2]

ProductStarting MaterialsReagents/SolventsReaction TimeYield (%)Melting Point (°C)
Potassium 3-(3-methylbenzoyl)dithiocarbazinateThis compound, Carbon disulfidePotassium hydroxide, Ethanol, Ether24 h (RT)--
4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiolPotassium 3-(3-methylbenzoyl)dithiocarbazinateHydrazine hydrate, Water, Hydrochloric acid, EthanolReflux--

Application Note 3: Synthesis of Schiff Bases (N'-Arylmethylidene-3-methylbenzohydrazides)

Schiff bases derived from this compound are versatile intermediates in organic synthesis and also exhibit a range of biological activities themselves. They are typically synthesized through a straightforward condensation reaction between this compound and an appropriate aldehyde.

Experimental Protocol:

To a solution of this compound (1.50 g, 10 mmol) in ethanol (20 mL), a solution of the desired substituted aldehyde (10 mmol) in ethanol (10 mL) is added. A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration. The crude product is then washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.

ProductStarting MaterialsReagents/SolventsReaction TimeYield (%)Melting Point (°C)
N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-3-methylbenzohydrazideThis compound, 2-hydroxy-3,5-diiodobenzaldehydeMethanol2 h (reflux)--
General Schiff BaseThis compound, Substituted AldehydeEthanol, Glacial acetic acid3-5 h (reflux)--

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic processes described, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Material cluster_heterocycles Heterocyclic Products 3_Methylbenzohydrazide 3_Methylbenzohydrazide Schiff_Base Schiff_Base 3_Methylbenzohydrazide->Schiff_Base Aldehyde, Ethanol, AcOH, Reflux Schiff_Base_Intermediate Schiff Base Intermediate 3_Methylbenzohydrazide->Schiff_Base_Intermediate Aldehyde, Ethanol, Reflux Dithiocarbazate_Salt Dithiocarbazate Salt 3_Methylbenzohydrazide->Dithiocarbazate_Salt CS2, KOH, Ethanol 1_3_4_Oxadiazole 1_3_4_Oxadiazole 1_2_4_Triazole 1_2_4_Triazole Schiff_Base_Intermediate->1_3_4_Oxadiazole HgO, I2, DMF Dithiocarbazate_Salt->1_2_4_Triazole Hydrazine Hydrate, Reflux Oxadiazole_Synthesis Start This compound + Aldehyde Step1 Condensation (Reflux in Ethanol) Start->Step1 Intermediate N'-Acylhydrazone (Schiff Base) Step1->Intermediate Step2 Oxidative Cyclization (HgO, I2 in DMF) Intermediate->Step2 Product 1,3,4-Oxadiazole Step2->Product Triazole_Synthesis Start This compound + CS2 Step1 Salt Formation (KOH in Ethanol) Start->Step1 Intermediate Dithiocarbazate Salt Step1->Intermediate Step2 Cyclization (Hydrazine Hydrate, Reflux) Intermediate->Step2 Product 1,2,4-Triazole-3-thiol Step2->Product

References

Application of 3-Methylbenzohydrazide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzohydrazide is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. The presence of the hydrazide functional group allows for facile derivatization, most commonly through condensation with aldehydes and ketones to form Schiff bases, leading to a diverse library of molecules with varied pharmacological profiles. This document provides a comprehensive overview of the applications of this compound, including quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for their therapeutic potential. The following tables summarize the reported quantitative data for various biological activities.

Anticancer Activity

Many Schiff base derivatives of this compound and related benzohydrazides have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) kinase.[1]

Table 1: Anticancer Activity of Benzohydrazide Derivatives (IC50 values in µM)

Compound/Derivative StructureCell LineIC50 (µM)Reference
N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide-Data not availableSynthesized in[2]
Dihydropyrazole-benzohydrazide derivative H20A549 (Lung)0.46[1]
MCF-7 (Breast)0.29[1]
HeLa (Cervical)0.15[1]
HepG2 (Liver)0.21[1]
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast)43.4[3]
MDA-MB-231 (Breast)35.9[3]
3-methylbenzofuran derivative 4cA549 (Lung)1.48[4]
3-(morpholinomethyl)benzofuran 16aNCI-H23 (Lung)0.49[4]

Note: The table includes data for closely related benzohydrazide derivatives to illustrate the potential of the scaffold. Specific data for this compound derivatives should be generated through dedicated screening.

Antimicrobial Activity

This compound derivatives, particularly their Schiff bases, have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of microbial cell walls or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Benzohydrazide Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/Derivative StructureMicroorganismMIC (µg/mL)Reference
(E)-N-(4-(dimethylamino)benzylidene)-4-methylbenzohydrazide (HSB2)Staphylococcus aureus- (Superior to HSB1)[5]
Streptococcus pyogenes- (Superior to HSB1)[5]
Escherichia coli- (Superior to HSB1)[5]
Klebsiella pneumoniae- (Superior to HSB1)[5]
(E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3)E. colipMICec = 15[6]
2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide Copper(II) complexGram (+) bacteria8[7]
Fungi8[7]

Note: pMIC is the negative logarithm of the molar MIC. Higher values indicate greater potency.

Enzyme Inhibitory Activity

The benzohydrazide scaffold has been identified as a privileged structure for the design of enzyme inhibitors. Derivatives have shown inhibitory activity against enzymes implicated in cancer and neurodegenerative diseases.

Table 3: Enzyme Inhibitory Activity of Benzohydrazide Derivatives (IC50 values in µM)

Compound/Derivative StructureEnzymeIC50 (µM)Reference
Dihydropyrazole-benzohydrazide derivative H20EGFR Kinase0.08[1]
(E)‐3‐chloro‐N′‐(1‐phenylethylidene) benzohydrazideAcetylcholinesterase (AChE)0.63±0.01[8]
1-substituted-2-phenylhydrazone 2bMonoamine Oxidase A (MAO-A)0.028[9]
1,3,5-trisubstituted-2-thioxoimidazolidin-4-one 3fα-glucosidase35.83 ± 0.98[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from methyl 3-methylbenzoate.

Materials:

  • Methyl 3-methylbenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve methyl 3-methylbenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • After completion of the reaction, cool the mixture to room temperature.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

Protocol 2: Synthesis of Schiff Bases of this compound

This protocol outlines the general procedure for the synthesis of Schiff bases from this compound and various aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 2-hydroxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.[12]

  • Add an equimolar amount of the desired substituted aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the formation of the Schiff base.[12]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Collect the precipitated Schiff base by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

  • Dry the purified product.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of this compound derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in the growth medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway for Apoptosis Induction

apoptosis_pathway cluster_stimulus Anticancer Compound cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Compound This compound Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Experimental Workflow for Synthesis and Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 3-Methylbenzoic Acid Ester Methyl 3-Methylbenzoate Start->Ester Esterification Hydrazide This compound Ester->Hydrazide Hydrazinolysis SchiffBase Schiff Base Derivative Hydrazide->SchiffBase Condensation Aldehyde Aldehyde/Ketone Aldehyde->SchiffBase Anticancer Anticancer Assay (e.g., MTT) SchiffBase->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) SchiffBase->Antimicrobial Enzyme Enzyme Inhibition Assay SchiffBase->Enzyme IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Enzyme->SAR IC50->SAR MIC->SAR enzyme_inhibition cluster_normal Normal Reaction cluster_inhibited Inhibited Reaction Enzyme Enzyme (e.g., EGFR Kinase) Active Site Product Product (Cell Proliferation) Enzyme:f1->Product Binds & Catalyzes Substrate Substrate Substrate->Enzyme:f1 Inhibitor This compound Derivative Inhibitor->Enzyme:f1 Binds to Active Site

References

High-Performance Liquid Chromatography (HPLC) Analysis of Hydrazides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group (-C(=O)NHNH-). This moiety is a key structural feature in numerous pharmaceuticals, imparting a range of biological activities. Consequently, the accurate and precise quantification of hydrazides in bulk drug substances, pharmaceutical formulations, and biological matrices is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the analysis of hydrazide-containing drugs and related substances. This document provides detailed application notes and experimental protocols for the HPLC analysis of several common hydrazide drugs.

General Principles of Hydrazide Analysis by HPLC

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of hydrazides. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is most often accomplished using an ultraviolet (UV) detector, as the aromatic or conjugated systems present in many hydrazide drugs absorb UV light.

A key consideration in the analysis of some hydrazides, particularly the parent compound hydrazine which can be a process impurity or degradation product, is the potential need for derivatization. Hydrazine itself lacks a significant chromophore, making direct UV detection challenging at low levels. Derivatization with reagents such as salicylaldehyde or p-anisaldehyde introduces a UV-active or fluorescent moiety, significantly enhancing detection sensitivity.[1]

Application Notes and Quantitative Data

The following tables summarize the HPLC conditions and quantitative data for the analysis of several prominent hydrazide drugs.

Table 1: HPLC Analysis of Isoniazid
ParameterValueReference
Chromatographic Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Phosphate buffer (pH 4) (85:15 v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 262 nm[2]
Linearity Range 5 - 25 µg/mL[2]
Correlation Coefficient (r²) > 0.997[2]
Limit of Detection (LOD) 0.20 µg/mL[2]
Limit of Quantification (LOQ) 0.61 µg/mL[2]
Table 2: HPLC Analysis of Phenelzine
ParameterValueReference
Chromatographic Column C18
Mobile Phase Acetonitrile:0.05 M Sodium Dihydrogen Phosphate (pH 2.5) with 0.02 M Heptane Sulfonic Acid (20:80 v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 209 nm[3]
Linearity Range 7.5 - 22.5 mg (as phenelzine base)[3]
Correlation Coefficient (r²) > 0.998[3]
Mean Percent Recovery 101.31 ± 0.78%[2]
Precision (RSD%) 0.53 - 0.85% (Peak Area)[2]
Table 3: HPLC Analysis of Hydralazine
ParameterValueReference
Chromatographic Column Inertsil L10 (150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Phosphate buffer:Acetonitrile (77:23 v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 230 nm[4]
Linearity 50% to 150% of nominal concentration[4]
Correlation Coefficient (r²) > 0.998[4]
Limit of Detection (LOD) 0.10 ppm[4]
Limit of Quantification (LOQ) 0.30 ppm[4]
Table 4: HPLC Analysis of Nialamide
ParameterValueReference
Chromatographic Column C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 254 nm[5]
Retention Time ~4.5 min[5]
Linearity (r²) > 0.999[5]
Theoretical Plates > 2000[5]
Tailing Factor < 2[5]

Experimental Protocols

Protocol 1: HPLC Analysis of Isoniazid in Pharmaceutical Formulations

1. Instrumentation

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.05 M Phosphate buffer (pH adjusted to 4 with phosphoric acid) in a ratio of 85:15 (v/v). Filter through a 0.45 µm membrane filter and degas.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Detection: UV at 262 nm.[2]

  • Column Temperature: Ambient.

3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Isoniazid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-25 µg/mL.[2]

  • Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Isoniazid and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in triplicate.

  • Inject the sample solutions in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration of the working standard solutions.

  • Determine the concentration of Isoniazid in the sample solutions using the regression equation from the calibration curve.

Protocol 2: HPLC Analysis of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms

1. Instrumentation

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions

  • Column: Inertsil L10 (150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Prepare a mixture of Phosphate buffer and Acetonitrile in a ratio of 77:23 (v/v). Filter and degas.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detection: UV at 230 nm.[4]

  • Column Temperature: Ambient.

3. Preparation of Solutions

  • Phosphate Buffer Preparation: Prepare a suitable phosphate buffer and adjust the pH as needed for optimal separation.

  • Standard Stock Solution: Prepare a stock solution of Hydralazine Hydrochloride reference standard in a suitable diluent (e.g., 0.1N acetic acid or mobile phase).

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solution to concentrations covering the desired analytical range.

  • Sample Preparation (Injections): Accurately transfer a volume of the injection equivalent to a known amount of Hydralazine Hydrochloride into a volumetric flask. Dilute with a suitable solvent (e.g., 0.1N acetic acid) to an appropriate concentration. Further dilute with the mobile phase to fall within the calibration range.[4]

4. Analysis Procedure

  • Follow the analysis procedure outlined in Protocol 1, using the specific conditions and solutions for Hydralazine.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the HPLC analysis of hydrazides.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Mobile_Phase Mobile Phase Preparation (Filtration & Degassing) System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Sol Standard Solution Preparation Standard_Injection Standard Injection(s) Standard_Sol->Standard_Injection Sample_Sol Sample Solution Preparation Sample_Injection Sample Injection(s) Sample_Sol->Sample_Injection Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Peak_Integration Peak Integration & Identification Standard_Injection->Peak_Integration Sample_Injection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: A generalized workflow for the HPLC analysis of hydrazides.

Conclusion

The HPLC methods detailed in this document provide robust and reliable approaches for the quantitative analysis of various hydrazide drugs. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of these important pharmaceutical compounds. Adherence to these or similarly validated methods is crucial for ensuring the quality and consistency of hydrazide-containing drug products.

References

3-Methylbenzohydrazide: A Versatile Scaffold for the Synthesis of Biologically Active 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Methylbenzohydrazide is emerging as a critical building block in medicinal chemistry for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities. These derivatives are attracting significant attention from researchers in drug development for their potential as antimicrobial and anticancer agents.

The core structure of 1,3,4-oxadiazole is recognized as a bioisostere for amides and esters, contributing to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. The synthesis of these valuable compounds from this compound is straightforward and efficient, typically involving the condensation with various aromatic carboxylic acids or their derivatives.

Applications in Drug Discovery

1,3,4-Oxadiazole derivatives synthesized from this compound are being extensively investigated for various therapeutic applications:

  • Antimicrobial Activity: These compounds have demonstrated significant efficacy against a range of bacterial and fungal strains. The presence of the 1,3,4-oxadiazole ring is crucial for their mechanism of action, which often involves the inhibition of essential microbial enzymes.

  • Anticancer Activity: Researchers have reported promising cytotoxic activity of these derivatives against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways necessary for cancer cell proliferation.

The versatility of the synthesis allows for the introduction of various substituents on the second aromatic ring, enabling the fine-tuning of the pharmacological properties and the development of structure-activity relationships (SAR) to optimize lead compounds.

Synthesis and Experimental Protocols

The general synthetic route to 2-aryl-5-(3-methylphenyl)-1,3,4-oxadiazoles involves the cyclization of this compound with a variety of substituted aromatic carboxylic acids. A common and effective method utilizes phosphoryl chloride (POCl₃) as both a catalyst and a dehydrating agent.

General Synthesis Workflow

Synthesis Workflow cluster_prep Preparation of Starting Materials cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start This compound Mixing Mix Starting Materials with POCl₃ Start->Mixing AromaticAcid Substituted Aromatic Carboxylic Acid AromaticAcid->Mixing Reflux Reflux (e.g., 5-6 hours) Mixing->Reflux Quenching Pour onto Crushed Ice Reflux->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Filtration Filter and Wash Solid Neutralization->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product 2-Aryl-5-(3-methylphenyl) -1,3,4-oxadiazole Recrystallization->Product Characterization Spectroscopic Analysis (IR, NMR, Mass Spec) Product->Characterization Bioassay Biological Activity Screening Product->Bioassay Synthesis_Pathway This compound This compound Intermediate N-acylhydrazone Intermediate (not isolated) This compound->Intermediate + Aromatic_Acid R-COOH (Aromatic Carboxylic Acid) Aromatic_Acid->Intermediate Oxadiazole 2-Aryl-5-(3-methylphenyl) -1,3,4-oxadiazole Intermediate->Oxadiazole POCl₃, Δ (-H₂O)

Application Notes and Protocols for Antimicrobial Screening of Novel Benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzohydrazide derivatives have emerged as a significant class of compounds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, making the effective screening of new compounds like benzohydrazides a critical area of research.[1][3] This document provides detailed protocols for the antimicrobial screening of novel benzohydrazide compounds, methods for data presentation, and a visualization of a potential mechanism of action.

The core structure of benzohydrazide can be readily modified, allowing for the synthesis of a diverse library of derivatives.[4] These modifications can significantly influence the antimicrobial potency of the compounds. The screening methods outlined below are fundamental for determining the efficacy of these novel derivatives against various bacterial and fungal strains.

Key Experimental Assays for Antimicrobial Activity

The primary in vitro assays to evaluate the antimicrobial potential of novel benzohydrazide compounds include:

  • Zone of Inhibition Assay: A qualitative method to assess the antimicrobial activity of a substance.[5][6]

  • Minimum Inhibitory Concentration (MIC) Assay: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

  • Minimum Bactericidal Concentration (MBC) Assay: The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7][9]

Experimental Protocols

Protocol 1: Agar Well Diffusion Method for Zone of Inhibition

This method qualitatively assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test compound.[5][10]

Materials:

  • Novel benzohydrazide compound stock solution (e.g., 1 mg/mL in DMSO).[11]

  • Sterile Petri dishes with Mueller-Hinton Agar (MHA).[10]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).[1]

  • Sterile swabs.

  • Sterile cork borer or pipette tip.

  • Positive control (e.g., Gentamycin, Erythromycin).[1][11]

  • Negative control (e.g., DMSO).

  • Incubator.

Procedure:

  • Prepare Microbial Inoculum: Prepare a microbial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10][12]

  • Inoculate Agar Plate: Dip a sterile swab into the microbial inoculum and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.[5]

  • Create Wells: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.[13]

  • Apply Compounds: Add a fixed volume (e.g., 20-100 µL) of the novel benzohydrazide solution, positive control, and negative control to separate wells.[10][12][13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.[10][11]

  • Measure Zone of Inhibition: After incubation, measure the diameter (in mm) of the clear zone around each well where microbial growth is inhibited.[10][14]

G prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compounds Add Test Compounds & Controls create_wells->add_compounds incubate Incubate Plate (37°C, 18-24h) add_compounds->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[7]

Materials:

  • Novel benzohydrazide compound stock solution.

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB).[7]

  • Test microorganisms.

  • Positive and negative controls.

  • Plate reader (optional).

Procedure:

  • Prepare Compound Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the benzohydrazide stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process up to well 10.[7] Well 11 serves as the growth control (inoculum, no compound), and well 12 as the sterility control (broth only).

  • Prepare Microbial Inoculum: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[5]

  • Inoculate Plate: Add 100 µL of the diluted microbial inoculum to each well from 1 to 11.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[5]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism. This can be assessed visually or with a plate reader.[5]

G serial_dilution Perform Serial Dilution of Compound in 96-well Plate prep_inoculum Prepare & Add Microbial Inoculum serial_dilution->prep_inoculum incubate_plate Incubate Plate (37°C, 16-20h) prep_inoculum->incubate_plate read_results Determine Lowest Concentration with No Visible Growth (MIC) incubate_plate->read_results

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[9]

Materials:

  • Results from the MIC assay.

  • Sterile MHA plates.

  • Sterile saline or PBS for dilutions.

  • Incubator.

Procedure:

  • Aliquot from MIC Plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and wells with higher concentrations).

  • Plate Aliquots: Spot-plate the aliquot onto a sterile MHA plate.[7]

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.[7]

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[9]

Data Presentation

Quantitative data from antimicrobial screening should be presented in clear, structured tables to facilitate comparison between different compounds and microbial strains.

Table 1: Zone of Inhibition of Novel Benzohydrazide Derivatives

CompoundConcentration (µg/mL)S. aureus (mm)E. coli (mm)A. niger (mm)Standard (mm)
T1100252218Erythromycin (28)
T2100201815Gentamycin (26)
T3100222016Erythromycin (28)
T4100181614Gentamycin (26)
T5100191713Erythromycin (28)
Data is illustrative and based on findings for similar compounds.[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Benzohydrazide Derivatives

CompoundS. aureus (µg/mL)E. coli (µg/mL)B. subtilis (µg/mL)Standard (µg/mL)
151.95>1253.91Cefadroxil (0.345)
167.81>12515.62Cefadroxil (0.345)
196.2512.5-Ampicillin (12.5)
21---Ciprofloxacin (26.43)
Data is illustrative and based on findings for similar compounds.[15][16]

Potential Mechanism of Action

While the exact mechanism of action for novel benzohydrazide compounds requires specific investigation, a potential target for hydrazide-hydrazone derivatives is DNA gyrase, an essential enzyme for bacterial DNA replication.[7][15] Inhibition of this enzyme leads to a disruption of DNA synthesis and ultimately, bacterial cell death.

G compound Benzohydrazide Derivative dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibits dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

References

Application Note: DPPH Assay Protocol for Evaluating the Antioxidant Activity of 3-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for determining the antioxidant activity of 3-Methylbenzohydrazide using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH assay is a rapid, simple, and widely used method for screening the free radical scavenging ability of compounds.[1][2][3] This protocol details the principle of the assay, necessary reagents and equipment, step-by-step experimental procedures, and methods for data analysis, including the calculation of the IC50 value.

Principle of the Assay

The DPPH assay is based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[2][3][4] DPPH is a stable free radical that exhibits a deep purple color in solution and shows a strong absorbance maximum around 517 nm.[2][5] When the DPPH radical is reduced by an antioxidant, its purple color fades to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H.[1][2] This change in color leads to a decrease in absorbance, which is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[2] The capacity of the compound to scavenge free radicals is quantified by this decrease in absorbance.[5]

Materials and Equipment

Reagents:

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic Acid or Trolox (Positive Control/Standard)

  • Methanol (Spectrophotometric Grade) or Ethanol

  • Dimethyl Sulfoxide (DMSO, if required for solubility)

  • Distilled or Deionized Water

Equipment:

  • UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm

  • Micropipettes (adjustable volume)

  • 96-well microplates or quartz cuvettes

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and other standard laboratory glassware

  • Aluminum foil (to protect DPPH solution from light)

Experimental Workflow

The overall workflow for the DPPH assay is illustrated below. It begins with the preparation of necessary solutions, followed by the reaction setup, incubation, measurement of absorbance, and concludes with data analysis to determine antioxidant capacity.

DPPH_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-Well Plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_dpph Prepare 0.1 mM DPPH Working Solution add_control Control: DPPH + Solvent prep_dpph->add_control add_sample Test Sample: DPPH + Compound Dilutions prep_dpph->add_sample add_std Standard: DPPH + Standard Dilutions prep_dpph->add_std prep_sample Prepare this compound Stock & Serial Dilutions prep_sample->add_sample prep_std Prepare Standard (e.g., Ascorbic Acid) Stock & Serial Dilutions prep_std->add_std add_blank Blank: Solvent Only incubate Incubate in Dark (e.g., 30 min at RT) add_control->incubate add_sample->incubate add_std->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow of the DPPH free radical scavenging assay.

Experimental Protocols

4.1. Preparation of Reagents

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol in a volumetric flask.

    • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[1]

    • This solution should be freshly prepared before use.[4]

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO) to get a 1 mg/mL stock solution. Hydrazide compounds are often dissolved in DMSO.[5]

    • From this stock, prepare a series of dilutions at different concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) using the same solvent.

  • Standard Antioxidant Stock Solution (e.g., 1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid (or Trolox) in methanol.

    • From this stock, prepare serial dilutions to obtain the same concentration range as the test compound.

4.2. Assay Procedure

The following procedure can be performed in a 96-well microplate for high-throughput analysis.

  • Pipetting: Add reagents to the wells of a 96-well plate according to the layout in Table 1.

    • Blank: Add 200 µL of the solvent (e.g., methanol) to the blank wells. This is used to zero the spectrophotometer.

    • Control: Add 100 µL of the DPPH working solution and 100 µL of the solvent. This represents 0% scavenging activity.

    • Test Sample: Add 100 µL of the DPPH working solution and 100 µL of each this compound dilution into separate wells.

    • Standard: Add 100 µL of the DPPH working solution and 100 µL of each standard antioxidant dilution into separate wells.

  • Incubation:

    • Shake the plate gently to ensure thorough mixing.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][6]

  • Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[5][6]

Data Presentation and Analysis

5.1. Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[7]

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the test compound).[6][7]

  • Asample is the absorbance of the DPPH solution with the test compound or standard.[6]

Table 1: Example Data Recording and Calculation Table

Concentration (µg/mL) Absorbance (517 nm) (Mean ± SD, n=3) % Inhibition
Control 0.750 ± 0.015 0%
This compound
31.25 0.685 ± 0.012 8.7%
62.5 0.592 ± 0.010 21.1%
125 0.413 ± 0.009 44.9%
250 0.235 ± 0.007 68.7%
500 0.105 ± 0.005 86.0%
Ascorbic Acid (Standard)
7.8 0.550 ± 0.011 26.7%
15.6 0.380 ± 0.008 49.3%
31.3 0.210 ± 0.006 72.0%
62.5 0.100 ± 0.004 86.7%

| 125 | 0.055 ± 0.003 | 92.7% |

5.2. Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[7][8]

  • Plot a graph of the percentage of inhibition (%) versus the concentration of the test compound and the standard.

  • Determine the IC50 value from the dose-response curve by identifying the concentration that corresponds to 50% inhibition. This can be done using linear regression analysis from the linear part of the curve.[8]

Table 2: Summary of Antioxidant Activity

Compound IC50 Value (µg/mL)
This compound Calculated Value

| Ascorbic Acid (Standard) | Calculated Value |

A lower IC50 value indicates a higher antioxidant potency of the compound. By comparing the IC50 value of this compound with that of a known standard like Ascorbic Acid, its relative antioxidant strength can be determined.

References

Application Notes and Protocols: In Vitro Cytotoxicity (MTT) Assay for Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Benzohydrazide derivatives represent a promising class of compounds with diverse biological activities, including potential anticancer properties.[1][2] A critical step in the preliminary evaluation of these compounds is the assessment of their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for determining cell viability and cytotoxicity.[3] This document provides detailed protocols for conducting the MTT assay to evaluate benzohydrazide derivatives, presents exemplary data in a structured format, and illustrates key workflows and biological pathways.

The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active, viable cells.[4][5] The amount of formazan produced is directly proportional to the number of living cells.[4] By dissolving the formazan crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength (typically 550-600 nm).[6]

Application Data: Cytotoxicity of Benzohydrazide Derivatives

The following tables summarize the cytotoxic activity (IC₅₀ values) of various benzohydrazide derivatives against several human cancer cell lines, as determined by the MTT assay in different studies.

Table 1: IC₅₀ Values of Dihydropyrazole-Containing Benzohydrazide Derivatives [7]

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
H20 0.460.290.150.21

Data sourced from a study on benzohydrazide derivatives as potential EGFR kinase inhibitors.[7]

Table 2: IC₅₀ Values of Various Benzohydrazide Analogs on Colon Cancer Cell Lines [1][8]

Compound IDCancer Cell LineIC₅₀ ValueReference
Compound 4 HCT 1161.88 ± 0.03 µM[1]
Compound 7 HCT 11614.90 µM[1]
Compound 14 HCT 11637.71 µM[1]
Compound 11 HCT-1162.5 ± 0.81 µM[8]
Compound 5b HCT-1163.2 ± 1.1 µM[8]
Cisplatin (Control) HCT-1162.43 ± 1.1 µM[8]

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Table 3: Cytotoxicity of 3-..-4-methylbenzohydrazide Analogs [9]

CompoundCancer Cell LineGI₅₀ Value (µM)
6g K562 (Leukemia)~50

GI₅₀ represents the concentration causing 50% growth inhibition.

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of benzohydrazide derivatives using the MTT assay in adherent cancer cell lines.

Materials and Reagents
  • Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Benzohydrazide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette and sterile tips

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (ELISA reader) with a filter between 550 and 600 nm

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex or sonicate until fully dissolved.[5]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in light-protected aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Benzohydrazide Derivative Stock Solutions:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of each benzohydrazide derivative in DMSO.

    • Store aliquots at -20°C.

  • Solubilization Solution:

    • Pure DMSO is commonly used.[4] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

MTT Assay Protocol: Step-by-Step
  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[10]

    • Dilute the cells in a complete culture medium to the optimal seeding density. This density should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[4][11]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include control wells: "vehicle control" (cells + medium + DMSO) and "blank" (medium only, no cells).

    • Incubate the plate for 24 hours in a CO₂ incubator (37°C, 5% CO₂) to allow cells to attach.[11]

  • Cell Treatment:

    • On the day of the experiment, prepare serial dilutions of the benzohydrazide derivatives in a complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Incubation:

    • Following the treatment period, carefully aspirate the medium containing the compounds.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well (final MTT concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[11] During this time, viable cells will form visible purple formazan crystals.[4]

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[13]

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5][6]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "blank" (medium only) wells from all other absorbance readings.

  • Calculate Percentage Viability: Express the viability of treated cells as a percentage relative to the vehicle control.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC₅₀ Value:

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value, which is the concentration of the derivative that causes a 50% reduction in cell viability.[14] Software such as GraphPad Prism or Microsoft Excel can be used for this analysis.[15][16]

Visualizations

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: MTT Assay cluster_analysis Phase 3: Data Analysis seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate for 24h (Allow Attachment) seed->incubate1 treat 3. Treat Cells with Benzohydrazide Derivatives incubate1->treat incubate2 4. Incubate for 24-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final) incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability & Determine IC50 read->calculate

Caption: General experimental workflow for the MTT cytotoxicity assay.

Simplified Signaling Pathway

Some benzohydrazide derivatives have been identified as inhibitors of key signaling pathways that drive cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[7] Over-activation of EGFR leads to downstream signaling cascades that promote cell growth and survival.

EGFR_Pathway cluster_pathway EGFR Signaling Pathway in Cancer EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Benzohydrazide Derivative (e.g., H20) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a benzohydrazide derivative.

References

Application Notes and Protocols for Molecular Docking of 3-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting molecular docking studies of 3-methylbenzohydrazide with potential protein targets. This document outlines the necessary steps for ligand and protein preparation, docking simulations, and analysis of results, facilitating the exploration of the compound's therapeutic potential.

Introduction

This compound is a small molecule belonging to the hydrazide class of compounds. Various derivatives of benzohydrazide have shown a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. This protocol focuses on the in silico analysis of this compound against three potential protein targets: BCR-ABL kinase, Acetylcholinesterase (AChE), and Monoamine Oxidase B (MAO-B), which have been identified as targets for structurally similar hydrazide compounds.[1]

Target Proteins

A critical step in molecular docking is the selection of appropriate target proteins. Based on studies of analogous benzohydrazide compounds, the following proteins are proposed as initial targets for docking with this compound:

  • BCR-ABL Kinase: This fusion protein is a hallmark of chronic myeloid leukemia (CML). A study on 3-(4-(benzo[2][3]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analogs identified BCR-ABL kinase as a target for their anticancer activity. Given the structural similarity, it is a promising target for this compound.

  • Acetylcholinesterase (AChE): This enzyme is a key target in the treatment of Alzheimer's disease. Several benzohydrazide derivatives have been investigated as AChE inhibitors.[4][5]

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters, MAO-B is a target for neurological disorders. Hydrazide-hydrazone derivatives have been evaluated for their inhibitory activity against MAO-B.[1][6]

Molecular Docking Workflow

The following diagram illustrates the general workflow for the molecular docking protocol described in this document.

Molecular_Docking_Workflow Molecular Docking Workflow for this compound cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein) protein_prep->grid_gen docking Molecular Docking Simulation grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis

Caption: Workflow of the molecular docking protocol.

Experimental Protocols

This section provides a detailed step-by-step protocol for performing molecular docking of this compound with the selected target proteins. The protocol is described for AutoDock Vina, a widely used open-source docking software. Similar principles apply to other docking software such as Glide.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The molecular docking engine.[7]

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): Source for protein crystal structures.

  • PubChem or ZINC database: Source for ligand structures.

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Energy Minimization: Use a molecular mechanics force field (e.g., MMFF94) to perform energy minimization of the ligand structure. This can be done using software like Avogadro or the LigPrep tool in Schrödinger Maestro.

  • File Format Conversion: Convert the energy-minimized ligand file to the PDBQT format using MGL-Tools. This format includes atomic charges and rotatable bond information.

Protein Preparation
  • Retrieve Protein Structure: Download the crystal structure of the target protein from the PDB. Recommended PDB IDs are:

    • BCR-ABL Kinase: 3CS9[8]

    • Acetylcholinesterase (Human): 4PQE[9]

    • Monoamine Oxidase B (Human): 1GOS[3]

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in PDBQT format. These steps can be performed using the "Protein Preparation Wizard" in Schrödinger Maestro or with AutoDockTools.[10]

Grid Box Generation
  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This is often the location of the co-crystallized ligand in the experimental structure.

  • Set Grid Parameters: Define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters. In AutoDockTools, this can be done interactively by adjusting the grid box dimensions to cover the active site residues.[7]

Molecular Docking Simulation
  • Configuration File: Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters (center and size), and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

    This will generate an output PDBQT file containing the predicted binding poses and a log file with the binding affinity scores.

Analysis of Results
  • Binding Affinity: The log file will contain the binding affinities (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.

  • Pose Visualization: Use PyMOL or Discovery Studio Visualizer to open the output PDBQT file and the prepared protein structure. This will allow for the visualization of the predicted binding modes of this compound within the active site of the target protein.

  • Interaction Analysis: Analyze the interactions between the ligand and the protein for the best-scoring poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the surrounding amino acid residues.

Data Presentation

The following table summarizes hypothetical quantitative data for the docking of this compound and a reference inhibitor with the target proteins. This data is for illustrative purposes and should be replaced with actual results from the docking simulations.

Target ProteinLigandBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
BCR-ABL Kinase This compound-8.50.5MET318, THR315, PHE382
Imatinib (Reference)-10.20.05GLU286, THR315, PHE382
Acetylcholinesterase This compound-7.91.5TRP86, TYR337, PHE330
Donepezil (Reference)-11.50.01TRP86, TYR337, ASP72
Monoamine Oxidase B This compound-8.20.8TYR435, ILE199, CYS172
Selegiline (Reference)-9.80.08TYR398, TYR435, ILE199

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving BCR-ABL kinase, a potential target of this compound. Inhibition of BCR-ABL can block downstream signaling cascades that promote cell proliferation and survival in chronic myeloid leukemia.

Signaling_Pathway Simplified BCR-ABL Signaling Pathway BCR_ABL BCR-ABL Kinase Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Ligand This compound Ligand->BCR_ABL Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of BCR-ABL signaling by this compound.

Conclusion

This document provides a comprehensive protocol for the molecular docking of this compound against potential protein targets. By following these guidelines, researchers can perform in silico studies to predict the binding affinity and interaction mechanisms of this compound, thereby guiding further experimental validation and drug development efforts. The successful application of this protocol can accelerate the discovery of novel therapeutic applications for this compound and its derivatives.

References

Application Notes & Protocols: Green Synthesis of N-(quinolin-3-ylmethylene)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Greener Routes to Bioactive Quinolines

The N-(quinolin-3-ylmethylene)benzohydrazide scaffold is a cornerstone in modern medicinal chemistry. This hybrid structure, integrating a quinoline ring with a hydrazide-hydrazone moiety (-(C=O)NHN=CH-), is a recognized "privileged structure" due to its versatile and potent biological activities.[1][2] Derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, cytotoxic, anticonvulsant, and anti-inflammatory activities, making them high-value targets for drug discovery and development.[1][3]

Traditionally, the synthesis of these compounds involves multi-step processes that often rely on volatile organic solvents, harsh catalysts, and long reaction times under thermal heating. Such methods contribute to significant environmental waste and high energy consumption, running counter to the principles of sustainable chemical manufacturing.

This guide details validated green chemistry approaches for the synthesis of N-(quinolin-3-ylmethylene)benzohydrazide derivatives. By leveraging alternative energy sources and eco-friendly media, these protocols offer significant advantages: dramatically reduced reaction times, higher yields, minimized waste, and simplified work-up procedures. We will explore methodologies including synthesis in recyclable solvents, ultrasound-assisted reactions, microwave-assisted organic synthesis (MAOS), and solvent-free mechanochemistry.

The Core Condensation Reaction

The fundamental transformation for creating N-(quinolin-3-ylmethylene)benzohydrazide derivatives is the acid-catalyzed condensation reaction between a quinoline-3-carbaldehyde and a substituted benzohydrazide. This reaction forms the characteristic imine (C=N) bond of the hydrazone.

G R1 Quinoline-3-carbaldehyde process Condensation Reaction (Green Method) R1->process R2 Benzohydrazide R2->process P1 N-(quinolin-3-ylmethylene)benzohydrazide P2 Water (H₂O) process->P1 process->P2

Caption: General reaction scheme for hydrazone synthesis.

Green Synthesis Methodologies and Protocols

This section provides detailed protocols for four distinct green synthesis methods. Each protocol is designed to be self-validating, with causality and scientific rationale explained.

Method 1: Synthesis in Polyethylene Glycol (PEG-400) - The Recyclable Solvent

Causality & Rationale: Polyethylene glycol (PEG) is an ideal green solvent; it is non-toxic, non-flammable, inexpensive, and biodegradable.[4][5] For this specific synthesis, PEG-400 acts not only as a reaction medium but also potentially as a phase-transfer catalyst, facilitating the reaction at room temperature without the need for traditional acid or base catalysts.[5] Its high polarity helps to dissolve the reactants, and the product can be easily precipitated by adding water, which also allows for the recovery and reuse of the PEG-400 solvent system.[4][6]

Experimental Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde (1.0 mmol) and the desired substituted benzohydrazide (1.0 mmol).

  • Reaction Setup: Add 5 mL of PEG-400 to the flask.

  • Reaction Execution: Stir the mixture vigorously at room temperature (25-30°C) using a magnetic stirrer. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).

  • Work-up and Isolation: Upon completion (typically 2-4 hours), add 20 mL of cold deionized water to the reaction mixture. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 10 mL) to remove residual PEG-400, and dry under vacuum. The product can be further purified by recrystallization from hot ethanol.

  • Solvent Recovery: The aqueous filtrate containing PEG-400 can be evaporated under reduced pressure to recover the solvent for subsequent reactions.

Data Presentation:

EntryBenzohydrazide SubstituentTime (h)Yield (%)
1H2.095
24-Chloro2.592
34-Nitro3.090
44-Methoxy2.094
54-Methyl2.593
Data adapted from Reddy et al., J. Braz. Chem. Soc.[4]
Method 2: Ultrasound-Assisted Synthesis - The Rapid Energy Approach

Causality & Rationale: Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[7] This process generates localized hot spots with intense pressures and temperatures, dramatically accelerating reaction rates. The resulting micro-jetting and shockwaves enhance mass transfer between reactants, often leading to higher yields in significantly shorter times compared to conventional methods.[8][9] This method is highly energy-efficient and allows for reactions to proceed at or near room temperature.[7][10]

Experimental Protocol:

  • Reagent Preparation: In a 25 mL Erlenmeyer flask, dissolve the quinoline-3-carbaldehyde derivative (1.0 mmol) and the appropriate aromatic acid hydrazide (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.

  • Reaction Execution: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. Irradiate with ultrasound waves (typically 35-40 kHz) at room temperature for 4-10 minutes.

  • Work-up and Isolation: The product will typically precipitate during the reaction. After irradiation, cool the flask in an ice bath for 15 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The purity is often high enough to not require further recrystallization.

G start Start step1 Dissolve Reactants (Quinoline-3-carbaldehyde & Benzohydrazide) in Ethanol start->step1 step2 Add Catalytic Glacial Acetic Acid step1->step2 step3 Irradiate with Ultrasound (4-10 min at RT) step2->step3 step4 Precipitate Product step3->step4 Cavitation enhances mass transfer step5 Filter, Wash & Dry step4->step5 end Final Product step5->end

Caption: Workflow for ultrasound-assisted synthesis.

Method 3: Microwave-Assisted Organic Synthesis (MAOS) - The High-Efficiency Method

Causality & Rationale: Microwave irradiation provides a unique heating mechanism where energy is directly coupled with polar molecules in the reaction mixture.[11] This results in rapid, uniform, and efficient heating that is not achievable with conventional oil baths.[12] The consequence is a drastic reduction in reaction times—from hours to mere minutes—along with improved yields and often cleaner reaction profiles with fewer byproducts.[13][14] MAOS is a cornerstone of green chemistry for accelerating synthesis.[11]

Experimental Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the quinoline-3-carbaldehyde derivative (0.5 mmol) and the benzohydrazide derivative (0.5 mmol).

  • Solvent Addition: Add 3 mL of ethanol or another suitable polar solvent.

  • Reaction Execution: Seal the vessel and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for 5-15 minutes. The instrument will automatically adjust the power to maintain the set temperature.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature using compressed air. The product often crystallizes upon cooling.

  • Purification: Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation: MAOS vs. Conventional Heating

MethodReaction TimeYield (%)Notes
Microwave (MAOS) 5-15 min>90%Rapid, uniform heating, high purity
Conventional Heat 4-8 hours70-85%Slower, potential for side products
Comparative data based on general observations for similar heterocyclic syntheses.[12][14][15]
Method 4: Mechanochemistry - The Solvent-Free Frontier

Causality & Rationale: Mechanochemistry utilizes mechanical energy, typically from ball milling, to induce chemical reactions in the solid state.[16] This approach can eliminate the need for bulk solvents, making it an exceptionally green and sustainable method.[17][18] The intense grinding and mixing of solid reactants brings molecules into close contact, breaking crystal lattices and creating fresh reactive surfaces, which drives the reaction to completion with high efficiency and quantitative yields.[19][20]

Experimental Protocol:

  • Reagent Preparation: Place the quinoline-3-carbaldehyde (1.0 mmol) and benzohydrazide (1.0 mmol) directly into a stainless steel or zirconia milling jar.

  • Milling Setup: Add one or two grinding balls (stainless steel or zirconia, 7-10 mm diameter).

  • Reaction Execution: Secure the jar in a planetary ball mill or a vibratory shaker mill. Mill the mixture at a frequency of 20-30 Hz for 30-60 minutes. The reaction can be performed neat (solvent-free) or with a few drops of a liquid grinding assistant like ethanol (Liquid-Assisted Grinding, LAG).

  • Work-up and Isolation: After milling, open the jar in a fume hood. The product is typically a fine powder.

  • Purification: The conversion is often quantitative (>99%), and the product can be used directly.[16][17] If needed, the powder can be washed with a minimal amount of a non-solvent like diethyl ether to remove any unreacted starting material.

Comparative Analysis of Green Synthesis Methods

ParameterPEG-400 MethodUltrasound MethodMicrowave (MAOS) MethodMechanochemical Method
Reaction Time 2-4 hours4-10 minutes5-15 minutes30-60 minutes
Energy Input Low (Room Temp)Low to ModerateModerate to High (but for short duration)Moderate
Solvent Use Recyclable Green Solvent (PEG-400)Minimal Green Solvent (Ethanol)Minimal Green Solvent (Ethanol)None (Neat) or Minimal (LAG)
Yield Very Good to Excellent (>90%)Excellent (>90%)Excellent (>90%)Quantitative (>99%)
Equipment Standard lab glasswareUltrasonic BathDedicated Microwave SynthesizerBall Mill
Key Advantage Simplicity, catalyst-free, recyclable mediumExtreme speed at room temperatureExtreme speed, high puritySolvent-free, quantitative conversion

Conclusion

The synthesis of N-(quinolin-3-ylmethylene)benzohydrazide derivatives can be achieved through various highly efficient and environmentally benign methods. The choice of method depends on the available laboratory equipment and specific research goals. For simplicity and scalability without specialized equipment, the use of PEG-400 is highly recommended. For rapid synthesis and screening of derivatives, ultrasound and microwave-assisted methods are unparalleled. Mechanochemistry represents the pinnacle of green synthesis for this reaction, offering a solvent-free route with quantitative yields. Adopting these protocols allows researchers to synthesize valuable bioactive compounds while adhering to the principles of green chemistry, reducing environmental impact, and accelerating the drug discovery process.

References

Application Notes and Protocols: Leveraging 3-Methylbenzohydrazide in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 3-methylbenzohydrazide as a scaffold for the development of potent enzyme inhibitors. This document outlines the underlying scientific principles, practical considerations, and detailed experimental protocols for screening and characterizing enzyme inhibitors derived from this versatile chemical entity.

Introduction: The Potential of Hydrazide Scaffolds in Drug Discovery

Hydrazine derivatives, including benzohydrazides, represent a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[1][2] Historically, hydrazide-containing drugs such as iproniazid have been instrumental as monoamine oxidase (MAO) inhibitors in the treatment of depression.[1][3] The unique chemical properties of the hydrazide moiety allow for diverse interactions with biological targets, making it a valuable pharmacophore in the design of novel therapeutics.[2]

This compound (CAS 13050-47-0) is an aromatic hydrazide that serves as an excellent starting material for the synthesis of a variety of derivatives.[4][5] Its structure, featuring a reactive hydrazide group and a substituted benzene ring, allows for systematic modifications to explore structure-activity relationships (SAR) and optimize inhibitory potency against a wide array of enzymatic targets.[4] These targets include, but are not limited to, carbonic anhydrases, cholinesterases, and various oxidoreductases.[6][7]

Mechanism of Action: How this compound Derivatives Inhibit Enzymes

The inhibitory action of this compound derivatives often stems from the ability of the hydrazide or hydrazone functionality to interact with the enzyme's active site. These interactions can be either reversible or irreversible.[8]

  • Reversible Inhibition: Many hydrazide derivatives act as reversible inhibitors, where the inhibitor binds to the enzyme through non-covalent interactions.[9] This can occur through several mechanisms:

    • Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site.

    • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency, without preventing substrate binding.[10]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[10]

  • Irreversible Inhibition: In some cases, hydrazide derivatives can act as mechanism-based inactivators, forming a covalent bond with the enzyme, leading to its permanent inactivation.[11][12]

The specific mechanism of inhibition is highly dependent on the structure of the this compound derivative and the target enzyme.

Visualizing Enzyme Inhibition

The following diagram illustrates the general concept of an enzyme's active site and how an inhibitor can block substrate binding.

Enzyme_Inhibition cluster_0 Enzyme Action cluster_1 Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibited_Enzyme Inhibited_Enzyme No_Product No Product Inhibited_Enzyme->No_Product No Catalysis Inhibitor Inhibitor Inhibitor->Inhibited_Enzyme

Caption: General mechanism of enzyme action and inhibition.

Potential Enzyme Targets for this compound Derivatives

Research has shown that derivatives of benzohydrazide can inhibit a variety of enzymes implicated in different diseases. The following table summarizes some key enzyme classes and the inhibitory potential of related hydrazide compounds.

Enzyme Target Therapeutic Relevance Example Inhibitory Activity (IC₅₀) Reference
Carbonic Anhydrases (CAs) Glaucoma, epilepsy, cancer0.133 µM (for a hydrazone derivative against hCA I)[6]
Monoamine Oxidases (MAOs) Depression, Parkinson's disease0.028 µM (for a hydrazone derivative against hMAO-A)[9]
Cholinesterases (AChE & BChE) Alzheimer's disease21.45 nM (for a hydrazone derivative against AChE)[7]
α-Glucosidase Diabetes mellitus0.01 µM (for a benzohydrazide-triazole derivative)[13]
Myeloperoxidase (MPO) Inflammatory diseasesMechanism-based inactivation[11]
Tyrosinase Hyperpigmentation3.17 µM (for a thiazolidinone derivative)[14]

Application Notes: Strategic Considerations for Inhibitor Development

Synthesis and Derivatization

This compound is readily synthesized from 3-methylbenzoyl chloride and hydrazine hydrate.[2] Its real utility lies in its potential for derivatization. The hydrazide moiety can undergo condensation reactions with various aldehydes and ketones to form hydrazones.[4] This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's electronic and steric properties to enhance binding affinity and selectivity for the target enzyme.

Experimental Design and Assay Development

When designing an enzyme inhibition assay, several factors must be considered:

  • Solubility: Ensure that the this compound derivative is soluble in the assay buffer. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Stability: Assess the stability of the compound under assay conditions (pH, temperature, and time).

  • Controls: Always include appropriate positive and negative controls. A known inhibitor of the target enzyme should be used as a positive control, while a vehicle control (e.g., buffer with DMSO) serves as a negative control.

  • Assay Format: A variety of assay formats can be used, including spectrophotometric, fluorometric, and luminescent assays.[15] The choice of format will depend on the specific enzyme and the available instrumentation.

Detailed Protocols

The following protocols provide a framework for the screening and characterization of this compound derivatives as enzyme inhibitors.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a general workflow for assessing the inhibitory activity of a test compound. It is based on a 96-well plate format for higher throughput.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • Assay buffer

  • This compound derivative (test compound) dissolved in DMSO

  • Known inhibitor (positive control)

  • 96-well microplate

  • Microplate reader capable of absorbance measurements

Workflow Diagram:

Assay_Workflow cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Dispense Assay Buffer and Inhibitor to 96-well plate A->B C Add Enzyme to each well and incubate B->C D Initiate reaction by adding Substrate C->D E Monitor absorbance change over time in a plate reader D->E F Calculate reaction rates and percent inhibition E->F

Caption: A typical workflow for an enzyme inhibition assay.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound at appropriate concentrations.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or vehicle for control)

    • Positive control inhibitor

  • Enzyme Addition and Pre-incubation: Add the enzyme solution to each well and incubate for a specified period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time.[16]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100

Protocol 2: Determination of IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Procedure:

  • Perform the enzyme inhibition assay as described in Protocol 1, using a range of concentrations of the this compound derivative (e.g., a serial dilution).

  • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]

Protocol 3: Kinetic Analysis to Determine the Mode of Inhibition

This protocol helps to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).

Procedure:

  • Perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot to determine the mode of inhibition:

    • Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, but Km increases.[8][10]

    • Non-competitive Inhibition: Lines intersect on the x-axis. Km is unchanged, but Vmax decreases.[8][10]

    • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.[10]

Lineweaver-Burk Plot Visualization:

Lineweaver_Burk x_axis y_axis origin origin->x_axis origin->y_axis comp_no_inhib comp_inhib comp_y_int comp_y_int->comp_no_inhib No Inhibitor comp_y_int->comp_inhib Competitive Inhibitor noncomp_no_inhib noncomp_inhib noncomp_x_int noncomp_x_int->noncomp_no_inhib No Inhibitor noncomp_x_int->noncomp_inhib Non-competitive Inhibitor uncomp_no_inhib_end uncomp_inhib_start uncomp_inhib_end uncomp_inhib_start->uncomp_inhib_end Uncompetitive Inhibitor uncomp_no_inhib_start uncomp_no_inhib_start->uncomp_no_inhib_end No Inhibitor

References

Application Notes and Protocols for the Characterization of Benzohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical techniques employed in the structural elucidation and characterization of benzohydrazide Schiff bases. Detailed experimental protocols and data presentation are included to facilitate the accurate and efficient analysis of these versatile compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

Benzohydrazide Schiff bases are a class of organic compounds synthesized through the condensation reaction of a benzohydrazide with an appropriate aldehyde or ketone. The resulting imine or azomethine group (-C=N-) is a key structural feature that imparts a wide range of biological activities to these molecules, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2] Thorough characterization is crucial to confirm the chemical structure, purity, and physicochemical properties of newly synthesized benzohydrazide Schiff bases. This involves a combination of spectroscopic and thermal analysis techniques.[3][4]

Key Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of benzohydrazide Schiff bases. The most commonly employed methods are:

  • Spectroscopic Techniques:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

    • Mass Spectrometry (MS)

    • UV-Visible (UV-Vis) Spectroscopy

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA)

    • Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

  • Crystallographic Techniques:

    • Single-Crystal X-ray Diffraction

The following sections provide detailed protocols and representative data for each of these techniques.

Experimental Protocols and Data Presentation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application: FT-IR spectroscopy is used to identify the characteristic functional groups present in the benzohydrazide Schiff base, confirming the formation of the imine bond and the presence of other key moieties.

Experimental Protocol:

  • Sample Preparation: Prepare a solid sample by grinding a small amount (1-2 mg) of the benzohydrazide Schiff base with dry potassium bromide (KBr) (approx. 100 mg) using an agate mortar and pestle. Alternatively, for soluble compounds, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a suitable solvent, which is then evaporated.

  • Data Acquisition:

    • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.[5][6]

    • Acquire a background spectrum of the pure KBr pellet or salt plate.

    • Obtain the sample spectrum and perform a background correction.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Data Presentation:

Table 1: Characteristic FT-IR Absorption Bands for Benzohydrazide Schiff Bases

Functional GroupCharacteristic Absorption Range (cm⁻¹)Notes
N-H (Amide)3450 - 3100Broad or sharp peak, indicating the presence of the amide proton.[7][8]
C-H (Aromatic)3100 - 3000Weak to medium intensity sharp peaks.[5]
C=O (Amide I)1680 - 1630Strong intensity peak, characteristic of the carbonyl group.[7][8]
C=N (Imine/Azomethine)1650 - 1580Medium to strong intensity peak, confirming Schiff base formation.[5][6]
C=C (Aromatic)1600 - 1450Multiple medium to strong intensity peaks.[5]
C-O (Phenolic)1300 - 1200Present if a hydroxyl group is on the aldehyde/ketone precursor.[5]

Data compiled from multiple sources.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the benzohydrazide Schiff base in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[9]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • For ¹H NMR, typical parameters include a spectral width of -2 to 14 ppm and 8-16 scans.[9]

    • For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.[9]

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign signals to specific protons and carbons.

Data Presentation:

Table 2: Typical ¹H NMR Chemical Shifts for Benzohydrazide Schiff Bases (in DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityNotes
-NH (Amide)11.0 - 12.0Singlet (broad)D₂O exchangeable.[9]
-CH=N (Azomethine)8.0 - 9.0SingletPosition is sensitive to substituents on the aromatic ring.[7][9]
Aromatic Protons6.5 - 8.5MultipletThe specific pattern depends on the substitution.[7]
-OH (Phenolic)9.5 - 11.0Singlet (broad)D₂O exchangeable, if present.
-OCH₃ (Methoxy)3.7 - 4.0SingletIf present as a substituent.[7]

Data compiled from multiple sources.[7][9]

Table 3: Typical ¹³C NMR Chemical Shifts for Benzohydrazide Schiff Bases (in DMSO-d₆)

CarbonChemical Shift (δ, ppm)Notes
C=O (Amide)160 - 170
C=N (Azomethine)145 - 160The chemical shift is influenced by the electronic nature of the substituents.
Aromatic Carbons110 - 150
Methoxy Carbon (-OCH₃)55 - 60If present.

Data compiled from multiple sources.[7][8]

Mass Spectrometry (MS)

Application: Mass spectrometry is used to determine the molecular weight of the benzohydrazide Schiff base and to obtain information about its structure through fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).[5]

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to support the proposed structure.

Data Presentation:

Table 4: Representative Mass Spectrometry Data for a Benzohydrazide Schiff Base

CompoundMolecular FormulaCalculated MW[M+H]⁺ (m/z)Key Fragment Ions (m/z)
N'-(4-methoxybenzylidene)benzohydrazideC₁₅H₁₄N₂O₂254.29255.1237, 133, 121, 105, 77

Data is illustrative and will vary for different compounds.

UV-Visible (UV-Vis) Spectroscopy

Application: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study conjugation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the benzohydrazide Schiff base in a suitable UV-transparent solvent (e.g., ethanol, DMSO).

  • Data Acquisition:

    • Record the UV-Vis spectrum over a range of approximately 200-800 nm.[10]

    • Use the pure solvent as a blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and correlate them to the electronic transitions (e.g., π→π* and n→π*).

Data Presentation:

Table 5: Typical UV-Visible Absorption Maxima for Benzohydrazide Schiff Bases

Electronic TransitionWavelength Range (nm)Notes
π→π250 - 320Associated with the aromatic rings and C=N bond.[10]
n→π330 - 380Associated with the non-bonding electrons on the nitrogen and oxygen atoms.[10]

Data compiled from multiple sources.[10]

Thermal Analysis (TGA/DTA/DSC)

Application: Thermal analysis provides information about the thermal stability, decomposition pattern, and melting point of the benzohydrazide Schiff bases.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an appropriate sample pan (e.g., alumina or platinum).

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[2][11]

    • Record the weight loss (TGA) and the difference in temperature between the sample and a reference (DTA) or the heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • Determine the decomposition temperatures and weight loss percentages from the TGA curve.

    • Identify endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) events from the DTA/DSC curve.

Data Presentation:

Table 6: Illustrative Thermal Analysis Data for a Benzohydrazide Schiff Base

CompoundMelting Point (°C)Decomposition Onset (°C)Major Decomposition Steps (°C)
Example Schiff Base185 - 190210210 - 350, 350 - 500

Data is illustrative and will vary for different compounds.[2]

Single-Crystal X-ray Diffraction

Application: This technique provides the definitive, three-dimensional atomic arrangement of the molecule in the solid state, confirming bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[12][13]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Data Presentation: The results are typically presented as tables of crystallographic data, bond lengths, and bond angles, along with graphical representations of the molecular structure (e.g., ORTEP diagrams).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Synthesis of Benzohydrazide Schiff Base purification Purification (Recrystallization) synthesis->purification ftir FT-IR Spectroscopy purification->ftir Initial Confirmation xray Single-Crystal X-ray (if crystals obtained) purification->xray Crystal Growth nmr NMR Spectroscopy (¹H & ¹³C) ftir->nmr ms Mass Spectrometry nmr->ms uvvis UV-Vis Spectroscopy ms->uvvis thermal Thermal Analysis (TGA/DTA) uvvis->thermal analytical_relationships cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Properties compound Benzohydrazide Schiff Base ftir FT-IR (Functional Groups) compound->ftir nmr NMR (Connectivity & Environment) compound->nmr ms Mass Spec (Molecular Weight & Formula) compound->ms uvvis UV-Vis (Electronic Transitions) compound->uvvis thermal Thermal Analysis (Stability & Melting Point) compound->thermal xray X-ray Diffraction (3D Structure) compound->xray ftir->nmr nmr->ms ms->xray

References

Application Notes and Protocols for the Reflux Reaction of 3-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylbenzohydrazide is a valuable intermediate in the synthesis of various pharmaceutical and bioactive compounds. Its preparation is often achieved through the reaction of a 3-methylbenzoate ester with hydrazine hydrate under reflux conditions. This application note provides a detailed protocol for the synthesis of this compound via a reflux reaction, intended for researchers, scientists, and professionals in the field of drug development.

The reflux technique is employed to heat a reaction mixture to its boiling point while condensing any vapors and returning them to the reaction flask.[1][2] This method allows for prolonged heating at a constant temperature without the loss of volatile reagents or solvent, which is crucial for driving the reaction to completion.[1][2][3]

Reaction Scheme

The synthesis of this compound from a methyl 3-methylbenzoate precursor is illustrated below:

CH₃-C₆H₄-COOCH₃ + NH₂NH₂·H₂O → CH₃-C₆H₄-CONHNH₂ + CH₃OH + H₂O

Quantitative Data Summary

The following table summarizes the typical quantitative data for the reflux synthesis of this compound.

ParameterValueNotes
Reactants
Methyl 3-methylbenzoate1.0 eqLimiting reagent
Hydrazine Hydrate (80%)3.0 - 5.0 eqUsed in excess to drive the reaction forward
Solvent
Ethanol (95%)10 mL / g of esterA common and effective solvent for this reaction
Reaction Conditions
TemperatureReflux (~78-80 °C)Boiling point of the ethanolic solution
Reaction Time4 - 8 hoursMonitored by Thin Layer Chromatography (TLC)
Product Yield and Purity
Expected Yield85 - 95%Dependent on reaction time and purification
Purity (post-recrystallization)>98%Assessed by melting point and spectroscopic methods
Characterization
AppearanceWhite crystalline solid
Melting Point115-118 °CLiterature value

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • Reagents: Methyl 3-methylbenzoate, Hydrazine hydrate (80% solution), Ethanol (95%), Distilled water, and reagents for TLC analysis (e.g., ethyl acetate, hexane).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar, clamps and stand, separatory funnel, Buchner funnel and flask, rotary evaporator, and standard laboratory glassware. All glassware should be clean and dry.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine methyl 3-methylbenzoate and ethanol.

    • Add a magnetic stir bar to the flask.

    • Place the flask in a heating mantle.

    • Attach a reflux condenser vertically to the round-bottom flask and ensure a secure connection.[4]

    • Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.[5]

  • Addition of Hydrazine Hydrate:

    • While stirring the solution at room temperature, slowly add an excess of hydrazine hydrate (3-5 equivalents) to the flask.[6]

  • Reflux:

    • Turn on the heating mantle and heat the reaction mixture to a gentle boil.

    • Allow the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.[7]

  • Reaction Monitoring (TLC):

    • Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting material (methyl 3-methylbenzoate).

    • Elute the TLC plate with a suitable solvent system (e.g., 1:1 ethyl acetate/hexane).

    • The reaction is considered complete when the spot corresponding to the starting material has disappeared.

  • Work-up and Isolation:

    • After the reaction is complete, turn off the heating mantle and allow the flask to cool to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Pour the concentrated mixture into cold distilled water to precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold distilled water to remove any unreacted hydrazine hydrate.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound as a white crystalline solid.[6]

  • Drying and Characterization:

    • Dry the purified crystals in a desiccator or a vacuum oven.

    • Determine the yield and characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).

Visualizations

Experimental Workflow for Reflux Reaction

experimental_workflow start Start setup Reaction Setup: - Add Methyl 3-methylbenzoate & Ethanol to Flask - Add Stir Bar - Attach Reflux Condenser start->setup add_hydrazine Add Hydrazine Hydrate setup->add_hydrazine reflux Heat to Reflux (4-8 hours) add_hydrazine->reflux tlc Monitor Reaction by TLC reflux->tlc tlc->reflux Incomplete workup Work-up: - Cool to Room Temperature - Concentrate Solvent - Precipitate in Cold Water tlc->workup Complete filtration Vacuum Filtration workup->filtration purification Purification: Recrystallization from Ethanol/Water filtration->purification characterization Drying & Characterization: - Yield Calculation - Melting Point - Spectroscopy purification->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

Reflux Apparatus Setup

reflux_setup cluster_apparatus Reflux Apparatus cluster_water_flow Water Circulation condenser Reflux Condenser flask Round-Bottom Flask (with Reaction Mixture) condenser->flask Connects to water_out Water Out condenser->water_out From top outlet heating_mantle Heating Mantle flask->heating_mantle Placed in stir_plate Magnetic Stirrer heating_mantle->stir_plate Sits on water_in Water In water_in->condenser To bottom inlet

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-methylbenzohydrazide. As a crucial intermediate in the creation of various pharmaceuticals, achieving a high yield and purity of this compound is paramount. This document provides comprehensive troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges in its synthesis. The guidance herein is based on established chemical principles and practical, field-tested experience to ensure reliable and reproducible outcomes.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound, exploring their root causes and offering actionable solutions.

Issue 1: Low Overall Yield (<70%)

Low yield is a frequent challenge in the multi-step synthesis of this compound. The typical two-step process involves the esterification of 3-methylbenzoic acid, followed by hydrazinolysis, with potential for losses at either stage.

Potential Cause A: Incomplete Esterification of 3-Methylbenzoic Acid

  • Why it happens: The direct esterification of a carboxylic acid with an alcohol is a reversible reaction. The water produced during the reaction can shift the equilibrium back towards the reactants, preventing the reaction from reaching completion.[1][2] The choice of catalyst and the reactivity of the carboxylic acid are also critical factors.[1][3]

  • Solution:

    • Reaction Conditions: To drive the equilibrium towards the product, employ a Dean-Stark apparatus to azeotropically remove water as it forms.

    • Catalyst Choice: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is commonly used.[1]

    • Reaction Time & Temperature: Ensure the reaction is refluxed for an adequate duration. Monitor the progress using Thin Layer Chromatography (TLC) until the starting 3-methylbenzoic acid is no longer detectable.

Potential Cause B: Inefficient Hydrazinolysis of the Methyl 3-Methylbenzoate Ester

  • Why it happens: The reaction between the ester and hydrazine hydrate is a nucleophilic acyl substitution. A low reaction temperature or impure hydrazine can result in a slow or incomplete reaction.[4] The presence of water in hydrazine hydrate can also lead to the hydrolysis of the ester back to the carboxylic acid.[5][6][7]

  • Solution:

    • Reagent Quality: Use high-purity hydrazine hydrate. While anhydrous hydrazine can be used for a more vigorous reaction, it requires extreme caution due to its toxicity and instability.

    • Solvent: Ethanol is a suitable solvent as it effectively dissolves both the ester and hydrazine hydrate.[4]

    • Temperature Control: The reaction is typically carried out at reflux to ensure a sufficient reaction rate while minimizing side reactions.[8]

    • Stoichiometry: A slight excess of hydrazine hydrate (1.2 to 1.5 equivalents) is recommended to ensure the complete conversion of the ester.[4]

Issue 2: Product Impurity - Presence of Unreacted Starting Materials or Side-Products

The purity of the final this compound product is essential for its use in subsequent synthetic steps.

Potential Cause A: Contamination with 3-Methylbenzoic Acid

  • Why it happens: This impurity indicates either incomplete esterification in the first step or hydrolysis of the ester during hydrazinolysis or work-up.[5][6][7]

  • Solution:

    • Purification of Intermediate Ester: Before proceeding to the hydrazinolysis step, thoroughly purify the methyl 3-methylbenzoate. This can be achieved by washing the organic layer with a saturated sodium bicarbonate solution to remove any unreacted 3-methylbenzoic acid.

    • Work-up Conditions: During the final product work-up, avoid acidic conditions that could promote hydrolysis.[9][10]

Potential Cause B: Formation of 1,2-bis(3-methylbenzoyl)hydrazine

  • Why it happens: This diacyl hydrazine byproduct can form if the newly formed this compound acts as a nucleophile and attacks another molecule of the methyl 3-methylbenzoate ester. This is more likely when the concentration of the ester is high relative to hydrazine.

  • Solution:

    • Controlled Addition: To maintain a high concentration of hydrazine relative to the ester, add the methyl 3-methylbenzoate slowly to the hydrazine hydrate solution. This will favor the formation of the desired mono-acyl product.

    • Molar Ratio: Using a slight excess of hydrazine hydrate can also help to minimize the formation of this side product.[4]

Experimental Workflow for Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 3-Methylbenzoic Acid D Reflux A->D B Methanol (Excess) B->D C H₂SO₄ (catalyst) C->D E Methyl 3-Methylbenzoate D->E F Work-up & Purification E->F G Pure Methyl 3-Methylbenzoate F->G H Hydrazine Hydrate J Reflux G->J H->J I Ethanol (Solvent) I->J K This compound J->K L Work-up & Recrystallization K->L M Pure this compound L->M

Caption: A two-step workflow for the synthesis of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

Under optimized conditions, the overall yield for the two-step synthesis of this compound is typically in the range of 75-90%. The esterification step generally proceeds with a yield of 85-95%, while the hydrazinolysis step can achieve a yield of 88-98%.

Q2: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring both the esterification and hydrazinolysis steps.[11]

  • For Esterification: Use a non-polar solvent system (e.g., hexane:ethyl acetate 4:1) to differentiate the more polar 3-methylbenzoic acid from the less polar methyl 3-methylbenzoate ester. The reaction is considered complete when the spot corresponding to the carboxylic acid is no longer visible.

  • For Hydrazinolysis: A more polar solvent system (e.g., ethyl acetate:methanol 9:1) is required. The product, this compound, is significantly more polar than the starting ester. The reaction is complete when the ester spot has disappeared.

Q3: What are the key safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is a hazardous substance and must be handled with extreme care.

  • Toxicity: It is highly toxic and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Flammability: It is a flammable liquid and should be kept away from ignition sources.

  • Reactivity: It is a potent reducing agent and can react violently with oxidizing agents.

  • Disposal: Dispose of any hydrazine-containing waste according to your institution's hazardous waste disposal protocols.

Q4: Can I use a different alcohol for the esterification step?

While other alcohols like ethanol or propanol can be used, larger alcohols may slightly reduce the rate of the subsequent hydrazinolysis reaction due to increased steric hindrance. For most applications, methyl or ethyl esters are the preferred choice.

Q5: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying this compound.[4] Ethanol or a mixture of ethanol and water are often suitable recrystallization solvents. The purified product should be a white crystalline solid. Its purity can be confirmed by measuring its melting point and comparing it to the literature value (approximately 115-118 °C), as well as by spectroscopic methods such as NMR and IR.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Methylbenzoate
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
3-Methylbenzoic Acid136.15[12]10.0 g0.07341.0
Methanol32.04100 mL-Excess
Sulfuric Acid (conc.)98.082.0 mL-Catalyst

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-methylbenzoic acid (10.0 g, 0.0734 mol) and methanol (100 mL).

  • Stir the mixture until the solid is partially dissolved.

  • Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirred solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.[11]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methylbenzoate as a colorless oil.

Protocol 2: Synthesis of this compound
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Methyl 3-Methylbenzoate150.17[13]10.0 g0.06661.0
Hydrazine Hydrate (~64%)50.064.17 g (4.0 mL)~0.0832~1.25
Ethanol46.0750 mL-Solvent

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 3-methylbenzoate (10.0 g, 0.0666 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (4.0 mL, ~0.0832 mol) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the resulting white crystalline solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[4]

  • Dry the purified product in a vacuum oven.

Reaction Mechanism: Hydrazinolysis of an Ester

Caption: Mechanism of hydrazinolysis of an ester.

References

Troubleshooting low purity in benzohydrazide recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzohydrazide Recrystallization

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low purity issues during the recrystallization of benzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure benzohydrazide, and how does it indicate purity?

A1: Pure benzohydrazide has a melting point of approximately 112-115°C.[1][2][3] A broad melting point range that is lower than the literature value is a common indicator of impurities in the sample.[4][5][6] As a general rule, a deviation of more than 1°C from the expected melting point suggests that the material is not of acceptable purity.[4]

Q2: My recrystallized benzohydrazide has a low melting point and a broad melting range. What are the potential causes?

A2: A depressed and broad melting point range strongly indicates the presence of impurities.[4][5] Common causes for low purity after recrystallization include:

  • Inappropriate Solvent Choice: The selected solvent may have similar solubility characteristics for both the benzohydrazide and the impurities, leading to co-crystallization.

  • Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice.[7][8]

  • Insufficient Washing: Inadequate washing of the filtered crystals with cold solvent can leave behind mother liquor containing dissolved impurities.

  • Presence of Insoluble Impurities: If not removed by hot filtration, insoluble impurities will contaminate the final product.

  • "Oiling Out": The compound may have separated as a liquid ("oiled out") before crystallizing, which often traps impurities.[9][10] This can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[10]

Q3: What are the most suitable solvents for the recrystallization of benzohydrazide?

A3: Ethanol is a commonly used and effective solvent for the recrystallization of benzohydrazide and its derivatives.[1][11] Water is also a potential solvent, as benzohydrazide is soluble in it.[1][3] A mixed solvent system, such as ethanol/hexane, has also been reported to be effective.[12] The ideal solvent is one in which benzohydrazide has high solubility at elevated temperatures and low solubility at room or cold temperatures.[7][11]

Q4: My benzohydrazide is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

A4: "Oiling out" happens when the product separates from the solution as a liquid instead of a solid.[9][10] This can be due to a supersaturated solution or a cooling rate that is too rapid.[9] To address this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool more slowly to encourage crystal formation.

  • Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure benzohydrazide can also be effective.[9][13]

Q5: I am experiencing a very low yield of recrystallized benzohydrazide. What could be the reason?

A5: Low recovery can be due to several factors:

  • Using too much solvent: This will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[7][13]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel.

  • Washing with too much cold solvent: This can redissolve some of the purified crystals.[13]

  • Incomplete initial reaction: If the synthesis of benzohydrazide was not complete, the starting crude material would be less, leading to a lower final yield.[11]

Q6: There are colored impurities in my benzohydrazide sample that persist after recrystallization. How can I remove them?

A6: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7][11] The charcoal adsorbs the colored impurities. However, use charcoal sparingly as it can also adsorb the desired product, leading to a lower yield.[7][10]

Quantitative Data Summary

PropertyValueSolvents
Melting Point 112-115 °CN/A
Boiling Point 267 °C (decomposes)N/A
Molar Mass 136.151 g/mol N/A
Solubility SolubleWater, Ethanol
Sparingly SolubleAcetone, Chloroform, Diethyl ether

Experimental Protocol: Recrystallization of Benzohydrazide

This protocol outlines a general procedure for the recrystallization of benzohydrazide.

Materials:

  • Crude benzohydrazide

  • Ethanol (or another suitable solvent)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude benzohydrazide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add small portions of the hot solvent until the benzohydrazide is completely dissolved.[11] Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove any insoluble impurities or activated charcoal, perform a hot filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.[7] Filter the hot solution quickly.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8][11] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[11]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[11][13]

  • Drying: Dry the purified crystals completely. The purity of the final product can be assessed by taking a melting point.

Troubleshooting Workflow

Troubleshooting_Low_Purity_Benzohydrazide Troubleshooting Low Purity in Benzohydrazide Recrystallization start Low Purity Identified (e.g., Low/Broad Melting Point) check_solvent Was the correct solvent used? start->check_solvent check_cooling Was the cooling rate slow? check_solvent->check_cooling Yes solution_solvent Action: Select a more appropriate solvent (e.g., Ethanol, Ethanol/Hexane). Perform solubility tests. check_solvent->solution_solvent No check_washing Were crystals washed with minimal ice-cold solvent? check_cooling->check_washing Yes solution_cooling Action: Repeat recrystallization and allow solution to cool slowly to room temperature before placing in an ice bath. check_cooling->solution_cooling No check_oiling_out Did the product 'oil out'? check_washing->check_oiling_out Yes solution_washing Action: Re-wash crystals with a minimal amount of ice-cold solvent. check_washing->solution_washing No check_insolubles Were insoluble impurities present? check_oiling_out->check_insolubles No solution_oiling_out Action: Re-dissolve oil in more hot solvent and cool slowly. Consider seeding. check_oiling_out->solution_oiling_out Yes solution_insolubles Action: Perform hot filtration to remove insoluble impurities before cooling. check_insolubles->solution_insolubles Yes end_node Pure Benzohydrazide Obtained check_insolubles->end_node No solvent_yes Yes solvent_no No cooling_yes Yes cooling_no No washing_yes Yes washing_no No oiling_out_yes Yes oiling_out_no No insolubles_yes Yes insolubles_no No solution_solvent->end_node solution_cooling->end_node solution_washing->end_node solution_oiling_out->end_node solution_insolubles->end_node

Caption: Troubleshooting workflow for low purity in benzohydrazide recrystallization.

References

Optimizing reaction conditions for condensation of 3-Methylbenzohydrazide with aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Reaction Conditions for the Condensation of 3-Methylbenzohydrazide with Aldehydes

Introduction

Welcome to the technical support center for the synthesis of hydrazones via the condensation of this compound with aldehydes. This guide is designed for researchers, medicinal chemists, and drug development professionals. Hydrazones, characterized by the R¹R²C=NNR³R⁴ functional group, are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] They also serve as versatile intermediates in organic synthesis.[2]

The reaction, while straightforward in principle, can present challenges ranging from low yields to purification difficulties. This guide provides in-depth, field-proven insights into optimizing reaction parameters, troubleshooting common issues, and understanding the underlying chemical principles to ensure robust and reproducible outcomes.

The Core Reaction: Hydrazone Formation

The synthesis of hydrazones from hydrazides and aldehydes is a condensation reaction that proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: This intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

This reaction is typically catalyzed by acid.[3][4] The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. However, the pH must be carefully controlled; excessively acidic conditions (pH < 4) will protonate the nucleophilic hydrazide, rendering it unreactive.[5][6]

General Experimental Protocol

This protocol provides a standard starting point for the condensation reaction. Optimization will be necessary based on the specific aldehyde used.

Protocol: Synthesis of N'-(arylmethylene)-3-methylbenzohydrazide
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol, approx. 10-15 mL per mmol of hydrazide).

  • Aldehyde Addition: To this stirring solution, add the desired aldehyde (1.0-1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of acid. A few drops of glacial acetic acid is a common and effective choice.[1][7]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If it does not, the volume of the solvent can be reduced under reduced pressure, or the mixture can be poured into cold water to induce precipitation.[8]

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold solvent (the same as the reaction solvent) to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[9]

  • Characterization: Confirm the structure of the purified product using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR.[10]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Reaction Yield / Incomplete Reaction

Q: I ran the reaction for several hours, but my TLC analysis shows a significant amount of unreacted this compound and/or aldehyde. What steps should I take to improve the yield?

A: Low yield or an incomplete reaction is the most common issue. A systematic approach to troubleshooting is essential.

  • Verify Catalyst: The reaction is acid-catalyzed. If you omitted the catalyst, the reaction will be exceedingly slow.

    • Action: Add a few drops of glacial acetic acid or a small amount of another Brønsted acid.[11] Lewis acids like CeCl₃·7H₂O have also been shown to be effective catalysts.[2] The optimal pH is typically between 4 and 6.[6]

  • Increase Temperature: Condensation reactions often require thermal energy to overcome the activation barrier, especially for the dehydration step.

    • Action: If you are running the reaction at room temperature, try heating it to reflux. If already at reflux in a low-boiling solvent like ethanol, consider switching to a higher-boiling solvent like N,N-dimethylformamide (DMF) to allow for higher temperatures.[12]

  • Extend Reaction Time: Some aldehydes, particularly those with electron-donating groups, are less reactive and may require longer reaction times.

    • Action: Continue to monitor the reaction by TLC for several more hours. If the reaction stalls, it indicates another parameter needs adjustment.

  • Remove Water: Water is a byproduct of the reaction. According to Le Châtelier's principle, its removal will drive the equilibrium toward the product.

    • Action: For stubborn reactions, use a Dean-Stark apparatus to azeotropically remove water, especially if using a solvent like toluene.[2] Alternatively, adding molecular sieves can absorb the water produced.[13]

troubleshooting_low_yield start Low Yield or Incomplete Reaction check_catalyst Is an acid catalyst present? start->check_catalyst add_catalyst Add catalytic acid (e.g., Acetic Acid) check_catalyst->add_catalyst No check_temp Is the reaction being heated? check_catalyst->check_temp Yes add_catalyst->check_temp increase_temp Heat to reflux or switch to a higher-boiling solvent check_temp->increase_temp No check_time Has enough time elapsed? check_temp->check_time Yes increase_temp->check_time extend_time Extend reaction time and continue monitoring by TLC check_time->extend_time No remove_water Consider active water removal (Dean-Stark) check_time->remove_water Yes, reaction stalled end_success Yield Improved extend_time->end_success remove_water->end_success

Caption: Troubleshooting logic for low reaction yield.
Issue 2: Product Purification Challenges

Q: My final product is an impure oil that won't crystallize. How can I purify it effectively?

A: Oily products are common when impurities are present that inhibit the formation of a crystal lattice.

  • Trituration: This is the first method to attempt for converting an oil to a solid.

    • Action: Add a small amount of a solvent in which your product is expected to be insoluble (but the impurities might be soluble), such as cold n-hexane or pentane.[9] Vigorously stir or scratch the inside of the flask with a glass rod to induce solidification.

  • Recrystallization Screening: The initial choice of recrystallization solvent may be incorrect.

    • Action: Test a variety of solvents. Good options for hydrazones include ethanol, methanol, or mixed solvent systems like ethyl acetate/hexane.[9] The goal is to find a solvent that dissolves the product when hot but not when cold.

  • Column Chromatography: If recrystallization fails, chromatography is the next step. However, be aware that hydrazones can be sensitive to silica gel.

    • Action: Standard silica gel is slightly acidic and can cause hydrolysis of the hydrazone.[14] To prevent this, either use a neutral support like alumina or "deactivate" the silica gel by running a solvent system containing a small amount of a tertiary base, like 1% triethylamine, through the column before loading your sample.[14]

Issue 3: Formation of Side Products

Q: My TLC plate shows the formation of my desired product, but also several other spots. What are the likely side reactions?

A: Side reactions can compete with the main reaction, reducing yield and complicating purification.

  • Hydrolysis: The hydrazone C=N bond can be hydrolyzed back to the starting hydrazide and aldehyde, particularly in the presence of excess acid and water.[6]

    • Mitigation: Ensure the pH is only weakly acidic (pH 4-6). During the workup, neutralize any excess acid with a mild base wash (e.g., saturated sodium bicarbonate solution) before solvent evaporation.[6]

  • Azine Formation: This occurs when a hydrazone reacts with a second molecule of the aldehyde. This is primarily an issue when using hydrazine (NH₂NH₂) itself, but can sometimes occur if the hydrazide starting material contains hydrazine impurities.

    • Mitigation: Use high-purity this compound. Using a slight excess of the hydrazide (e.g., 1.1 equivalents) relative to the aldehyde can also suppress this side reaction.[6]

Optimization of Reaction Parameters

To move from a successful reaction to a high-yielding, robust protocol, you must understand and optimize key variables.

ParameterRecommendationRationale & Scientific Justification
Catalyst Catalytic (1-5 mol%) Brønsted acid (e.g., Acetic Acid) or Lewis acid (e.g., CeCl₃).The catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. The reaction rate is often highest in a slightly acidic medium (pH 4-6).[2][3][5]
Solvent Polar protic solvents (Ethanol, Methanol) are excellent starting points. For less reactive aldehydes, consider high-boiling polar aprotic solvents (DMF, DMSO).Polar protic solvents effectively solvate the reactants and intermediates.[7][15] Higher boiling points allow for increased reaction temperatures, which can accelerate the rate-limiting dehydration step.[12] Solvent polarity can significantly influence reaction kinetics, especially for less reactive carbonyls.[15][16]
Temperature Room temperature to reflux (40-120 °C).Higher temperatures increase the reaction rate. Refluxing is common.[7] However, for aldehydes with sensitive functional groups, lower temperatures may be required to prevent side reactions.
Stoichiometry 1:1 or 1.1:1 ratio of this compound to Aldehyde.An equimolar ratio is the theoretical ideal. A slight excess of the hydrazide can help drive the reaction to completion and minimize potential side reactions involving the aldehyde.[6]
Reactant Concentration 0.1 M to 1.0 M.Higher concentrations can increase the reaction rate due to more frequent molecular collisions. However, very high concentrations might lead to solubility issues or difficulties in controlling the reaction exotherm.

Frequently Asked Questions (FAQs)

Q1: How does the substituent on the aldehyde's aromatic ring affect the reaction conditions? A1: The electronic properties of the substituent have a predictable effect. Electron-withdrawing groups (e.g., -NO₂, -Cl, -CN) make the aldehyde's carbonyl carbon more electrophilic, leading to a faster reaction.[16] Conversely, electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon, slowing the reaction down. For aldehydes with strong electron-donating groups, you may need more forcing conditions, such as higher temperatures or longer reaction times.

Q2: Are there any "green" or environmentally friendly methods for this synthesis? A2: Yes. Several green chemistry approaches have been successfully applied to hydrazone synthesis. These include:

  • Solvent-free Synthesis: Reactants can be ground together, sometimes with a solid catalyst, eliminating the need for a solvent.[8][17]

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles.[18]

  • Aqueous or Ethanol-based Reactions: Using water or ethanol as a solvent is preferable to more hazardous organic solvents like DMF or chlorinated solvents.[11]

Q3: What is the expected ¹H NMR signal for the key proton in the hydrazone product? A3: The two most characteristic signals in the ¹H NMR spectrum of the product are the azomethine proton (-N=CH-) and the amide proton (-C(O)NH-). The azomethine proton typically appears as a singlet in the range of 8.0-9.0 ppm. The amide N-H proton is also a singlet and is usually found further downfield, often between 11.0 and 12.0 ppm. The disappearance of the aldehyde proton signal (typically 9.5-10.5 ppm) is a clear indicator of a successful reaction.[1]

Q4: My hydrazone product seems to degrade over time. What are the best storage practices? A4: Hydrazones, especially those with an N-H bond, can be susceptible to oxidation and hydrolysis.[6] For long-term stability, store the purified, dry solid in a tightly sealed container, protected from light, and preferably at a low temperature (e.g., in a refrigerator). Storing under an inert atmosphere of nitrogen or argon can further prevent oxidative degradation.[6]

experimental_workflow start Start: Prepare Reactants dissolve Dissolve this compound in Solvent (e.g., EtOH) start->dissolve add_aldehyde Add Aldehyde (1.0-1.1 eq.) dissolve->add_aldehyde add_catalyst Add Catalytic Acid (e.g., Acetic Acid) add_aldehyde->add_catalyst reaction Heat to Reflux (1-4 h) add_catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool, Isolate Crude Product (Filtration/Precipitation) monitor->workup Complete purify Purify (Recrystallization or Chromatography) workup->purify characterize Characterize (NMR, IR, MS) purify->characterize end End: Pure Hydrazone characterize->end

Caption: General experimental workflow for hydrazone synthesis.

References

Overcoming poor solubility of 3-Methylbenzohydrazide in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methylbenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their reaction media. As a Senior Application Scientist, I have compiled this resource to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction to this compound and its Solubility Challenges

This compound (C8H10N2O) is a crystalline solid that serves as a valuable building block in organic synthesis, particularly in the formation of hydrazones and other derivatives.[1][2][3] Its molecular structure, featuring a hydrazide functional group attached to a methyl-substituted benzene ring, contributes to its reactivity.[1] However, the very nature of its structure, with both polar (hydrazide) and non-polar (methylbenzoyl) moieties, can lead to poor and variable solubility in common reaction solvents. This guide will provide a structured approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents can I expect this compound to have reasonable solubility?

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from its structure and data on similar benzohydrazide derivatives. Generally, polar aprotic solvents are a good starting point.

  • Good to Moderate Solubility: Expect reasonable solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are highly polar and can engage in hydrogen bonding, which helps to dissolve the polar hydrazide group.

  • Moderate to Poor Solubility: Polar protic solvents such as methanol, ethanol, and isopropanol may offer moderate solubility, which can often be improved with heating.[1] Chlorinated solvents like dichloromethane and chloroform may also provide some level of solubility.

  • Poor Solubility: Non-polar solvents like hexane and toluene are unlikely to be effective solvents for this compound due to the polarity of the hydrazide group.

For a practical starting point, refer to the following table which summarizes expected solubility trends based on data from analogous compounds.

Solvent TypeExamplesExpected Solubility of this compoundRationale
Polar Aprotic DMSO, DMF, AcetoneGood to ModerateHigh polarity and hydrogen bond accepting capabilities effectively solvate the hydrazide group.
Polar Protic Methanol, Ethanol, WaterModerate to PoorCan act as both hydrogen bond donors and acceptors, but the non-polar aromatic ring can limit solubility.
Chlorinated Dichloromethane, ChloroformModerate to PoorIntermediate polarity may offer some solvating power.
Non-polar Hexane, Toluene, Diethyl EtherPoor"Like dissolves like" principle suggests poor interaction with the polar hydrazide moiety.

Q2: My this compound is not dissolving in the recommended solvent. What are my immediate troubleshooting steps?

If you are facing poor solubility even in a recommended solvent, consider the following immediate actions:

  • Increase the Temperature: The solubility of most solids, including benzohydrazide derivatives, increases with temperature.[1][4] Gently warm your reaction mixture while stirring. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

  • Reduce Particle Size: If you are starting with large crystals of this compound, grinding the solid into a fine powder will increase the surface area available for solvation, which can enhance the dissolution rate.[5]

  • Use a Co-solvent: Introducing a second, miscible solvent can significantly alter the polarity of the reaction medium and improve solubility.[][7] This is a powerful technique that is discussed in more detail in the Troubleshooting Guide.

Q3: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be a very effective strategy. The hydrazide functional group has basic properties and can be protonated under acidic conditions to form a more soluble salt.

  • Acidic Conditions: Adding a small amount of a suitable acid (e.g., a few drops of acetic acid or hydrochloric acid) can protonate the terminal nitrogen of the hydrazide, forming a hydrazinium salt. This salt will likely have significantly higher solubility in polar protic solvents, including water.[][8][9]

  • Basic Conditions: While less common for hydrazides, in some specific reaction contexts, deprotonation of the N-H group adjacent to the carbonyl under strongly basic conditions could also alter solubility.

It is crucial to ensure that the chosen pH conditions are compatible with the stability of your other reactants and the desired reaction pathway.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed protocols and the scientific rationale behind them for systematically addressing poor solubility.

Systematic Solvent Screening

Before committing to a large-scale reaction, it is prudent to perform a small-scale solvent screening experiment.

Experimental Protocol for Solvent Screening:

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 5-10 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list in the FAQ table.

  • Observation at Room Temperature: Vigorously stir or vortex each vial at room temperature for a set period (e.g., 15-30 minutes). Observe and record the degree of dissolution.

  • Heating: For vials where the solid has not fully dissolved, gently heat the mixture (e.g., to 40-60 °C) while stirring and observe any changes in solubility.

  • Selection: Choose the solvent or solvent system that provides the best solubility under conditions that are compatible with your planned reaction.

The Co-solvent Approach

The use of a co-solvent system is a versatile method to fine-tune the polarity of the reaction medium.[][7]

Causality Behind Co-solvency:

A mixture of solvents can disrupt the self-association of a single solvent, creating a new environment with different solvating properties. For this compound, a mixture of a polar aprotic solvent (like DMF) and a polar protic solvent (like ethanol) might effectively solvate both the aromatic and hydrazide portions of the molecule.

Experimental Protocol for Co-solvent System Development:

  • Initial Dissolution: Attempt to dissolve the this compound in a small amount of a "good" solvent in which it is highly soluble (e.g., DMSO or DMF).

  • Titration with a "Poor" Solvent: Slowly add your primary reaction solvent (the "poor" solvent) to this solution while stirring. Observe for any signs of precipitation.

  • Determine the Optimal Ratio: The goal is to find the highest proportion of your primary reaction solvent that maintains the this compound in solution. This ratio will be your starting point for the reaction.

Logical Flow for Solubility Troubleshooting

start Poor Solubility of this compound Observed temp Increase Temperature start->temp Quick Fix particle Reduce Particle Size start->particle Quick Fix solvent_screen Systematic Solvent Screening start->solvent_screen Systematic Approach temp->solvent_screen dissolved Compound Dissolved temp->dissolved Success particle->solvent_screen particle->dissolved Success cosolvent Use a Co-solvent System solvent_screen->cosolvent If single solvent is inadequate ph_adjust Adjust pH solvent_screen->ph_adjust If solvent polarity is not the sole issue cosolvent->temp Can be combined cosolvent->dissolved Success ph_adjust->temp Can be combined ph_adjust->dissolved Success

References

Minimizing side product formation in hydrazone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during hydrazone synthesis, offering potential causes and actionable solutions.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low Yield of Desired Hydrazone 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Unfavorable pH: The reaction rate is highly pH-dependent.[1] 3. Hydrolysis of Product: The hydrazone product can hydrolyze back to the starting materials, especially in the presence of excess acid and water.[2] 4. Side Product Formation: Competing reactions, such as azine formation, can consume starting materials.[3] 5. Low Reactivity of Starting Materials: Sterically hindered or electron-rich carbonyls, and electron-deficient hydrazines can be less reactive.1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. Gentle heating (e.g., 40-60 °C) can often accelerate the reaction.[3] 2. Optimize pH: Adjust the reaction medium to a slightly acidic pH, typically in the range of 4-6, using a catalytic amount of a weak acid like acetic acid.[1][3] 3. Control Water Content and pH: Use anhydrous solvents if the hydrazone is particularly sensitive to hydrolysis. During workup, neutralize any excess acid with a mild base wash (e.g., saturated sodium bicarbonate solution).[3] 4. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the hydrazine. Add the carbonyl compound dropwise to the hydrazine solution to avoid localized excess of the carbonyl, which can favor azine formation.[3] 5. Use a Catalyst: For less reactive starting materials, consider using a more effective catalyst. While weak acids are common, other catalysts like aniline and its derivatives, or heterogeneous catalysts like MgO nanoparticles have been shown to be effective.[4][5]
Presence of Azine Byproduct Reaction of Hydrazone with a Second Equivalent of the Carbonyl Compound: This is more prevalent when using hydrazine (NH₂NH₂) and an excess of the aldehyde or ketone.[3][6]- Stoichiometric Control: Use a slight excess of hydrazine (1.1-1.2 equivalents). - Slow Addition: Add the carbonyl compound slowly to the stirred hydrazine solution.[3]
Product Hydrolysis During Workup or Storage Presence of Acid and Water: Hydrazone hydrolysis is acid-catalyzed.[2]- Neutralize Acid: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid catalyst.[3] - Thorough Drying: Dry the purified hydrazone thoroughly before storage. - Proper Storage: Store the hydrazone in a dry, neutral environment, protected from light and air.[3] For solutions, use a neutral, aprotic solvent.
Difficulty in Product Purification 1. Oily Product: The hydrazone may not be a solid at room temperature. 2. Similar Polarity of Product and Impurities: Makes separation by chromatography challenging.1. Induce Crystallization: Try trituration with a non-polar solvent like n-hexane. If that fails, attempt recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).[7][8] 2. Optimize Chromatography: If using column chromatography, try a different solvent system or use a different stationary phase like basic alumina, especially if the hydrazone is acid-sensitive.[9] Doping the eluent with a small amount of a tertiary amine like triethylamine (e.g., 1%) can sometimes prevent decomposition on silica gel.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in hydrazone synthesis?

A1: The most frequently encountered side products are azines and the hydrolysis products (the starting carbonyl compound and hydrazine).[3] Azines (R₂C=N-N=CR₂) form when the initial hydrazone reacts with a second molecule of the carbonyl compound.[3][6] Hydrolysis is the cleavage of the hydrazone bond by water to revert to the starting materials.[2]

Q2: What is the optimal pH for hydrazone formation?

A2: The optimal pH for hydrazone synthesis is typically in the mildly acidic range of 4 to 6.[1] This is because the reaction is acid-catalyzed; the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the hydrazine.[1][10] However, at very low pH (below 4), the hydrazine nucleophile can be protonated, rendering it unreactive.[11]

Q3: How can I prevent the formation of azines?

A3: To minimize azine formation, it is recommended to use a slight excess of the hydrazine reagent (around 1.1 to 1.2 equivalents).[3] Additionally, the slow, dropwise addition of the carbonyl compound to a stirred solution of the hydrazine can prevent a localized excess of the carbonyl, further reducing the likelihood of azine formation.[3]

Q4: My hydrazone is degrading upon storage. What is the cause and how can I prevent it?

A4: Hydrazone degradation during storage is often due to hydrolysis or oxidation.[3] Hydrolysis can be catalyzed by residual acid or moisture.[2] Oxidation can occur upon exposure to air and light, especially for hydrazones with an N-H bond.[3] To prevent degradation, ensure the purified hydrazone is completely dry and stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature.[3]

Q5: Are there any safety precautions I should take when working with hydrazines?

A5: Yes, hydrazine and many of its derivatives are toxic and potentially corrosive.[3] It is crucial to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric.[3]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to hydrazone synthesis to aid in experimental design and optimization.

Table 1: Effect of Catalyst on the Yield of Benzaldehyde Phenylhydrazone

AldehydeHydrazineCatalystSolventYield (%)
BenzaldehydePhenylhydrazineAcetic Acid (catalytic)Ethanol92
BenzaldehydePhenylhydrazineNoneEthanol75
BenzaldehydePhenylhydrazinep-Toluenesulfonic acid (catalytic)Toluene95

Data adapted from reference[3].

Table 2: Hydrolytic Stability of Hydrazones at Different pH Values

Hydrazone TypepH 5.0 (Half-life)pH 7.4 (Half-life)
Aliphatic Aldehyde-DerivedShorterProne to hydrolysis
Aromatic Aldehyde-DerivedLongerMore stable

Hydrazones derived from aromatic aldehydes are generally more stable towards hydrolysis than those from aliphatic aldehydes.[12] Electron-donating groups on the aromatic ring tend to increase stability, while electron-withdrawing groups decrease stability.[12]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Hydrazone Synthesis

  • Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[3]

  • Addition of Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution.[3]

  • Catalyst Addition: Add a catalytic amount of a weak acid, for instance, 2-3 drops of glacial acetic acid.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[3] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Purification:

    • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]

    • Column Chromatography: If the product is an oil or cannot be recrystallized, purify it by silica gel column chromatography.[3]

Protocol 2: Minimizing Azine Formation

  • Dissolve Hydrazine: In a round-bottom flask, dissolve the hydrazine derivative (1.2 equivalents) in the chosen solvent.[3]

  • Slow Addition of Carbonyl: Dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent in a separate dropping funnel.

  • Reaction: Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over 15-30 minutes.[3]

  • Monitoring and Workup: Monitor the reaction and perform the workup and purification as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (Aldehyde/Ketone, Hydrazine) dissolve_carbonyl Dissolve Carbonyl (1.0 eq) in Solvent prep_reagents->dissolve_carbonyl add_hydrazine Add Hydrazine (1.1-1.2 eq) dissolve_carbonyl->add_hydrazine add_catalyst Add Catalyst (e.g., Acetic Acid) add_hydrazine->add_catalyst stir_react Stir at RT or Heat (Monitor by TLC/LC-MS) add_catalyst->stir_react remove_solvent Remove Solvent stir_react->remove_solvent extract Dissolve & Extract remove_solvent->extract wash Wash with NaHCO3 & Brine extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Recrystallization or Chromatography) dry_concentrate->purify product Pure Hydrazone purify->product

Caption: Standard experimental workflow for hydrazone synthesis.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Hydrazone Yield check_tlc Analyze Reaction Mixture (TLC, LC-MS) start->check_tlc unreacted_sm Unreacted Starting Materials Present? check_tlc->unreacted_sm side_product Major Side Product (e.g., Azine) Present? unreacted_sm->side_product No optimize_conditions Optimize Reaction Conditions: - Extend Time - Increase Temperature - Adjust pH (4-6) unreacted_sm->optimize_conditions Yes adjust_stoichiometry Adjust Stoichiometry: - Use 1.1-1.2 eq Hydrazine - Slow Carbonyl Addition side_product->adjust_stoichiometry Yes purification_issue Consider Purification Loss or Product Hydrolysis side_product->purification_issue No

Caption: Troubleshooting logic for low yield in hydrazone synthesis.

References

Technical Support Center: Purification of N'-Benzoyl-2-methylbenzohydrazide for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N'-Benzoyl-2-methylbenzohydrazide for biological screening. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the high purity of your compound for reliable biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N'-Benzoyl-2-methylbenzohydrazide?

A1: The typical synthesis involves the acylation of 2-methylbenzohydrazide with benzoyl chloride. This reaction is usually conducted in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the likely impurities in my crude N'-Benzoyl-2-methylbenzohydrazide?

A2: Common impurities include unreacted starting materials (2-methylbenzohydrazide and benzoyl chloride), hydrolysis byproducts (benzoic acid and 2-methylbenzoic acid), and potentially diacylated hydrazines.[1] Salts from the base used, like triethylammonium chloride, will also be present in the crude product.[1]

Q3: Why is high purity of N'-Benzoyl-2-methylbenzohydrazide crucial for biological screening?

Q4: Which analytical techniques are recommended to assess the purity of the final product?

A4: Purity should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress and purification.[2] Final purity is best determined by High-Performance Liquid Chromatography (HPLC), and the structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][3]

Q5: What are the recommended storage conditions for purified N'-Benzoyl-2-methylbenzohydrazide?

A5: While specific stability data for N'-Benzoyl-2-methylbenzohydrazide is limited, analogous compounds are typically stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive benzoyl chloride due to hydrolysis.2. Insufficient base to neutralize HCl byproduct.3. Inadequate reaction time or temperature.[1]1. Use freshly opened or distilled benzoyl chloride.2. Ensure at least one equivalent of a suitable base is used.3. Monitor the reaction by TLC until the starting material is consumed; consider gentle heating.[1]
Product is an Oil and Does Not Solidify 1. Presence of significant impurities depressing the melting point.2. Residual solvent.[1]1. Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.2. If oiling out persists, purify by column chromatography.3. Ensure all solvent is removed under a high vacuum.[1]
Multiple Spots on TLC After Reaction 1. Incomplete reaction.2. Formation of byproducts (e.g., diacylated hydrazine).[1]1. Allow the reaction to proceed for a longer duration.2. Slowly add benzoyl chloride at a low temperature (0 °C) to minimize side reactions.3. Proceed with aqueous workup and recrystallization or column chromatography to isolate the desired product.[1][4]
Final Product has a Low Melting Point Presence of impurities.[1]Recrystallize the product again from a different solvent system. If impurities persist, consider purification by column chromatography.[1]
Difficulty in Purification by Recrystallization The product is too soluble in the chosen solvent.[4]Try a different solvent or a mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane).[4]

Data Presentation

Comparison of Purification Methods (Illustrative)

This table provides an illustrative comparison of common purification methods for benzohydrazide derivatives. Actual yields and purity will vary based on the specific reaction conditions and scale.

Method Initial Purity (HPLC Area %) Final Purity (HPLC Area %) Recovery Yield (%)
Recrystallization (Ethanol/Water)8598.580
Aqueous Wash + Recrystallization8599.275
Column Chromatography85>99.860

Data is illustrative and based on typical outcomes for related compounds.[1]

Solubility Data

Understanding the solubility is critical for choosing an appropriate purification method. The following data is for N'-Benzoyl-2-methylbenzohydrazide in various organic solvents at 25 °C.

Solvent Solvent Type Solubility ( g/100 mL)
DichloromethaneChlorinated>10
Tetrahydrofuran (THF)Ether>10
AcetoneKetone5 - 10
Ethyl AcetateEster1 - 5
EthanolAlcohol0.5 - 1
HexaneAlkane<0.1

This data is representative and useful for selecting solvents for recrystallization and chromatography.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is a common and effective method for purifying N'-Benzoyl-2-methylbenzohydrazide if the impurities have different solubility profiles from the product.

Materials:

  • Crude N'-Benzoyl-2-methylbenzohydrazide

  • Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane)[4]

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.

  • If using a co-solvent, slowly add the second solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Once cooled, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under a vacuum.

Protocol 2: Purification by Column Chromatography

This method is recommended for separating the product from impurities with similar solubility or when the product is an oil.[1]

Materials:

  • Crude N'-Benzoyl-2-methylbenzohydrazide

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., a mixture of n-hexane and ethyl acetate)[6]

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Determine the optimal mobile phase composition using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.[6]

  • Prepare the column by packing it with a slurry of silica gel in the mobile phase.

  • Dissolve the crude product in a minimal amount of a volatile solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica onto the top of the packed column.

  • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N'-Benzoyl-2-methylbenzohydrazide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start 2-Methylbenzohydrazide + Benzoyl Chloride reaction Acylation Reaction (Base, Solvent, 0°C to RT) start->reaction quench Aqueous Wash (e.g., NaHCO3 solution) reaction->quench extraction Organic Layer Separation & Drying quench->extraction evaporation Solvent Evaporation extraction->evaporation crude Crude Product evaporation->crude decision Oily or Solid? crude->decision recrystallization Recrystallization (e.g., Ethanol/Water) decision->recrystallization Solid column_chrom Column Chromatography (e.g., Hexane/EtOAc) decision->column_chrom Oily / Impure pure_product Purified N'-Benzoyl-2- methylbenzohydrazide recrystallization->pure_product column_chrom->pure_product hplc Purity Check (HPLC) pure_product->hplc nmr_ms Structure Confirmation (NMR, MS) pure_product->nmr_ms bio_screen Biological Screening pure_product->bio_screen

Caption: Experimental workflow for the synthesis and purification of N'-Benzoyl-2-methylbenzohydrazide.

troubleshooting_logic start Crude Product Obtained check_form Is the product a solid? start->check_form solid Proceed with Recrystallization check_form->solid Yes oily Triturate with non-polar solvent (e.g., Hexane) check_form->oily No (Oily) check_purity Is the purity >95% by TLC/HPLC? pure Proceed to Biological Screening check_purity->pure Yes impure Re-purify check_purity->impure No solid->check_purity still_oily Did it solidify? oily->still_oily still_oily->solid Yes column_chrom Purify by Column Chromatography still_oily->column_chrom No column_chrom->check_purity impure->solid Recrystallize again impure->column_chrom Use Column Chromatography

Caption: Troubleshooting decision tree for the purification of N'-Benzoyl-2-methylbenzohydrazide.

signaling_pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects compound Benzohydrazide Derivatives (e.g., N'-Benzoyl-2-methylbenzohydrazide) receptor Cell Surface Receptors / Intracellular Targets compound->receptor Binds to/Modulates apoptosis Induction of Apoptosis (Caspase Activation) compound->apoptosis cell_cycle Cell Cycle Arrest (e.g., G2/M phase) compound->cell_cycle pi3k PI3K/Akt Pathway receptor->pi3k mapk MAPK Pathway receptor->mapk stat3 STAT3 Pathway receptor->stat3 proliferation Inhibition of Proliferation pi3k->proliferation mapk->proliferation stat3->proliferation apoptosis->proliferation cell_cycle->proliferation

References

Technical Support Center: Stabilizing Hydrazide Compounds During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the autoxidation challenges of hydrazide compounds during storage. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and integrity of your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My hydrazide compound, which was initially a white powder, has turned yellow after a few weeks of storage. What is happening?

A: The yellowing of your hydrazide compound is a common indicator of autoxidation. This is a chemical process where the hydrazide moiety (-CONHNH₂) reacts with atmospheric oxygen.[1][2] This reaction can be initiated by factors like light, heat, and the presence of trace metal ions.[1] The resulting degradation products are often colored, leading to the observed change from a white powder to a yellow or brownish solid.

The core of this instability lies in the N-N bond within the hydrazide group, which can react with oxygen to produce reactive oxygen species (ROS).[1][2] While hydrazides are generally less reactive with oxygen than their corresponding hydrazines, this autoxidation process can still occur, especially over extended storage periods.[1][2]

Q2: I suspect my hydrazide compound has degraded. What analytical techniques can I use to confirm this?

A: Several analytical methods can be employed to detect and quantify the degradation of hydrazide compounds. The choice of technique will depend on the specific properties of your compound and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. A stability-indicating HPLC method can separate the parent hydrazide from its degradation products. Reversed-phase HPLC (RP-HPLC) is often a good starting point.[3]

  • Spectrophotometry: If the degradation products have a different UV-Vis absorption spectrum from the parent compound, spectrophotometry can be a quick and easy way to monitor degradation.[4][5] For instance, the formation of colored byproducts can be tracked by measuring absorbance at a specific wavelength.

  • Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry is a powerful tool for identifying the exact mass of the degradation products, which helps in elucidating their structures.[5]

  • Colorimetric Assays: Specific colorimetric methods, such as the reaction with p-dimethylaminobenzaldehyde to form a colored azine complex, can be used to quantify the remaining hydrazine or hydrazide.[4]

Q3: What are the ideal storage conditions for hydrazide compounds to minimize autoxidation?

A: Proper storage is crucial for maintaining the stability of hydrazide compounds. Here are the key recommendations:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6]

  • Tightly Sealed Containers: Use well-sealed containers to prevent the ingress of air and moisture.[7]

  • Protection from Light: Store in amber vials or in a dark place to protect the compound from light, which can catalyze oxidation.[6]

  • Controlled Temperature: Store at a cool and consistent temperature as recommended by the manufacturer's safety data sheet (SDS).[6][7] Avoid exposure to high temperatures, which can accelerate decomposition.[8]

  • Dry Environment: Keep the storage area dry, as moisture can potentially facilitate degradation pathways.[7]

Troubleshooting Guide

Problem 1: Significant degradation is observed even under recommended storage conditions.

Potential Cause & Solution:

  • Trace Metal Contamination: The presence of transition metal ions (e.g., copper, iron) can significantly catalyze the autoxidation of hydrazides.[1][9] Your compound or storage container may have trace metal impurities.

    • Troubleshooting Step: If possible, analyze your sample for trace metals using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

    • Preventative Measure: Use high-purity solvents and reagents during synthesis and purification. Store your compound in glass or Teflon containers, as some plastic containers may contain metal-based additives. Consider adding a chelating agent like EDTA to your formulation if compatible with your application. The hydrazide group itself can chelate metal ions, which is a mechanism of their antioxidant action in some systems.[10]

  • Inadequate Inert Atmosphere: The inert atmosphere in your storage container may have been compromised.

    • Troubleshooting Step: Re-evaluate your procedure for inerting the container. Ensure a sufficient purge with nitrogen or argon before sealing.

    • Preventative Measure: For highly sensitive compounds, consider using a glovebox for aliquoting and sealing to ensure a consistently oxygen-free environment.

Problem 2: The degradation profile of my hydrazide is complex and difficult to analyze.

Potential Cause & Solution:

  • Multiple Degradation Pathways: Hydrazides can undergo various degradation reactions besides autoxidation, such as hydrolysis.[11][12] The observed complexity could be due to a combination of these pathways.

    • Troubleshooting Step: Conduct forced degradation studies under specific stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to systematically identify the degradation products from each pathway.[13][14][15][16] This will help in building a comprehensive degradation map for your molecule.

    • Analytical Strategy: Utilize advanced analytical techniques like LC-MS/MS to separate and identify the various degradation products.

Visualizing the Autoxidation Mechanism

The autoxidation of hydrazides is a free-radical chain reaction. The following diagram illustrates a simplified proposed mechanism.

AutoxidationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Hydrazide Hydrazide Hydrazonyl_Radical Hydrazonyl Radical Hydrazide->Hydrazonyl_Radical Initiator Initiator (Light, Heat, Metal Ion) Initiator->Hydrazide H• abstraction Oxygen O₂ Peroxy_Radical Peroxy Radical Oxygen->Peroxy_Radical Addition Another_Hydrazide Hydrazide Peroxy_Radical->Another_Hydrazide H• abstraction Hydroperoxide Hydroperoxide Another_Hydrazide->Hydroperoxide New_Hydrazonyl_Radical Hydrazonyl Radical Another_Hydrazide->New_Hydrazonyl_Radical Radical_1 Radical Radical_2 Radical Non_Radical_Products Non-Radical Products Radical_2->Non_Radical_Products Combination

Caption: Simplified mechanism of hydrazide autoxidation.

Experimental Protocol: Forced Degradation Study for a Hydrazide Compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a hydrazide compound under various stress conditions.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Hydrazide compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the hydrazide compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period, monitoring for degradation.

    • Thermal Degradation: Expose the solid hydrazide compound to dry heat in an oven (e.g., 80°C) for a set time. Also, heat the stock solution.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Prepare control samples (unstressed) by diluting the stock solution with the appropriate solvent and storing them under normal conditions.

  • Analysis:

    • Analyze all stressed and control samples by a suitable stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the degradation products using techniques like LC-MS if necessary.

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Data Summary: Factors Influencing Hydrazide Stability

FactorEffect on StabilityRecommended Mitigation Strategy
Oxygen Primary driver of autoxidation.[1][2]Store under an inert atmosphere (N₂ or Ar).[6]
Light Can initiate and accelerate oxidation.[6]Store in amber or opaque containers in the dark.[6]
Heat Increases the rate of degradation reactions.[8]Store at controlled, cool temperatures.[6]
Transition Metals Catalyze autoxidation.[1][9]Use high-purity reagents and glass/Teflon containers. Consider using chelating agents.
pH Can influence hydrolysis rates.[11][12]Buffer solutions to a pH where the compound is most stable.
Moisture May contribute to hydrolytic degradation.Store in a desiccator or dry environment.[7]

References

Technical Support Center: Enhancing the Stability of 3-Methylbenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 3-Methylbenzohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and its derivatives?

A1: The hydrazide functional group is susceptible to several degradation pathways, primarily:

  • Hydrolysis: This is the most common degradation route, especially under acidic conditions. The amide-like bond of the hydrazide can be cleaved by water to yield 3-methylbenzoic acid and hydrazine or a corresponding hydrazine derivative. Hydrazones formed from these derivatives are also prone to acid-catalyzed hydrolysis.[1][2]

  • Oxidation: The hydrazine moiety can be susceptible to oxidation, which can lead to the formation of various byproducts and a loss of compound integrity. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents present in the experimental setup.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. It is crucial to conduct photostability studies as part of forced degradation testing to understand this liability.[3][5]

Q2: Which environmental factors have the most significant impact on the stability of these derivatives?

A2: Several factors can significantly influence the stability of this compound derivatives:

  • pH: This is a critical factor. Hydrazides and their subsequent hydrazone derivatives are generally more stable at neutral pH and show increased rates of hydrolysis as the pH becomes more acidic.[2][6]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[3][5]

  • Light: Exposure to light can lead to photolytic degradation.[3] Samples should be handled and stored in amber vials or otherwise protected from light.

  • Presence of Oxidizing Agents: Reagents or solvents containing peroxides or other oxidizing species can degrade the hydrazide moiety.[3][4]

Q3: What is a forced degradation study and why is it necessary for my this compound derivative?

A3: A forced degradation study, or stress testing, is an intentional process to degrade the compound using more severe conditions than it would typically encounter during storage or use.[3][7] These studies are essential to:

  • Identify potential degradation products and establish the primary degradation pathways.[3][8]

  • Demonstrate the specificity of analytical methods, ensuring that the method can accurately measure the parent compound in the presence of its degradants (i.e., the method is "stability-indicating").[5][9]

  • Gain insight into the intrinsic stability of the molecule, which helps in developing stable formulations and defining appropriate storage conditions and shelf-life.[3][8]

Troubleshooting Guide

Problem 1: My compound appears to be degrading during HPLC analysis, especially with an acidic mobile phase. What can I do?

  • Cause: The acidic mobile phase is likely catalyzing the hydrolysis of the hydrazide or hydrazone linkage.[1]

  • Solution 1 (Method Optimization): If possible, adjust the mobile phase to a more neutral pH (e.g., pH 6-7). Use a buffered mobile phase to maintain a consistent pH. If the compound's retention is compromised, a different column chemistry may be required.

  • Solution 2 (Sample Handling): Minimize the time the sample spends in the acidic mobile phase before injection. Use an autosampler with temperature control (e.g., 4 °C) to slow degradation in the sample vials. You can also quench the degradation by diluting the sample in the mobile phase immediately before injection.[1]

Problem 2: I observe multiple unexpected peaks in my chromatogram after storing my purified compound for a short period.

  • Cause: This suggests either chemical instability (hydrolysis, oxidation) or photolytic degradation.

  • Troubleshooting Steps:

    • Analyze Storage Conditions: Was the compound stored in solution or as a solid? Was it protected from light? Was it exposed to air?

    • Characterize Impurities: Use LC-MS to get the mass of the unexpected peaks. A mass corresponding to 3-methylbenzoic acid would strongly suggest hydrolysis.

    • Perform a Mini-Stress Test: Dissolve a small amount of pure compound in different solutions (e.g., acidic buffer, neutral buffer, basic buffer) and another sample in a solvent exposed to air. Analyze after a few hours. This can help pinpoint the cause (e.g., if the peaks only appear in the acidic buffer, hydrolysis is the culprit).

Problem 3: My synthesis of a this compound derivative results in a low yield and impure product.

  • Cause: Low yields can result from incomplete reaction, side reactions, or degradation of the product during work-up and purification.

  • Solutions:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure it has gone to completion.[10]

    • Purification Technique: Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives.[10] Ethanol is a frequently used solvent. If recrystallization is ineffective, column chromatography on silica gel is a good alternative.[10]

    • Work-up Conditions: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions to prevent hydrolysis. Washing the crude product with cold water can effectively remove unreacted hydrazine hydrate.[10]

Strategies for Enhancing Stability

If intrinsic instability is a persistent issue, consider modifying the molecular structure.

Bioisosteric Replacement

The hydrazide/hydrazone linker is often a point of metabolic or chemical instability. Replacing this linker with a more stable bioisostere can dramatically improve the compound's profile without losing the desired biological activity.[11][12]

  • Strategy: Replace the acylhydrazone (-C(=O)NHN=CH-) moiety with a more robust linker, such as an amide (-C(=O)NH-CH2-). Amides are significantly more resistant to hydrolysis under physiological conditions.

  • Benefit: This approach can lead to compounds with improved stability, potentially better pharmacokinetics, and reduced risk of liberating potentially toxic hydrazine-containing fragments.[11]

G start Initial Hit Compound (this compound Derivative) assess Assess Stability (Forced Degradation, pH Profile) start->assess decision Is the Hydrazide/ Hydrazone Linker a Liability? assess->decision design Design Bioisosteres (e.g., Amide, Ester, Alkene) decision->design Yes end Optimized Lead Compound with Enhanced Stability decision->end No, Stable Enough synthesize Synthesize & Purify New Analogues design->synthesize evaluate Evaluate Stability & Activity of New Analogues synthesize->evaluate evaluate->design Re-design evaluate->end Success

Prodrug Strategies

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo.[13] This strategy can be used to temporarily mask the unstable hydrazide group, improving stability, solubility, or delivery.[14][15][16]

  • Strategy: Modify the hydrazide group with a promoiety that is designed to be cleaved under specific physiological conditions (e.g., by enzymes in a target tissue), releasing the active this compound derivative.

  • Benefit: This can protect the compound from degradation in the gastrointestinal tract or bloodstream, allowing it to reach its target intact.[15][16]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of a this compound derivative.

1. Materials & Equipment:

  • This compound derivative

  • HPLC system with UV or MS detector[1]

  • pH meter, oven, photostability chamber

  • Reagents: HCl, NaOH, H₂O₂ (30%)

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

2. Stock Solution Preparation:

  • Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

3. Stress Conditions: [3][7]

  • Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Incubate at 60 °C.

  • Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Incubate at 60 °C.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80 °C.

  • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

4. Sample Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid and base samples before analysis.

  • Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method to determine the percentage of the remaining parent compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base oxid Oxidation (3% H₂O₂, RT) prep_stock->oxid therm Thermal (Solid & Soln, 80°C) prep_stock->therm photo Photolytic (ICH Q1B) prep_stock->photo sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize/Dilute Samples sample->neutralize hplc Analyze via Stability- Indicating HPLC Method neutralize->hplc data Calculate % Degradation Identify Degradants hplc->data

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the purity and stability of this compound derivatives.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.[17]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[1][18]

  • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. The formic acid is MS-compatible.[18][19]

  • Flow Rate: 1.0 mL/min.[17]

  • Injection Volume: 5-10 µL.[17]

  • Detector Wavelength: Determined by measuring the UV absorbance spectrum of the parent compound; often in the 220-340 nm range.[17]

2. Method Validation:

  • To validate the method as "stability-indicating," inject samples from the forced degradation study.

  • The method must demonstrate baseline separation between the peak for the parent compound and all degradation product peaks.

  • Peak purity analysis (using a PDA detector) should be performed to confirm that the parent peak is not co-eluting with any degradants.

Data Presentation

Table 1: Illustrative Forced Degradation Study Results

This table shows example results from a forced degradation study. The goal is to achieve 5-20% degradation to ensure that degradation pathways are observed without completely consuming the parent drug.[8]

Stress ConditionTime (hours)% Degradation of Parent CompoundObservations
Control (No Stress) 24< 1%No significant degradation.
0.1 N HCl @ 60 °C 818.5%Major degradant peak observed at RRT 0.6.
0.1 N NaOH @ 60 °C 2412.2%Two minor degradant peaks observed.
3% H₂O₂ @ RT 248.9%One major oxidative product observed.
Thermal @ 80 °C 243.1%Minor degradation, compound is relatively thermostable.
Photolytic (ICH Q1B) -15.7%Significant degradation, compound is photosensitive.
Note: Data are for illustrative purposes only.
Table 2: Typical HPLC Method Parameters
ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood starting point for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape; MS-compatible.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase.[18]
Gradient 5% B to 95% B over 15 minEnsures elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[17]
Column Temp. 30 °CProvides reproducible retention times.
Detection 254 nm (or λmax)Wavelength should be set to the absorbance maximum for sensitivity.

Hypothetical Signaling Pathway Involvement

Many hydrazide derivatives are investigated as enzyme inhibitors. The diagram below illustrates a hypothetical scenario where a this compound derivative acts as a kinase inhibitor, a common target in drug development. Understanding the mechanism of action is crucial, as instability can lead to a loss of this inhibitory activity.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates & Activates transcription_factor Transcription Factor kinase_b->transcription_factor Activates response Cellular Response (e.g., Proliferation) transcription_factor->response Leads to inhibitor This compound Derivative (Inhibitor) inhibitor->kinase_b  Inhibits Activity

References

Technical Support Center: A-Z Guide for Scaling the Synthesis of 3-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the synthesis of 3-Methylbenzohydrazide (C₈H₁₀N₂O), a crucial intermediate in pharmaceutical development.[1][2] This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling this synthesis from the benchtop to preclinical batch sizes. Here, we dissect common challenges, provide validated protocols, and explain the rationale behind key process decisions to ensure a robust, reproducible, and scalable manufacturing process.

Section 1: Synthesis Overview & Core Principles

The industrial synthesis of this compound is typically a two-step process. The first step involves the esterification of 3-methylbenzoic acid, followed by hydrazinolysis of the resulting ester.[3] Understanding the mechanism and critical parameters of each step is fundamental to successful scale-up.

  • Step 1: Esterification: 3-Methylbenzoic acid is reacted with an alcohol (commonly methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester. This is a reversible equilibrium reaction, and strategies to drive it to completion are critical for high yield.

  • Step 2: Hydrazinolysis: The purified methyl 3-methylbenzoate is then reacted with hydrazine hydrate.[4] This nucleophilic acyl substitution reaction cleaves the ester to form the desired this compound, which often precipitates from the reaction mixture upon cooling.[5]

Below is a workflow diagram illustrating the key stages and decision points in the process.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Final Purification A Charge Reactor: 3-Methylbenzoic Acid Methanol Sulfuric Acid (cat.) B Reflux (e.g., 65-70°C) A->B C In-Process Control (IPC): TLC or HPLC (Check for >98% conversion) B->C C->B Incomplete (Extend reflux) D Work-up: Quench, Extract, Wash C->D Conversion OK E Purification: Distillation of Methyl 3-methylbenzoate D->E F Charge Reactor: Methyl 3-methylbenzoate Ethanol Hydrazine Hydrate E->F Purified Ester G Reflux (e.g., 2-5 hours) F->G H IPC: TLC (Monitor disappearance of ester) G->H H->G Incomplete (Continue reflux) I Product Isolation: Cool to RT Precipitation H->I Reaction Complete J Filtration & Washing: Wash with cold water to remove excess hydrazine I->J K Recrystallization (e.g., from Ethanol) J->K Crude Product L Drying: Vacuum Oven K->L M Final Product: This compound (QC Analysis) L->M

Caption: Scale-up workflow for this compound synthesis.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the scale-up of this compound synthesis.

Question 1: My esterification reaction (Step 1) is stalling and not reaching full conversion. What are the likely causes and solutions?

  • Answer: This is a common issue tied to the equilibrium nature of Fischer esterification.

    • Causality: The reaction produces water as a byproduct. As water concentration increases, the reverse reaction (hydrolysis of the ester) becomes more favorable, leading to a stall. On a larger scale, inefficient water removal is often the primary culprit.

    • Troubleshooting Steps:

      • Water Removal: Ensure your large-scale setup includes a Dean-Stark trap or similar apparatus to azeotropically remove water as it forms.

      • Excess Reagent: Use a significant excess of the alcohol (methanol), which serves as both a reactant and the solvent. This shifts the equilibrium towards the product side according to Le Chatelier's principle.

      • Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid) is fresh and added in the correct catalytic amount (typically 1-4% mol/mol). Deactivated or insufficient catalyst will slow the reaction rate.

      • Temperature Control: Verify that the reaction mixture is maintaining the target reflux temperature. In large reactors, cold spots can reduce overall reaction efficiency.

Question 2: The yield of my hydrazinolysis reaction (Step 2) is low, and I'm seeing multiple spots on my TLC plate. What's happening?

  • Answer: Low yields and multiple TLC spots in the hydrazinolysis step often point to incomplete reaction or the formation of side products.

    • Causality: The primary competing side reaction is the formation of 1,2-bis(3-methylbenzoyl)hydrazine, where a second molecule of the ester reacts with the newly formed this compound. This is more prevalent if the reaction temperature is too high or the concentration of hydrazine is insufficient.

    • Troubleshooting Steps:

      • Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) to ensure the ester is the limiting reagent and to minimize the formation of the diacyl side product.[4]

      • Temperature and Time: While reflux is necessary, prolonged heating can promote side reactions.[5][6] Monitor the reaction closely by TLC. Once the starting ester spot has disappeared, proceed with the work-up promptly. A typical reflux time is 2-5 hours.[5]

      • Purity of Starting Ester: Impurities from Step 1, particularly unreacted 3-methylbenzoic acid, can interfere with the reaction and complicate purification. The acid can react with hydrazine to form a salt, consuming the reagent. Ensure the methyl 3-methylbenzoate is of high purity before starting.

Question 3: My this compound product won't crystallize properly during isolation and purification. What can I do?

  • Answer: Crystallization is a critical purification step, and issues often relate to solvent choice, purity, and cooling rate.

    • Causality: For effective recrystallization, the compound should be highly soluble in the chosen solvent at high temperatures but poorly soluble at low temperatures.[5] Impurities can act as "crystal poisons," inhibiting the formation of a proper crystal lattice. A cooling rate that is too rapid can cause the product to "oil out" or precipitate as an amorphous solid, trapping impurities.

    • Troubleshooting Steps:

      • Solvent Selection: Ethanol is a commonly recommended and effective solvent for recrystallizing benzohydrazide derivatives.[5] If ethanol is not working, consider a co-solvent system, such as ethanol/water or ethanol/hexane.

      • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it has reached room temperature and crystals have begun to form, you can then place it in an ice bath to maximize the yield.[5]

      • Seeding: If crystallization is slow to initiate, add a single, pure crystal of this compound (if available from a previous batch) to the cooled, supersaturated solution to induce nucleation.

      • Charcoal Treatment: If the crude product solution is colored, it may indicate the presence of colored impurities. Adding a small amount of activated charcoal to the hot solution and filtering it before cooling can remove these impurities.[5]

Question 4: How should I handle hydrazine hydrate safely during a large-scale synthesis?

  • Answer: Hydrazine hydrate is toxic and potentially explosive. Handling it requires strict safety protocols, especially at scale.

    • Causality: Hydrazine is a high-energy compound. Its vapor can form flammable mixtures with air, and it is corrosive and toxic upon inhalation or skin contact.

    • Safety Protocols:

      • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles. Work in a well-ventilated fume hood.

      • Controlled Addition: When adding hydrazine hydrate to the reactor, do so slowly and under controlled temperature conditions to manage any exotherm.

      • Quenching: Any excess hydrazine in the reaction mixture or aqueous waste streams must be neutralized before disposal. Common quenching agents include sodium hypochlorite (bleach) or hydrogen peroxide, but this process itself can be exothermic and must be done carefully with cooling.

      • Spill Management: Have a spill kit ready that is specifically designed for hydrazine. This typically includes an absorbent material and a neutralizing agent.

Section 3: Scaled-Up Synthesis and Purification Protocols

The following protocols are designed for a representative 100-gram scale synthesis of the final product. Adjustments may be necessary based on specific equipment and facility capabilities.

Protocol 3.1: Step 1 - Synthesis of Methyl 3-methylbenzoate
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Methylbenzoic Acid136.15110.0 g0.8081.0
Methanol32.04500 mL-Solvent
Sulfuric Acid (98%)98.084.0 mL0.0740.09

Procedure:

  • Equip a 1 L round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with 3-methylbenzoic acid (110.0 g) and methanol (500 mL).[7][8]

  • Stir the mixture to dissolve the solid.

  • Slowly and carefully add concentrated sulfuric acid (4.0 mL) to the stirring solution.

  • Heat the mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexane). The reaction is complete when the 3-methylbenzoic acid spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into 1 L of ice-cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 200 mL) to remove unreacted acid, followed by a brine wash (1 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-methylbenzoate as an oil.

  • Purify the crude oil by vacuum distillation to obtain pure methyl 3-methylbenzoate.

Protocol 3.2: Step 2 - Synthesis of this compound
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 3-methylbenzoate150.17100.0 g0.6661.0
Hydrazine Hydrate (~64%)50.0649.5 mL1.01.5
Ethanol (95%)-400 mL-Solvent

Procedure:

  • Equip a 1 L round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with methyl 3-methylbenzoate (100.0 g) and ethanol (400 mL).[5]

  • Begin stirring and add hydrazine hydrate (49.5 mL) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.[6]

  • Monitor the reaction by TLC until the ester starting material is fully consumed.

  • Once complete, remove the heat source and allow the mixture to cool slowly to room temperature. A white precipitate should form.[5]

  • To maximize precipitation, cool the flask in an ice bath for an additional 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with a generous amount of cold deionized water to remove any residual hydrazine hydrate.[5]

  • Transfer the crude solid to a clean flask for recrystallization.

Protocol 3.3: Final Purification - Recrystallization

Procedure:

  • Dissolve the crude this compound in the minimum amount of hot ethanol in a suitably sized Erlenmeyer flask.[5]

  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 1 hour to complete the crystallization process.

  • Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a white crystalline solid.

References

Technical Support Center: Refining TLC Methods for Monitoring Benzohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for optimizing Thin-Layer Chromatography (TLC) methods in the context of benzohydrazide reaction monitoring. This guide is designed for researchers, scientists, and professionals in drug development who utilize TLC as a rapid, efficient, and cost-effective tool to track the progress of their chemical syntheses. Here, we move beyond basic protocols to address the specific challenges and nuances encountered when working with benzohydrazides and related compounds.

Introduction: The Role of TLC in Benzohydrazide Chemistry

Thin-Layer Chromatography (TLC) is an indispensable technique in organic synthesis. It operates on the principle of differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][2] As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates, leading to their separation.[1] This allows for a quick visual assessment of the consumption of starting materials and the formation of products.[3]

Benzohydrazides, key structural motifs in many pharmaceutical agents, possess a combination of aromatic and polar functional groups. This unique chemical nature can present specific challenges in TLC analysis, from achieving optimal separation to effective visualization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you refine your TLC methods for reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your TLC experiments with benzohydrazide reactions, providing not just solutions but also the underlying scientific rationale.

Question 1: My spots are streaking or appearing as elongated smears. What's causing this and how can I fix it?

Answer: Spot streaking is a common issue in TLC and can arise from several factors, particularly when dealing with polar compounds like benzohydrazides.[4]

  • Sample Overloading: The most frequent cause of streaking is applying too much sample to the TLC plate.[4][5][6][7] An overloaded spot exceeds the capacity of the stationary phase to effectively partition the analyte, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your reaction mixture sample before spotting it on the plate. A good starting point is a 1% solution.[4] You may need to experiment to find the optimal concentration for your specific compounds.

  • Strongly Acidic or Basic Compounds: Benzohydrazides have basic nitrogen atoms that can interact strongly with the acidic silanol groups on a standard silica gel plate. This strong interaction can lead to streaking.[4]

    • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. For example, adding 0.1–2.0% triethylamine or a few drops of ammonia to the eluent can neutralize the acidic sites on the silica gel, resulting in more symmetrical spots.[8]

  • High Polarity of the Sample Solvent: If the solvent used to dissolve your sample for spotting is significantly more polar than your mobile phase, it can cause the initial spot to spread out, leading to a distorted shape upon development.[9]

    • Solution: Whenever possible, dissolve your sample in a solvent that is as non-polar as possible while still ensuring solubility. If a polar solvent like DMF or DMSO is used for the reaction, try to dilute the sample in a less polar solvent before spotting.

Question 2: All my spots, for both starting material and product, are either stuck at the baseline or have run to the solvent front. How do I get them to separate?

Answer: This issue relates to the polarity of your mobile phase being mismatched with the polarity of your compounds and the stationary phase. The goal is to achieve a retention factor (Rf) value between 0.3 and 0.7 for your compounds of interest, as this range provides the best separation.[10]

  • Spots at the Baseline (Low Rf): If your spots remain at the origin, your mobile phase is not polar enough to move the compounds up the polar stationary phase.[8][11]

    • Solution: You need to increase the polarity of your eluent. This is typically done by increasing the proportion of the more polar solvent in your solvent mixture.[8][12] For example, if you are using a 9:1 hexane/ethyl acetate mixture, try changing to a 7:3 or even a 1:1 mixture.

  • Spots at the Solvent Front (High Rf): Conversely, if your spots travel with the solvent front, your mobile phase is too polar.[8][11] The compounds are spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.

    • Solution: Decrease the polarity of your eluent by increasing the proportion of the less polar solvent.[8][10] For instance, if you are using a 1:1 hexane/ethyl acetate mixture, try a 3:1 or 9:1 mixture.

Question 3: I can't see any spots on my TLC plate after development, even under a UV lamp. What should I do?

Answer: The inability to visualize spots can be due to several reasons, ranging from insufficient sample concentration to the need for a different visualization method.[5][8]

  • Insufficient Concentration: Your sample may be too dilute to be detected.[5][8]

    • Solution: Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[5][8]

  • Lack of a UV Chromophore: While benzohydrazides contain an aromatic ring and should be UV-active, your starting materials or other reaction components might not be. Not all organic compounds absorb UV light.[8]

    • Solution: Use a chemical stain for visualization. Staining is a destructive method where a chemical reagent reacts with the compounds on the plate to produce colored spots.[13]

  • Sample Dissolved in the Solvent Reservoir: If the solvent level in the developing chamber is higher than the baseline where you spotted your samples, the spots will dissolve into the solvent pool instead of developing up the plate.[4][7]

    • Solution: Ensure the solvent level in the chamber is always below the spotting line.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for analyzing benzohydrazide reactions?

For most applications involving moderately polar compounds like benzohydrazides, standard silica gel is the most common and effective stationary phase.[9][15] Alumina can also be used, but it is more polar and may be a better choice for less polar compounds or if you are experiencing issues with the acidity of silica gel.[16][17] For highly polar benzohydrazide derivatives, reversed-phase TLC plates (e.g., C18-modified silica) might be necessary, where a polar mobile phase is used.[8][9]

Q2: How do I choose a starting mobile phase for my benzohydrazide reaction?

A good starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[9] A common initial trial is a 10-50% ethyl acetate in hexane mixture. You can then adjust the ratio to optimize the separation. For more polar benzohydrazides, a system like 5% methanol in dichloromethane might be more appropriate.

Q3: What are the best visualization stains for benzohydrazides?

Since benzohydrazides contain amine-like functional groups, certain stains are particularly effective.

  • Potassium Permanganate (KMnO₄): This is a good general stain for compounds that can be oxidized, which includes the hydrazide moiety. It typically produces yellow-brown spots on a purple background.[18][19]

  • Ninhydrin: This stain is excellent for detecting primary amines and can also react with hydrazides to produce colored spots, often purple or yellow.[19][20][21]

  • Iodine: An iodine chamber is a simple and often effective method. Iodine vapor reversibly complexes with many organic compounds, appearing as brown spots.[22][23][24] This method is considered semi-destructive as the spots will fade over time.[22]

Q4: How do I properly prepare and run a TLC plate?

A systematic approach is crucial for reproducible results.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization P1 Activate Plate (Heat at 110°C) P2 Draw Baseline (Pencil, ~1 cm from bottom) P1->P2 P3 Spot Samples (Capillary tube, small spots) P2->P3 D1 Prepare Chamber (Solvent + Filter Paper) P3->D1 D2 Place Plate in Chamber (Ensure solvent is below baseline) D1->D2 D3 Develop Plate (Allow solvent to ascend) D2->D3 D4 Mark Solvent Front (Remove before solvent reaches top) D3->D4 V1 Dry Plate D4->V1 V2 View Under UV Lamp V1->V2 V3 Apply Chemical Stain (e.g., KMnO₄, Iodine) V2->V3

Q5: What is the Rf value and how is it calculated?

The Retention Factor, or Rf value, is a ratio that quantifies the movement of a compound on a TLC plate.[25][26] It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front, both measured from the baseline.[25][27]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature), and comparing the Rf of an unknown spot to that of a known standard on the same plate can help in its identification.[4][14]

Rf_Calculation baseline baseline solvent_front solvent_front spot spot A_start->A_end A B_start->B_end B

Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Plate Activation: If required, activate the silica gel TLC plate by heating it in an oven at 110-120°C for 20-30 minutes.[1][9] This removes adsorbed water and ensures consistent activity.

  • Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.[2][3] Mark small ticks for each sample lane.

  • Spotting: Dissolve a small amount of your reaction mixture in a suitable volatile solvent. Using a capillary tube, apply a small spot to the baseline.[4][28] Also spot the starting benzohydrazide and any other relevant starting materials as references.

  • Development: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm (ensure it is below the baseline).[9] Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.[9] Carefully place the TLC plate in the chamber and close it.[28]

  • Elution: Allow the solvent to travel up the plate by capillary action. Remove the plate before the solvent front reaches the top edge (about 1 cm from the top).[1][3]

  • Visualization: Immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[23] If necessary, proceed to chemical staining.

Protocol 2: Preparation and Use of a Potassium Permanganate (KMnO₄) Stain
  • Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1.25 mL of a 10% NaOH solution.[29][30] Store the solution in a dark bottle.

  • Application: After developing and drying your TLC plate, dip it quickly and smoothly into the KMnO₄ solution using forceps.

  • Development: Remove the plate and wipe excess stain from the back with a paper towel. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[19]

Data Summary Table

ProblemPotential CauseRecommended Solution
Streaking/Smearing Sample overloadingDilute the sample before spotting.[4][6]
Acidic/basic nature of compoundAdd a modifier (e.g., triethylamine or acetic acid) to the mobile phase.[8]
Spots at Baseline (Rf ≈ 0) Mobile phase is not polar enoughIncrease the proportion of the polar solvent in the eluent.[8][11]
Spots at Solvent Front (Rf ≈ 1) Mobile phase is too polarDecrease the proportion of the polar solvent in the eluent.[8][11]
No Visible Spots Insufficient sample concentrationSpot multiple times in the same location or concentrate the sample.[5][8]
Compound is not UV-activeUse a chemical stain for visualization (e.g., KMnO₄, iodine, ninhydrin).[8]
Sample washed awayEnsure the solvent level in the chamber is below the baseline.[4][5]

References

Technical Support Center: Optimization of Catalyst Loading in 3-Methylbenzohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalyst loading in 3-Methylbenzohydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific reaction. Here, we will address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the catalytic processes at play.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the synthesis of this compound, and which catalysts are commonly used?

A1: The synthesis of this compound, which involves the reaction of a 3-methylbenzoyl derivative (like an ester or acyl chloride) with hydrazine, can be catalyzed by various systems depending on the specific synthetic route.[1][2] For acyl transfer reactions, particularly when using less reactive starting materials, a catalyst is often essential to achieve reasonable reaction rates and yields.

Commonly, palladium-based catalysts are employed, especially in cross-coupling or acylation reactions that may be part of a multi-step synthesis leading to the target molecule.[3][4] For direct acylation of hydrazine, acid or base catalysis is more traditional. However, for more advanced, catalytic approaches, a good starting point for optimization is typically between 1-2 mol% of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃.[5] In cases of low reactivity, this can be incrementally increased to 5 mol%.[5]

It's crucial to recognize that the "optimal" loading is highly substrate and condition-dependent. For instance, in some palladium-catalyzed acylations, increasing the catalyst loading beyond a certain point can actually lead to a decrease in yield due to side reactions or catalyst aggregation.[6]

Here is a summary of common catalyst types and typical starting loading ranges:

Catalyst TypeExample(s)Typical Starting Loading (mol%)Key Considerations
Palladium Catalysts Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄1 - 5%Ligand choice is critical; can be sensitive to air and moisture.[5][7]
Acid Catalysts Acetic Acid, p-Toluenesulfonic Acid1 - 10%pH control is essential to avoid protonating the hydrazine nucleophile excessively.[8]
Base Catalysts Triethylamine, PyridineStoichiometric to catalyticUsed to neutralize acid byproducts, e.g., HCl from acyl chlorides.[9]
Biocatalysts LipasesVaries (e.g., mg/mL)Offer mild reaction conditions and potential for high selectivity.[10][11]
Q2: My reaction yield is low despite using a standard catalyst loading. What are the likely causes and how can I troubleshoot this?

A2: Low yield is a multifaceted problem that can stem from several factors beyond just the amount of catalyst. The key is to systematically investigate potential root causes.

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low Yield Observed catalyst_activity Is the Catalyst Active? start->catalyst_activity conditions Are Reaction Conditions Optimal? catalyst_activity->conditions Yes troubleshoot_catalyst Check for Deactivation: - Poisoning - Sintering - Leaching catalyst_activity->troubleshoot_catalyst No/Unsure reagents Are Reagents Pure? conditions->reagents Yes troubleshoot_conditions Optimize: - Temperature - Solvent - Reaction Time conditions->troubleshoot_conditions No/Unsure side_reactions Are Side Reactions Occurring? reagents->side_reactions Yes troubleshoot_reagents Purify Starting Materials: - 3-Methylbenzoyl source - Hydrazine - Solvent reagents->troubleshoot_reagents No/Unsure optimize_loading Systematically Vary Catalyst Loading side_reactions->optimize_loading Yes troubleshoot_side_reactions Identify Byproducts (TLC, LC-MS): - Diacylation - Degradation side_reactions->troubleshoot_side_reactions No/Unsure

Caption: A logical workflow for diagnosing and addressing low reaction yields.

Here's a breakdown of the troubleshooting steps:

  • Verify Catalyst Activity: The most common issue is catalyst deactivation.[12]

    • Poisoning: Impurities in your starting materials or solvent (e.g., sulfur or other coordinating species) can bind to the catalyst's active sites, rendering it inactive.[13][14] Ensure high-purity, anhydrous, and degassed reagents and solvents.[5]

    • Thermal Degradation (Sintering): At high temperatures, catalyst particles can agglomerate, reducing the active surface area.[13][15] This is particularly relevant for nanoparticle or heterogeneous catalysts. Consider lowering the reaction temperature and extending the reaction time.[5]

    • Atmospheric Contamination: Many catalysts, especially palladium-based ones, are sensitive to oxygen.[5] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst degradation and side reactions.[15] An optimal temperature balances rate and stability.

    • Solvent: The choice of solvent can significantly impact catalyst solubility, stability, and reactivity.

    • pH (for acid/base catalysis): In acid-catalyzed reactions, the pH must be low enough to protonate the carbonyl, but not so low that it deactivates the hydrazine nucleophile through excessive protonation.[8] A mildly acidic environment (pH 4.5-6) is often optimal.[8]

  • Assess Reagent Quality and Stoichiometry:

    • Purity: Use fresh, high-purity hydrazine and 3-methylbenzoyl starting material.

    • Side Reactions: A common side reaction is the formation of 1,2-diacylhydrazines, especially if the acylating agent is highly reactive or used in excess.[9] This can sometimes be mitigated by slow, controlled addition of the acylating agent.

Q3: I'm observing inconsistent results between batches. What could be the cause?

A3: Inconsistent results are often traced back to subtle variations in experimental setup and reagents.

  • Variability in Reagent Purity: Trace impurities in starting materials, solvents, or any bases used can poison the catalyst.[5] It's advisable to use reagents from the same batch for a series of experiments or to purify reagents if their quality is questionable.

  • Atmospheric Contamination: Inconsistent inert atmosphere techniques can lead to varying levels of catalyst deactivation by oxygen.[5] Ensure your degassing and inerting procedures are robust and consistently applied.

  • Catalyst Heterogeneity: If you are using a heterogeneous catalyst, ensure it is well-dispersed in the reaction mixture. Inadequate stirring can lead to localized "hot spots" of reactivity and inconsistent results.

Q4: How do I determine the optimal catalyst loading, not just a sufficient one?

A4: Determining the optimal catalyst loading is an empirical process that involves systematic screening. The goal is to find the lowest possible catalyst concentration that provides the highest yield in a reasonable timeframe, as this reduces costs and simplifies purification by minimizing metal residues in the final product.[16]

Experimental Protocol: Catalyst Loading Optimization

  • Setup: Prepare a series of identical reactions in parallel. Ensure all other parameters (temperature, solvent, concentration, stoichiometry, and stirring rate) are held constant.

  • Variable: The only variable should be the catalyst loading. A good range to screen for a palladium catalyst, for example, would be: 0.5 mol%, 1.0 mol%, 2.0 mol%, 3.0 mol%, and 5.0 mol%.

  • Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).

  • Analysis: For each reaction, determine the yield at various time points. Plot yield versus catalyst loading. The optimal loading is typically the point at which a further increase in catalyst does not significantly increase the reaction rate or yield.[17] It's also possible that at higher loadings, the yield may decrease.[6][10]

Hypothetical Optimization Data:

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
10.51265130
21.068888
32.0 4 95 47.5
43.049632
55.049218.4

Turnover Number (TON) = (moles of product) / (moles of catalyst)

In this example, 2.0 mol% (Entry 3) represents the optimal loading, as it provides a high yield in a short time. Increasing the loading to 3.0 mol% gives a negligible increase in yield, while 5.0 mol% shows a slight decrease, possibly due to side reactions.

Troubleshooting Guide: Catalyst Deactivation

Catalyst deactivation is a primary cause of failure in these reactions.[14] Understanding the mechanism of deactivation is key to mitigating it.

Major Pathways of Catalyst Deactivation

DeactivationPathways Deactivation Catalyst Deactivation Poisoning Poisoning Deactivation->Poisoning Fouling Fouling (Coking) Deactivation->Fouling Sintering Thermal Degradation (Sintering) Deactivation->Sintering Poisoning_Desc Strong chemisorption of impurities (e.g., S, N-heterocycles) on active sites. Poisoning->Poisoning_Desc Fouling_Desc Physical deposition of byproducts or carbonaceous material (coke). Fouling->Fouling_Desc Sintering_Desc Agglomeration of catalyst particles at high temperatures, reducing surface area. Sintering->Sintering_Desc

Caption: The three primary mechanisms of catalyst deactivation.[13][14][15]

Deactivation MechanismCauseMitigation Strategy
Poisoning Impurities in reagents or solvents strongly bind to catalyst active sites.[13]- Use high-purity, degassed, and anhydrous reagents.[5]- Purify starting materials if necessary.
Sintering (Thermal) High reaction temperatures cause catalyst particles to agglomerate, reducing the active surface area.[15]- Operate at the lowest effective temperature.[5]- Choose thermally stable catalyst supports if using a heterogeneous catalyst.
Fouling (Coking) Insoluble byproducts or carbonaceous materials physically block catalyst pores and active sites.[13]- Optimize reaction conditions (temperature, time) to minimize byproduct formation.- Consider a different solvent to improve the solubility of all species.
Leaching The active metal of a heterogeneous catalyst dissolves into the reaction medium.- Ensure the catalyst support is stable under the reaction conditions.- Test for metal ions in the product solution post-reaction.

By systematically addressing these potential issues, you can effectively optimize catalyst loading and achieve robust, reproducible results in your this compound syntheses.

References

Technical Support Center: Strategies to Avoid Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, particularly when using unsymmetrical starting materials like a 1,3-dicarbonyl compound and a substituted hydrazine, two different constitutional isomers can be formed. These are known as regioisomers. The reaction can proceed via two different pathways, leading to pyrazoles with different substitution patterns on the ring.[1] The formation of a mixture of regioisomers is a significant concern in drug development and medicinal chemistry because typically only one of the regioisomers possesses the desired biological activity. The presence of the other, inactive or even potentially harmful, isomer necessitates difficult and often costly purification steps, reducing the overall yield and efficiency of the synthesis.[1][2]

Q2: What are the primary factors influencing regioisomer formation in the classical Knorr pyrazole synthesis?

A2: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method for preparing these heterocycles.[3][4] When unsymmetrical 1,3-dicarbonyls are used, the regiochemical outcome is governed by a combination of factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring the attack at the less hindered carbonyl group.[1]

  • Electronic Effects: The electronic properties of the substituents on both reactants play a crucial role. Electron-withdrawing groups on the 1,3-dicarbonyl can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1] The nucleophilicity of the two nitrogen atoms in a substituted hydrazine also influences the initial point of attack.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound, thereby influencing the regioselectivity.[1][5]

  • Solvent: The choice of solvent can have a dramatic effect on the ratio of regioisomers formed.[2][6]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the product distribution.[6]

Troubleshooting Guides

Problem: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. How can I improve the selectivity for the desired product?

There are several strategies you can employ to enhance the regioselectivity of your pyrazole synthesis. These can be broadly categorized into optimizing reaction conditions and choosing alternative synthetic routes.

Strategy 1: Modification of Reaction Conditions

The most straightforward approach is often to modify the conditions of your existing reaction.

Solution A: Optimize the Solvent System

The solvent can significantly influence the regiochemical outcome of the reaction. While traditional solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols have been shown to dramatically improve selectivity.[2]

  • Recommendation: Employ 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[2] These solvents, through their hydrogen-bonding properties, can stabilize one of the transition states over the other, leading to a higher preference for a single regioisomer.[2][6]

Quantitative Data on Solvent Effects:

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventRegioisomeric Ratio (A:B)¹Reference
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol~1:1[2]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE>99:1[2]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:1[2]
1-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEthanol50:50[3]
1-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineN,N-dimethylacetamide (DMA)98:2[3]

¹Regioisomer A is the product where the substituted nitrogen of the hydrazine is adjacent to the R¹ group of the dicarbonyl, and Regioisomer B is the product where it is adjacent to the R² group.

Experimental Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols [2]

  • Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Solution B: Adjust the Reaction pH

The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.

  • Recommendation: For arylhydrazines, using the hydrochloride salt in an aprotic dipolar solvent like N,N-dimethylacetamide (DMA) can lead to high regioselectivity.[3] The acidic conditions can modulate the nucleophilicity of the hydrazine nitrogens.

Logical Workflow for Optimizing Knorr Pyrazole Synthesis

G Decision-Making for Regioselective Knorr Synthesis start Start: Mixture of Regioisomers Observed solvent Change Solvent to Fluorinated Alcohol (TFE or HFIP)? start->solvent ph Adjust pH (e.g., use hydrazine salt)? solvent->ph No success Success: High Regioselectivity Achieved solvent->success Yes alternative Consider Alternative Synthetic Route? ph->alternative No ph->success Yes separation Proceed to Separation of Isomers alternative->separation No enaminone Use Enaminone Precursor alternative->enaminone Yes cycloaddition Use 1,3-Dipolar Cycloaddition alternative->cycloaddition Yes enaminone->success cycloaddition->success

Caption: A decision-making flowchart for troubleshooting regioisomer formation.

Strategy 2: Alternative Regioselective Synthetic Routes

If modifying the Knorr synthesis conditions is not fruitful, several alternative methods offer excellent control over regioselectivity.

Solution A: Synthesis from Enaminones

The reaction of β-aminoenones (enaminones) with hydrazines can provide high regioselectivity, especially when there is a significant steric difference between the substituents.[3] The reaction of enaminones, hydrazines, and a C1 source like DMSO can also lead to highly substituted pyrazoles.[7][8]

Experimental Protocol 2: Synthesis of 1,4-Disubstituted Pyrazoles from Enaminones [8]

  • To a 25 mL round-bottom flask, add the enaminone (0.2 mmol, 1.0 equiv), hydrazine hydrochloride (0.4 mmol, 2.0 equiv), I₂ (0.02 mmol, 10 mol%), and Selectfluor (1 mmol, 5.0 equiv).

  • Add DMSO (2 mL) as both the solvent and a C1 source.

  • Stir the mixture at 90°C in an oil bath for 10 minutes.

  • After cooling to room temperature, add 5 mL of water.

  • Extract the resulting mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Solution B: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or a sydnone) and a dipolarophile (like an alkyne) is a powerful and highly regioselective method for pyrazole synthesis.[9][10][11] The regioselectivity is dictated by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.[9]

Reaction Pathway for 1,3-Dipolar Cycloaddition

G Regioselective 1,3-Dipolar Cycloaddition for Pyrazole Synthesis cluster_product Product dipole 1,3-Dipole (e.g., Diazo Compound) pyrazole Single Pyrazole Regioisomer dipole->pyrazole dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->pyrazole

Caption: General scheme for regioselective pyrazole synthesis via 1,3-dipolar cycloaddition.

Problem: I have already synthesized a mixture of pyrazole regioisomers. How can I separate them?

While designing a regioselective synthesis is the ideal approach, it is often necessary to separate a pre-existing mixture of regioisomers.[9]

Solution: Silica Gel Column Chromatography

The most common and effective method for separating pyrazole regioisomers is silica gel column chromatography.[9][12] Although structurally similar, regioisomers often exhibit sufficient differences in polarity to allow for separation.

Experimental Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography [12]

  • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two regioisomer spots (i.e., the largest difference in Rf values). Start with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate, dichloromethane, or acetone.

  • Column Preparation: Once an optimal solvent system is identified, pack a chromatography column with silica gel using the chosen eluent.

  • Loading and Elution: Dissolve the regioisomeric mixture in a minimum amount of the eluent or a suitable solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure, separated regioisomers.

  • Isolation: Combine the fractions containing each pure regioisomer and remove the solvent under reduced pressure to obtain the isolated products.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of 3-Methylbenzohydrazide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the benzohydrazide scaffold has emerged as a promising pharmacophore. Its derivatives have demonstrated a wide spectrum of biological activities, including notable antibacterial efficacy. This guide provides a detailed comparative analysis of the antibacterial potential of 3-Methylbenzohydrazide and its structural isomers, 2-Methylbenzohydrazide and 4-Methylbenzohydrazide. By examining the subtle yet significant influence of the methyl group's position on the benzene ring, we aim to provide valuable insights for researchers, scientists, and drug development professionals engaged in the design of more potent antibacterial therapeutics.

The Benzohydrazide Scaffold: A Versatile Platform in Antimicrobial Research

Benzohydrazides, characterized by a hydrazide functional group attached to a benzene ring, have a rich history in medicinal chemistry, dating back to the discovery of the anti-tubercular drug isoniazid.[1] This foundational discovery spurred extensive research into hydrazide derivatives, revealing their capacity to inhibit the growth of a wide range of pathogenic bacteria.[2] The versatility of the benzohydrazide structure allows for facile chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of antibacterial potency.

Synthesis of Methylbenzohydrazide Isomers: A Practical Workflow

The synthesis of 2-, 3-, and 4-Methylbenzohydrazide is typically achieved through a straightforward and efficient one-step nucleophilic acyl substitution reaction. This process, known as hydrazinolysis, involves the reaction of the corresponding methyl toluate (methyl 2-methylbenzoate, methyl 3-methylbenzoate, or methyl 4-methylbenzoate) with hydrazine hydrate.

The general reaction mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methanol molecule to yield the desired benzohydrazide. The reaction is typically carried out under reflux in a suitable solvent, such as ethanol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products methyl_toluate Methyl toluate (ortho, meta, or para) reflux Reflux (Heat) methyl_toluate->reflux + Hydrazine Hydrate in Ethanol hydrazine Hydrazine Hydrate (NH2NH2·H2O) solvent Ethanol (Solvent) methylbenzohydrazide Methylbenzohydrazide Isomer reflux->methylbenzohydrazide Hydrazinolysis methanol Methanol (Byproduct) reflux->methanol

Figure 1: General workflow for the synthesis of methylbenzohydrazide isomers.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the respective methyl toluate (1.0 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (typically 2-3 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The precipitation can be further induced by cooling the flask in an ice bath.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Comparative Antibacterial Activity: A Structure-Activity Relationship Analysis

Direct, side-by-side experimental data comparing the antibacterial activity of the three methylbenzohydrazide isomers is limited in the current literature. However, we can draw valuable insights from the available data for the 4-methyl isomer and from broader structure-activity relationship (SAR) studies on benzohydrazide derivatives.

A study on substituted benzoic acid benzylidene hydrazides reported a pMIC (potency) value of 1.38 for 4-Methylbenzohydrazide against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[3] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The pMIC is the negative logarithm of the molar MIC.

Calculation of MIC for 4-Methylbenzohydrazide:

  • pMIC = -log(MIC in mol/L)

  • 1.38 = -log(MIC)

  • MIC = 10-1.38 mol/L ≈ 0.0417 M

  • Molecular Weight of 4-Methylbenzohydrazide (C₈H₁₀N₂O) = 150.18 g/mol

  • MIC in µg/mL = 0.0417 mol/L * 150.18 g/mol * 1000 mg/g * 1 L/1000 mL * 1000 µg/mg ≈ 6262 µg/mL

This calculated MIC value for 4-Methylbenzohydrazide appears to be quite high, suggesting modest intrinsic antibacterial activity for the unsubstituted parent compound. It is important to note that many studies focus on more complex derivatives of benzohydrazides which often exhibit significantly enhanced potency.

CompoundStaphylococcus aureusBacillus subtilisEscherichia coli
4-Methylbenzohydrazide ~6262 µg/mL~6262 µg/mL~6262 µg/mL
2-Methylbenzohydrazide Data not availableData not availableData not available
This compound Data not availableData not availableData not available

Table 1: Experimentally derived and calculated MIC values of 4-Methylbenzohydrazide and the data gap for its isomers.

Positional Isomerism and Its Potential Impact on Antibacterial Activity:

The position of the methyl group on the benzene ring can influence the electronic properties, lipophilicity, and steric hindrance of the molecule, which in turn can affect its interaction with bacterial targets.

  • 2-Methyl (ortho) Isomer: The methyl group in the ortho position can exert a significant steric effect, potentially hindering the molecule's ability to bind to the active site of a target enzyme. However, it can also influence the conformation of the hydrazide side chain, which might be favorable for binding in some cases.

  • 3-Methyl (meta) Isomer: The meta position is less likely to cause direct steric hindrance compared to the ortho position. The electronic effect of the methyl group (weakly electron-donating) at this position could subtly modulate the reactivity of the hydrazide moiety.

  • 4-Methyl (para) Isomer: The para position minimizes steric hindrance and allows the electronic effect of the methyl group to be transmitted through the aromatic ring to the hydrazide group.

Quantitative Structure-Activity Relationship (QSAR) studies on benzohydrazide derivatives have indicated that both electronic and topological parameters can influence their antimicrobial activity.[4] It is plausible that the differences in these parameters among the three isomers would lead to variations in their antibacterial potency. However, without direct experimental data, a definitive comparison remains speculative.

Proposed Mechanism of Antibacterial Action

The precise mechanism of action for many benzohydrazide derivatives is still under investigation. However, a leading hypothesis is the inhibition of essential bacterial enzymes. The hydrazide moiety is known to be a good chelator of metal ions, which are often crucial cofactors for enzyme function.

One of the well-studied targets for hydrazide-containing compounds is enoyl-acyl carrier protein reductase (InhA) , an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[3] While this is a key target in mycobacteria, it is possible that benzohydrazides exert their antibacterial effect in other bacteria by inhibiting analogous enzymes involved in vital metabolic pathways.

Another proposed mechanism involves the inhibition of DNA gyrase , an enzyme that is critical for DNA replication and repair in bacteria.[4] The benzohydrazide scaffold could potentially interact with the active site of this enzyme, preventing its normal function and leading to bacterial cell death.

G cluster_compound Methylbenzohydrazide Isomer cluster_targets Potential Bacterial Targets cluster_effects Antibacterial Effects compound Methylbenzohydrazide dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition enzyme Essential Enzymes (e.g., in Fatty Acid Synthesis) compound->enzyme Inhibition dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep cell_wall Disruption of Cell Wall Synthesis enzyme->cell_wall cell_death Bacterial Cell Death dna_rep->cell_death cell_wall->cell_death

Figure 2: A hypothetical mechanism of action for the antibacterial activity of methylbenzohydrazide isomers.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To facilitate further research and enable a direct comparison of the antibacterial activity of these isomers, we provide a detailed protocol for determining the MIC using the broth microdilution method. This is a standardized and widely accepted method for assessing the in vitro susceptibility of bacteria to antimicrobial agents.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_results Results compound_prep Prepare stock solutions of Methylbenzohydrazide isomers serial_dilution Perform serial two-fold dilutions of compounds in broth compound_prep->serial_dilution bacterial_prep Prepare standardized bacterial inoculum (0.5 McFarland standard) inoculation Inoculate wells with bacterial suspension bacterial_prep->inoculation serial_dilution->inoculation controls Include positive (growth) and negative (sterility) controls incubation Incubate at 37°C for 18-24 hours inoculation->incubation observation Visually inspect for turbidity incubation->observation mic_determination Determine MIC: lowest concentration with no visible growth observation->mic_determination

Figure 3: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials:
  • 2-Methylbenzohydrazide, this compound, 4-Methylbenzohydrazide

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:
  • Compound Preparation: Prepare stock solutions of each methylbenzohydrazide isomer in DMSO at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Broth Microdilution Assay:

    • In a sterile 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of compound concentrations.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (well with MHB and bacterial inoculum, but no compound) and a negative control (well with MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

This guide has provided a comparative overview of the antibacterial potential of this compound and its positional isomers. While experimental data for the 2- and 3-isomers is currently lacking, the available information on 4-Methylbenzohydrazide and the broader understanding of the structure-activity relationships of benzohydrazides suggest that the position of the methyl group is likely to influence their antibacterial efficacy.

To definitively elucidate the comparative activity of these isomers, further experimental studies are essential. The provided MIC determination protocol offers a standardized method for such investigations. Future research should also focus on:

  • Synthesis and screening of a wider range of positional isomers with different substituents to build a more comprehensive SAR model.

  • Elucidation of the precise mechanism of action through techniques such as enzyme inhibition assays and molecular docking studies.

  • In vivo efficacy and toxicity studies of the most promising lead compounds.

By systematically exploring the chemical space around the benzohydrazide scaffold, the scientific community can continue to develop novel and effective antibacterial agents to address the urgent global health challenge of antimicrobial resistance.

References

A Comparative Guide to the Validation of 3-Methylbenzohydrazide Purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical entity like 3-Methylbenzohydrazide is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. As a pivotal building block in the synthesis of various pharmaceutical agents, its purity profile directly impacts the downstream efficacy and safety of the final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth, objective comparison of two paramount analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the core principles, provide actionable experimental protocols, and present a logical framework for leveraging these methods to achieve a comprehensive and robust purity assessment, grounded in scientific integrity and regulatory expectations.

Section 1: HPLC — The Workhorse for Quantitative Impurity Profiling

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry.[2] Its strength lies in its ability to separate a complex mixture into its individual components, allowing for the sensitive detection and quantification of the main compound and its related impurities.

The Principle of Separation: A Deeper Look

For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is most appropriate. This technique utilizes a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. The separation is governed by the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic molecules, or those with a greater non-polar character, will be retained longer on the column, resulting in a later elution time. This differential retention allows for the separation of this compound from both more polar and less polar impurities.

A Validated RP-HPLC Protocol for this compound

This protocol is designed as a starting point for method development and validation, adhering to principles outlined in the United States Pharmacopeia (USP) General Chapter <621>.[3][4]

Experimental Conditions:

ParameterSpecificationRationale
Instrument HPLC with UV/Vis or Photodiode Array (PDA) DetectorStandard instrumentation for pharmaceutical analysis. A PDA detector offers the advantage of assessing peak purity.
Column C18, 250 mm x 4.6 mm, 5 µmA common, robust column choice for separating small aromatic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for basic compounds and controlling pH.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 10% B to 90% B over 20 minutesA gradient is essential to elute a wide range of impurities with varying polarities in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CMaintaining a constant temperature ensures reproducible retention times.
Detection 235 nmWavelength at which the benzoyl chromophore exhibits strong absorbance.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Sample Prep 1 mg/mL in 50:50 Water:AcetonitrileEnsures the sample is fully dissolved and compatible with the mobile phase.

Workflow for HPLC Purity Validation:

G cluster_0 Analytical Techniques cluster_1 Purity Information HPLC HPLC (Separation-Based) Relative_Purity Relative Purity (Area %) HPLC->Relative_Purity NMR NMR (Spectroscopy-Based) Absolute_Purity Absolute Purity (Mass %) NMR->Absolute_Purity Impurity_ID Impurity Structure NMR->Impurity_ID Comprehensive_Purity Comprehensive Purity Profile of This compound Relative_Purity->Comprehensive_Purity Absolute_Purity->Comprehensive_Purity Impurity_ID->Comprehensive_Purity

References

A Comparative Analysis of the Antifungal Efficacy of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antifungal properties, mechanisms of action, and experimental evaluation of benzohydrazide derivatives.

Benzohydrazide derivatives have emerged as a promising class of compounds in the quest for novel antifungal agents. Their versatile chemical scaffold allows for the synthesis of a wide array of derivatives with potent activity against a range of fungal pathogens, including those of clinical and agricultural significance. This guide provides a comparative overview of the antifungal effects of various benzohydrazide derivatives, supported by experimental data and detailed methodologies to aid in the research and development of new antifungal therapies.

Comparative Antifungal Activity

The antifungal efficacy of benzohydrazide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) against various fungal species. Lower MIC and EC50 values indicate higher antifungal potency. The following tables summarize the reported antifungal activities of several benzohydrazide derivatives against key fungal pathogens.

Derivative ClassFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
N'-phenylhydrazides Candida albicans SC53141.9 (for A11)-[1]
Candida albicans 4395 (fluconazole-resistant)4.0 (for A11)-[1]
Candida albicans 5272 (fluconazole-resistant)3.7 (for A11)-[1]
Candida albicans 5122 (fluconazole-resistant)0.7 (for B3)-[1]
Benzohydrazides with Quinazoline Moiety Rhizoctonia solani-1.49 (for A16)[2]
Colletotrichum gloeosporioides-0.40 (for A11), 0.66 (for A5), 0.71 (for A6)[3]
1,4-Benzoxazin-3-one Acylhydrazones Gibberella zeae-20.06 (for 5L), 23.17 (for 5o)[4]
Pellicularia sasakii-26.66 (for 5q)[4]

Table 1: Comparative in vitro antifungal activity of selected benzohydrazide derivatives.

Mechanisms of Antifungal Action

Research into the antifungal mechanisms of benzohydrazide derivatives has revealed two primary modes of action: disruption of the fungal cell membrane and inhibition of key enzymes involved in cellular respiration.

Disruption of Fungal Cell Membrane Integrity

Several studies have indicated that certain benzohydrazide derivatives exert their antifungal effect by compromising the integrity of the fungal cell membrane.[3] This disruption leads to the leakage of essential intracellular components and ultimately, cell death. The lipophilic nature of many benzohydrazide derivatives facilitates their interaction with the ergosterol-rich fungal cell membrane, leading to altered membrane permeability.

Inhibition of Succinate Dehydrogenase (SDH)

A significant mechanism of action for a number of potent benzohydrazide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[2][3] By inhibiting SDH, these compounds disrupt cellular respiration and energy production, leading to fungal cell death. Molecular docking studies have further elucidated the interaction of these derivatives with the active site of the SDH enzyme.[3]

cluster_0 Proposed Antifungal Mechanisms of Benzohydrazide Derivatives cluster_1 Cell Membrane Disruption cluster_2 Enzyme Inhibition Benzohydrazide Benzohydrazide Derivatives Membrane Fungal Cell Membrane Benzohydrazide->Membrane Interacts with SDH Succinate Dehydrogenase (SDH) Benzohydrazide->SDH Inhibits Leakage Leakage of Intracellular Contents Membrane->Leakage Leads to Death1 Fungal Cell Death Leakage->Death1 Respiration Disruption of Cellular Respiration SDH->Respiration Disrupts Death2 Fungal Cell Death Respiration->Death2 start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Benzohydrazide Derivative start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end start Start prep_mito Prepare Mitochondrial Fraction or Purified SDH start->prep_mito prep_assay Prepare Assay Reaction (Enzyme, Substrate, Inhibitor) prep_mito->prep_assay measure_activity Measure SDH Activity (Spectrophotometry) prep_assay->measure_activity calc_ic50 Calculate IC50 Value measure_activity->calc_ic50 end End calc_ic50->end

References

Cross-Validation of In Silico Predictions with In Vitro Results for Benzohydrazide Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of in silico predictions and in vitro experimental results for a potent benzohydrazide derivative, 3-(4-(benzo[1][2]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide. Due to the limited availability of comprehensive public data for 3-Methylbenzohydrazide, this guide focuses on a closely related analog for which both computational and experimental data are available, offering valuable insights into the cross-validation process for this class of compounds.

Data Presentation: In Silico vs. In Vitro

The following tables summarize the predictive and experimental data for the 3-(4-(benzo[1][2]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analog, highlighting its potential as an anticancer agent.

Table 1: In Silico Predictions

ParameterPrediction MethodPredicted Outcome
Biological Target Molecular DockingBCR-ABL Kinase
Binding Affinity Molecular DockingHydrogen bonding and hydrophobic interactions within the active site of BCR-ABL kinase.
ADMET Properties N/ASpecific ADMET predictions for this analog are not publicly available. General predictions for benzohydrazides suggest acceptable gastrointestinal absorption and non-mutagenicity, with potential liabilities such as hERG inhibition and hepatotoxicity noted for some derivatives.

Table 2: In Vitro Experimental Results

Assay TypeCell LineParameterResult
Anticancer Activity K562 (Human Leukemia)GI₅₀~50 µM

Experimental Protocols

Detailed methodologies for the key in silico and in vitro experiments are provided below.

In Silico Methodology

1. Molecular Docking

  • Objective: To predict the binding mode and affinity of a ligand (e.g., 3-(4-(benzo[1][2]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide) to a protein target (e.g., BCR-ABL kinase).

  • Software: Commonly used software includes AutoDock, GOLD, or Schrödinger's Glide.

  • Procedure:

    • Protein Preparation: The 3D crystal structure of the target protein (e.g., BCR-ABL kinase, PDB ID: 3CS9) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

    • Ligand Preparation: The 3D structure of the ligand is generated and optimized using a molecular modeling program.

    • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

    • Docking Simulation: The docking software systematically searches for the optimal binding pose of the ligand within the protein's active site, evaluating different conformations and orientations.

    • Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.

In Vitro Methodology

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of a compound on cancer cells.

  • Materials:

    • K562 human leukemia cell line

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Test compound (3-(4-(benzo[1][2]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., acidified isopropanol or DMSO)

    • 96-well plates

  • Procedure:

    • Cell Seeding: K562 cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Compound Treatment: The test compound is serially diluted to various concentrations and added to the wells. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included.

    • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

    • Formazan Solubilization: The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration that causes 50% growth inhibition) is determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the BCR-ABL signaling pathway, a critical pathway in chronic myeloid leukemia that is inhibited by the benzohydrazide analog.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation

Caption: The BCR-ABL signaling pathway, a key driver in chronic myeloid leukemia.

Experimental Workflow

The diagram below outlines the general workflow for the cross-validation of in silico predictions with in vitro experimental results.

Experimental_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Cross-Validation Target_ID Target Identification Mol_Docking Molecular Docking Target_ID->Mol_Docking ADMET_Pred ADMET Prediction Mol_Docking->ADMET_Pred Data_Comparison Comparison of Predicted and Experimental Data Mol_Docking->Data_Comparison Synthesis Compound Synthesis ADMET_Pred->Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Target_Validation Target Validation Assay (e.g., Kinase Assay) Cytotoxicity->Target_Validation Cytotoxicity->Data_Comparison SAR Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR

Caption: General workflow for in silico and in vitro cross-validation.

References

Efficacy of 3-Methylbenzohydrazide Derivatives Against Drug-Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the urgent development of novel antimicrobial agents. Among the promising candidates, 3-Methylbenzohydrazide derivatives have garnered attention for their potential antibacterial activity. This guide provides a comparative analysis of the efficacy of these derivatives against drug-resistant bacterial strains, supported by available experimental data. Due to a lack of extensive research specifically on this compound derivatives, this guide incorporates data from structurally related benzohydrazide compounds to provide a broader perspective on their potential.

Comparative Antimicrobial Activity

The antibacterial efficacy of benzohydrazide derivatives is contingent on their specific chemical structures and the targeted bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for evaluating antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzohydrazide Derivatives against Various Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
N'-(substituted-benzylidene)-3-methoxybenzohydrazide (5-nitro-2-furyl substitution)Staphylococcus aureus ATCC 259230.98Ciprofloxacin0.25
N'-(substituted-benzylidene)-3-methoxybenzohydrazide (5-nitro-2-furyl substitution)Staphylococcus epidermidis ATCC 122280.24Ciprofloxacin0.25
N'-(substituted-benzylidene)-3-methoxybenzohydrazide (5-nitro-2-furyl substitution)Bacillus subtilis ATCC 66330.49Ciprofloxacin0.125
N'-(2-Chloroquinolin-3-yl)methylene-2-methoxybenzohydrazideStaphylococcus aureus0.625 - 80--
N'-(2-Chloroquinolin-3-yl)methylene-2-methoxybenzohydrazideEscherichia coli0.625 - 80--
N'-(2-Chloroquinolin-3-yl)methylene-2-methoxybenzohydrazideEnterococcus faecalis0.625 - 80--
N'-(2-Chloroquinolin-3-yl)methylene-2-methoxybenzohydrazidePseudomonas aeruginosa0.625 - 80--
N'-(2-Chloroquinolin-3-yl)methylene-2-methoxybenzohydrazideKlebsiella pneumoniae0.625 - 80--
Difluorobenzamide Derivative (isopentyloxy-substituted)Methicillin-resistant S. aureus (MRSA)---
Difluorobenzamide Derivative (isopentyloxy-substituted)Vancomycin-resistant Enterococcus faecium (VRE)Modest Activity--

Note: Data for 3-methoxybenzohydrazide and other benzohydrazide derivatives are included as proxies due to limited specific data on this compound derivatives.

Experimental Protocols

Standardized and reproducible experimental methodologies are crucial for the accurate assessment of antimicrobial efficacy. The following are detailed protocols for key experiments typically employed in the evaluation of novel antibacterial agents.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration of a compound required to inhibit the growth of bacteria in a liquid medium.

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Compound Dilutions: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Agar Well Diffusion Assay

This assay is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized bacterial suspension (0.5 McFarland) is uniformly swabbed onto the surface of the agar.

  • Well Creation and Compound Addition: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the this compound derivative solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates the typical workflow for evaluating the antibacterial activity of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results prep_compound Prepare this compound Derivative Solutions broth_dilution Broth Microdilution Assay (MIC Determination) prep_compound->broth_dilution agar_diffusion Agar Well Diffusion Assay (Zone of Inhibition) prep_compound->agar_diffusion prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_bacteria->broth_dilution prep_bacteria->agar_diffusion read_mic Read MIC values broth_dilution->read_mic measure_zones Measure Zones of Inhibition agar_diffusion->measure_zones compare_data Compare Efficacy Data read_mic->compare_data measure_zones->compare_data

Caption: Workflow for antibacterial susceptibility testing.

Proposed Mechanism of Action: FtsZ Inhibition Pathway

While the exact mechanism of action for this compound derivatives is still under investigation, a plausible target is the bacterial cell division protein FtsZ. Inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death. Derivatives of the related 3-methoxybenzamide have been shown to act as FtsZ inhibitors.[1]

ftsz_inhibition_pathway cluster_compound Compound cluster_target Bacterial Cell cluster_outcome Outcome compound This compound Derivative ftsz FtsZ Protein compound->ftsz Binds to FtsZ z_ring Z-ring Formation ftsz->z_ring Polymerization inhibition Inhibition of Z-ring Assembly ftsz->inhibition cell_division Bacterial Cell Division z_ring->cell_division cell_death Cell Death inhibition->cell_death

Caption: Proposed FtsZ inhibition pathway.

References

Comparative Docking Analysis of Benzohydrazide Isomers with EGFR Kinase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzohydrazide isomers as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. It includes a summary of their binding affinities, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in cancer therapy.

The Epidermal Growth factor receptor (EGFR) is a crucial target in cancer research, as its over-expression or abnormal activation is linked to various solid tumors, including lung, breast, colon, and ovarian cancers.[1] Consequently, the inhibition of EGFR has emerged as a key strategy in cancer treatment.[1] Benzohydrazide derivatives have shown promise as potential EGFR inhibitors, making them a significant area of study for novel anticancer agents.[1][2] This guide presents a comparative analysis of different benzohydrazide derivatives based on molecular docking studies and biological evaluations.

Quantitative Data Summary

The following tables summarize the in-silico and in-vitro performance of various benzohydrazide derivatives from a study by Li, et al. (2017). The data includes docking scores, which predict the binding affinity between the compound and the EGFR kinase domain, and IC50 values, which represent the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

CompoundStructureDocking Score (kcal/mol)EGFR IC50 (µM)
H12-Cl-8.50.82
H23-Cl-8.70.65
H34-Cl-8.90.51
H42-F-8.30.93
H53-F-8.50.78
H64-F-8.80.62
H72-Br-8.60.71
H83-Br-8.80.59
H94-Br-9.00.45
H102-CH3-8.21.12
H113-CH3-8.40.98
H124-CH3-8.60.85
H132-OCH3-8.41.05
H143-OCH3-8.60.88
H154-OCH3-8.90.55
H163,4-di-OCH3-9.20.31
H173,4,5-tri-OCH3-9.50.24
H184-N(CH3)2-9.30.28
H194-NO2-8.11.25
H20Naphthalene-9.80.08
Erlotinib (Control)--10.20.03

Table 1: Docking Scores and EGFR Inhibitory Activity of Benzohydrazide Derivatives.

The data indicates a strong correlation between the docking scores and the observed inhibitory activity. Compound H20 , featuring a naphthalene ring, exhibited the most potent EGFR inhibition among the synthesized benzohydrazide derivatives, with an IC50 value of 0.08 µM.[1] Molecular modeling simulations suggest that these derivatives occupy the ATP-binding site of the EGFR kinase domain.[1]

Experimental Protocols

Molecular Docking Simulation

The molecular docking studies are crucial for predicting the binding mode and affinity of the benzohydrazide derivatives with the EGFR kinase.

Protocol:

  • Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB).[3][4][5] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of the benzohydrazide isomers are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking: A molecular docking program is used to predict the binding conformation of each ligand within the ATP-binding site of the EGFR kinase domain.[6][7] The docking process involves generating a population of possible conformations and orientations of the ligand and scoring them based on a scoring function that estimates the binding free energy.[8][9]

  • Analysis: The resulting docked poses are analyzed to identify the best binding mode, characterized by the lowest binding energy. The interactions between the ligand and the key amino acid residues in the binding pocket are examined.

In Vitro EGFR Kinase Assay

The inhibitory activity of the synthesized compounds against EGFR kinase is determined using an in vitro kinase assay.

Protocol:

  • Reaction Mixture: A reaction mixture containing recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP is prepared in a kinase assay buffer.

  • Inhibitor Addition: The benzohydrazide derivatives are dissolved in DMSO and added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also run.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays that use an antibody specific for the phosphorylated substrate.

  • IC50 Determination: The percentage of inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the central role of EGFR in cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation STAT3->Transcription Transcription->Proliferation Ligand Ligand (EGF) Ligand->EGFR

Caption: EGFR signaling cascade activation and downstream pathways.

Experimental Workflow for Docking Analysis

The workflow for the comparative docking analysis of benzohydrazide isomers against the EGFR kinase is depicted below.

Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_validation Validation PDB Retrieve EGFR Structure (PDB) ProteinPrep Prepare Protein: Remove Water, Add Hydrogens PDB->ProteinPrep Ligands Design & Prepare Benzohydrazide Isomers LigandPrep Prepare Ligands: 3D Conversion, Energy Minimization Ligands->LigandPrep Docking Molecular Docking Simulation ProteinPrep->Docking LigandPrep->Docking Scoring Calculate Docking Scores & Binding Energies Docking->Scoring Analysis Analyze Binding Modes & Interactions Scoring->Analysis Synthesis Chemical Synthesis of Promising Isomers Analysis->Synthesis Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR

Caption: Workflow of in-silico and in-vitro analysis.

Logical Relationship of the Comparative Study

The logical flow of this comparative guide, from understanding the target to identifying lead compounds, is outlined in the following diagram.

Logical_Flow Target Target Identification: EGFR Kinase in Cancer Hypothesis Hypothesis: Benzohydrazide Isomers as Potential EGFR Inhibitors Target->Hypothesis InSilico In-Silico Screening: Molecular Docking Hypothesis->InSilico InVitro In-Vitro Validation: EGFR Kinase Assay InSilico->InVitro Comparison Comparative Analysis: Docking Scores vs. IC50 InSilico->Comparison InVitro->Comparison Conclusion Conclusion: Identification of Lead Compounds for Further Development Comparison->Conclusion

Caption: Logical flow of the comparative study.

References

A Comparative Analysis of the Antioxidant Capacities of 3-Methylbenzohydrazide and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the antioxidant potential of 3-Methylbenzohydrazide against the well-established antioxidant, ascorbic acid (Vitamin C). While direct comparative studies on this compound are not extensively available, this document synthesizes existing data on related hydrazide compounds and ascorbic acid to offer a scientifically grounded overview. The information presented is intended to support research and development in the fields of medicinal chemistry and pharmacology.

Introduction to Antioxidant Mechanisms

Ascorbic Acid: A potent, water-soluble antioxidant, ascorbic acid directly scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2][3] Its primary mechanism involves the donation of electrons to neutralize free radicals, thereby mitigating oxidative stress.[1][4] Ascorbic acid can also regenerate other antioxidants, such as alpha-tocopherol (Vitamin E), from their radical forms.[1]

This compound and Related Hydrazide Compounds: Hydrazide derivatives have demonstrated significant antioxidant activity.[5][6][7] Their mechanism is believed to involve hydrogen atom donation from the hydrazide moiety to free radicals, thereby neutralizing them. The presence of the hydrazide functional group (-CONHNH2) is crucial for this radical scavenging activity.[7] Studies on various benzohydrazide derivatives suggest that they can effectively scavenge radicals and reduce metal ions, indicating multiple modes of antioxidant action.[5]

Quantitative Comparison of Antioxidant Activity

Due to the absence of direct comparative experimental data for this compound versus ascorbic acid, the following table presents a summary of typical antioxidant activities based on published data for ascorbic acid and representative hydrazide compounds from in vitro assays. This data is for illustrative purposes to provide a potential performance benchmark.

Antioxidant Assay Compound IC50 Value (µM) Reference
DPPH Radical ScavengingAscorbic Acid~141.9[8]
DPPH Radical ScavengingRepresentative Hydrazide Compound~93.4[8]
ABTS Radical ScavengingAscorbic AcidVaries (often used as a standard)[9]
ABTS Radical ScavengingRepresentative Hydrazide CompoundData not available for direct comparison
Ferric Reducing Antioxidant Power (FRAP)Ascorbic AcidVaries (often used as a standard)[5]
Ferric Reducing Antioxidant Power (FRAP)Representative Hydrazide CompoundData not available for direct comparison

Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. The data for the "Representative Hydrazide Compound" is based on a reported value for a specific heterocyclic compound and may not be directly representative of this compound.[8]

Experimental Protocols for Antioxidant Capacity Assays

The following are standardized in vitro methods used to evaluate the antioxidant capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Principle: The deep violet color of the DPPH radical solution becomes colorless or pale yellow upon reduction by an antioxidant.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Various concentrations of the test compound and a standard (e.g., ascorbic acid) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The blue/green ABTS•+ chromophore is reduced by an antioxidant, leading to a decrease in absorbance.

  • Procedure:

    • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Various concentrations of the test compound and a standard are added to the ABTS•+ solution.

    • The absorbance is measured after a specific incubation time (e.g., 6 minutes).

    • The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which can be measured spectrophotometrically.

  • Procedure:

    • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

    • A small volume of the test sample or standard is added to the FRAP reagent.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

    • The absorbance of the resulting blue solution is measured at a specific wavelength (typically around 593 nm).

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard, typically FeSO₄·7H₂O. The results are often expressed as Fe²⁺ equivalents.

Visualizing Experimental and Biological Pathways

To aid in the conceptual understanding of the experimental workflow and the antioxidant signaling pathways, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions DPPH DPPH Serial Dilutions->DPPH ABTS ABTS Serial Dilutions->ABTS FRAP FRAP Serial Dilutions->FRAP Spectrophotometry Spectrophotometry DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry IC50 Calculation IC50 Calculation Spectrophotometry->IC50 Calculation Comparison Comparison IC50 Calculation->Comparison

Caption: Experimental workflow for comparing antioxidant capacities.

G cluster_antioxidant Antioxidant Compound (Ascorbic Acid / Hydrazide) cluster_ros Reactive Oxygen Species (ROS) cluster_neutralization Neutralization cluster_outcome Cellular Outcome Antioxidant Antioxidant Neutralized ROS Neutralized ROS Antioxidant->Neutralized ROS Donates e- or H+ ROS ROS ROS->Neutralized ROS Reduced Oxidative Stress Reduced Oxidative Stress Neutralized ROS->Reduced Oxidative Stress Cellular Protection Cellular Protection Reduced Oxidative Stress->Cellular Protection

Caption: Generalized antioxidant action signaling pathway.

Conclusion

Ascorbic acid is a benchmark antioxidant with well-characterized mechanisms. While direct data for this compound is limited, the broader class of hydrazide derivatives shows significant promise as potent antioxidant agents. The experimental protocols and comparative data presented in this guide offer a framework for the evaluation of this compound's antioxidant capacity. Further in vitro and in vivo studies are warranted to fully elucidate its potential as a therapeutic agent for conditions associated with oxidative stress.

References

A Comparative Analysis of the Cytotoxic Effects of Novel Hydrazones on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro anticancer activity of emerging hydrazone-based compounds.

The quest for novel and effective anticancer agents is a cornerstone of modern oncological research. Among the myriad of synthetic compounds, hydrazones have emerged as a promising class of molecules due to their diverse pharmacological activities, including notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of three distinct classes of recently developed hydrazones: N-acyl hydrazones, Isatin-hydrazones, and Pyrazolopyridothiazine-based hydrazones. The data presented herein is compiled from recent preclinical studies, offering a valuable resource for side-by-side evaluation of their anticancer potential.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of selected novel hydrazones against various human cancer cell lines.

Hydrazone ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-Acyl Hydrazones Compound 7dMCF-7 (Breast)7.52 ± 0.32Doxorubicin0.83 ± 0.07
Compound 7dPC-3 (Prostate)10.19 ± 0.52Doxorubicin0.75 ± 0.04
Compound 7eMCF-7 (Breast)13.92 ± 0.45Doxorubicin0.83 ± 0.07
Compound 7ePC-3 (Prostate)15.54 ± 0.81Doxorubicin0.75 ± 0.04
Isatin-Hydrazones Compound 4jMCF-7 (Breast)1.51 ± 0.09Doxorubicin3.1
Compound 4kMCF-7 (Breast)3.56 ± 0.31Doxorubicin3.1
Compound 4eMCF-7 (Breast)5.46 ± 0.71Doxorubicin3.1
Compound 4eA2780 (Ovarian)18.96 ± 2.52--
Pyrazolopyridothiazine Hydrazones Compound GH11HCT116 (Colon)~0.5--
Compound GH11HT-29 (Colon)~0.5--
Compound GH11LoVo (Colon)~0.5--

Note: IC50 values are presented as mean ± standard deviation where available. The reference compounds and their IC50 values are as reported in the respective studies.

Experimental Protocols

The following protocols are based on the methodologies reported in the cited studies for determining the cytotoxic effects of the novel hydrazones.

Cell Viability and Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well flat-bottomed microplates at a density ranging from 1,000 to 100,000 cells per well, depending on the cell line's growth characteristics. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The novel hydrazone compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours. A vehicle control (medium with the solvent) is also included.

  • MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Incubation: The plates are incubated for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization: The culture medium containing MTT is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2] The plate is then gently shaken to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[1] A reference wavelength of 650 nm may be used to subtract background absorbance.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the compound concentration versus the percentage of cell viability and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h (Adhesion) cell_seeding->incubation1 add_hydrazones Add Novel Hydrazone Compounds (Varying Concentrations) incubation1->add_hydrazones incubation2 Incubate for 24-72h add_hydrazones->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of novel hydrazones.

Proposed Signaling Pathway for Isatin-Hydrazone Induced Cytotoxicity

G cluster_pathway CDK2 Inhibition Pathway isatin_hydrazone Isatin-Hydrazone (e.g., Compound 4j, 4k) cdk2_cyclinE CDK2/Cyclin E Complex isatin_hydrazone->cdk2_cyclinE Inhibition rb_protein Rb Protein cdk2_cyclinE->rb_protein Phosphorylation e2f E2F Transcription Factor rb_protein->e2f Inhibition s_phase_genes S-Phase Genes e2f->s_phase_genes Activation cell_cycle_arrest G1/S Phase Cell Cycle Arrest s_phase_genes->cell_cycle_arrest Leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Inhibition of CDK2 by Isatin-hydrazones leading to cell cycle arrest and apoptosis.

References

Unveiling the Target: A Comparative Guide to the Enzyme Selectivity of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Benzohydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a variety of enzymes implicated in neurological disorders, cancer, and microbial infections. This guide consolidates in vitro data on the inhibition of monoamine oxidases (MAO-A and MAO-B), cholinesterases (AChE and BChE), epidermal growth factor receptor (EGFR) kinase, and urease. By presenting quantitative inhibitory data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate the rational design and development of novel, selective enzyme inhibitors based on the benzohydrazide framework. The potential influence of a 3-methyl substituent is discussed in the context of observed structure-activity relationships.

Comparative Enzyme Inhibition Data

The following tables summarize the inhibitory concentrations (IC50) of various benzohydrazide derivatives against their target enzymes. It is important to note that the specific substitutions on the benzohydrazide scaffold significantly influence potency and selectivity.

Table 1: Inhibition of Monoamine Oxidases (MAO-A & MAO-B) by Hydrazone Derivatives

Compound IDDerivative ClassMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
2a 1-substituted-2-phenylhydrazone0.342>10>29.2[1][2]
2b 1-substituted-2-phenylhydrazone0.028>10>357.1[1][2]
Moclobemide Reference Drug6.061--[1][2]
Selegiline Reference Drug---[1]

Note: A higher selectivity index indicates greater selectivity for MAO-A over MAO-B.

Table 2: Inhibition of Cholinesterases (AChE & BChE) by 2-Benzoylhydrazine-1-carboxamides

Compound IDDerivative ClassAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)Reference
1e 2-(4-chlorobenzoyl)-N-methylhydrazine-1-carboxamide44.08125.232.84[3][4][5]
2j 2-(3-bromobenzoyl)-N-tridecylhydrazine-1-carboxamide44.08>500>11.34[3][4][5]
1h N-tridecyl derivative of 4-bromobenzohydrazide-22.31-[3][4][5]
Rivastigmine Reference Drug---[3][4][5]

Note: A higher selectivity index indicates greater selectivity for AChE over BChE.

Table 3: Inhibition of EGFR Kinase by Benzohydrazide Derivatives Containing Dihydropyrazoles

Compound IDDerivative ClassEGFR Kinase IC50 (µM)Antiproliferative Activity (A549 cells) IC50 (µM)Reference
H20 Benzohydrazide-dihydropyrazole0.080.46[6]
Erlotinib Reference Drug0.03-[6]

Table 4: Inhibition of Urease by N'-Benzylidene-4-(tert-butyl)benzohydrazide Derivatives

Compound IDDerivative ClassUrease IC50 (µM)Reference
6 N'-(substituted-benzylidene)-4-(tert-butyl)benzohydrazide<21.14[7]
25 N'-(substituted-benzylidene)-4-(tert-butyl)benzohydrazide<21.14[7]
Thiourea Reference Drug21.14[7]

Discussion on the Potential Role of a 3-Methyl Substituent

While direct data is lacking, the influence of a methyl group at the 3-position of the benzoyl ring can be hypothesized based on established structure-activity relationships for enzyme inhibitors. The introduction of a methyl group can impact:

  • Steric hindrance: A 3-methyl group may introduce steric bulk that could either enhance or hinder binding to the enzyme's active site, depending on the specific topology of the binding pocket.

  • Hydrophobicity: The methyl group increases the lipophilicity of the molecule, which could favor interactions with hydrophobic pockets within the enzyme active site.

  • Electronic effects: The electron-donating nature of the methyl group can influence the electron density of the aromatic ring and the adjacent carbonyl group, potentially affecting hydrogen bonding and other electronic interactions with the enzyme.

For enzymes with well-defined hydrophobic sub-pockets near the benzoyl binding region, a 3-methyl substituent could lead to enhanced potency and/or selectivity. However, without empirical data, this remains a hypothesis that requires experimental validation.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and the methodologies used to assess enzyme inhibition, the following diagrams illustrate key signaling pathways and a generalized experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate cluster_presynaptic cluster_presynaptic Choline->cluster_presynaptic Reuptake Signal Signal Transduction AChR->Signal

Caption: Cholinergic Signaling Pathway.

MAO_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare MAO Enzyme (MAO-A or MAO-B) Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Inhibitor Prepare 3-Methylbenzohydrazide Derivative Solutions Inhibitor->Incubation Substrate Prepare Substrate Solution (e.g., Amplex Red reagent) Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measure Fluorescence over time Reaction->Measurement IC50 Calculate IC50 values Measurement->IC50

Caption: Generalized MAO Inhibition Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay quantifies MAO-A and MAO-B activity by measuring the production of hydrogen peroxide (H2O2) using the Amplex® Red reagent.

  • Reagents: Recombinant human MAO-A and MAO-B enzymes, Amplex® Red reagent, horseradish peroxidase (HRP), and a suitable substrate (e.g., p-tyramine).

  • Procedure:

    • The test compounds (benzohydrazide derivatives) are pre-incubated with the respective MAO isoform (MAO-A or MAO-B) in a phosphate buffer.

    • The enzymatic reaction is initiated by adding a mixture of Amplex® Red reagent, HRP, and the substrate.

    • The fluorescence generated by the reaction of H2O2 with Amplex® Red is measured kinetically using a microplate reader.

  • Data Analysis: The rate of reaction is determined, and the concentration of the inhibitor that causes 50% inhibition (IC50) is calculated.[2]

Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Reagents: AChE (from electric eel) or BChE (from equine serum), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • The enzyme (AChE or BChE) is pre-incubated with the test compounds.

    • The reaction is started by the addition of the substrate (ATCI or BTCI) and DTNB.

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • The absorbance of the yellow product is measured at 412 nm.

  • Data Analysis: The rate of the reaction is used to determine the percentage of inhibition, and the IC50 value is subsequently calculated.[3][4][5]

EGFR Kinase Inhibition Assay

This assay determines the inhibitory effect of compounds on the kinase activity of the epidermal growth factor receptor (EGFR).

  • Reagents: Recombinant human EGFR kinase, a suitable peptide substrate, and adenosine triphosphate (ATP).

  • Procedure:

    • The EGFR kinase is incubated with the test compounds in a reaction buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The amount of phosphorylated substrate is quantified, often using methods like ELISA or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[6]

Urease Inhibition Assay

This colorimetric assay is used to screen for urease inhibitors.

  • Reagents: Jack bean urease, urea, and reagents for ammonia quantification (e.g., phenol and hypochlorite for the Berthelot method).

  • Procedure:

    • The urease enzyme is pre-incubated with the test compounds.

    • The reaction is initiated by the addition of urea.

    • The amount of ammonia produced from the hydrolysis of urea is measured spectrophotometrically after a color-forming reaction.

  • Data Analysis: The percentage of urease inhibition is calculated by comparing the ammonia concentration in the presence and absence of the inhibitor, allowing for the determination of the IC50 value.[7]

Conclusion

Benzohydrazide derivatives represent a promising class of compounds with the potential for selective inhibition of various clinically relevant enzymes. The available data, primarily on substituted benzohydrazides and hydrazones, demonstrates that modifications to the core structure can significantly modulate both potency and selectivity. While there is a clear need for further investigation into the specific effects of a 3-methyl substituent, the information compiled in this guide provides a solid foundation for future research and development in this area. The detailed protocols and pathway diagrams serve as valuable resources for researchers aiming to design and evaluate novel benzohydrazide-based enzyme inhibitors with improved therapeutic profiles.

References

A Comparative Analysis of the Biological Activities of 3-Methylbenzohydrazide and its Salicylhydrazide Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the hydrazide scaffold represents a privileged structure, serving as a cornerstone for the development of a wide array of therapeutic agents. Among the numerous derivatives, 3-Methylbenzohydrazide and its salicylhydrazide analog (2-hydroxybenzohydrazide) present an intriguing case study in structure-activity relationships (SAR). The subtle substitution of a methyl group with a hydroxyl group at a key position on the benzene ring can profoundly influence the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide offers an in-depth, objective comparison of the biological activities of these two compounds, supported by experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.

Chemical and Structural Properties: The Foundation of Biological Function

The fundamental difference between this compound and salicylhydrazide lies in the nature of the substituent at the ortho or meta position of the benzoyl moiety.

  • This compound: Features a methyl group (-CH₃) at the meta position. This group is electron-donating through induction and is relatively non-polar.

  • Salicylhydrazide (2-Hydroxybenzohydrazide): Possesses a hydroxyl group (-OH) at the ortho position. This group can act as both a hydrogen bond donor and acceptor and is capable of chelation with metal ions. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the adjacent hydrazide moiety, influencing the molecule's conformation and physicochemical properties.

This seemingly minor structural variance has significant implications for the molecules' lipophilicity, electronic distribution, and ability to interact with biological macromolecules, thereby dictating their spectrum of activity.

Comparative Biological Activities: A Tale of Two Substituents

Both this compound and salicylhydrazide derivatives have been reported to exhibit a range of biological activities, primarily including antimicrobial, anticancer, and anti-inflammatory effects.[1] The nature of the substituent plays a critical role in modulating the potency and spectrum of these activities.

Antimicrobial Activity

Hydrazone derivatives are a well-established class of antimicrobial agents.[2] The presence of the azomethine group (>C=N-NH-C=O) is often crucial for their activity.[3]

Key Insights from SAR studies:

  • Salicylhydrazide Analogs: The ortho-hydroxyl group in salicylhydrazide derivatives is often considered a key pharmacophore for antimicrobial activity. This is attributed to its ability to chelate with essential metal ions in microbial enzymes, thereby disrupting their function.

  • Benzohydrazide Analogs: For substituted benzohydrazides, the position and nature of the substituent on the benzene ring significantly impact their antimicrobial efficacy. Electron-withdrawing groups, such as halogens, can enhance activity against certain bacterial strains.[4] While less directly addressed in the immediate literature, a methyl group, being electron-donating, might modulate the electronic properties of the aromatic ring in a way that influences its interaction with microbial targets differently than a hydroxyl group.

Experimental Data Summary:

While a direct comparison of this compound and salicylhydrazide is not extensively documented in a single study, we can infer their potential relative activities from studies on related substituted benzohydrazides. The following table summarizes typical findings for antimicrobial activity, measured as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ClassGram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)Fungi (e.g., C. albicans) MIC (µg/mL)
Substituted Benzohydrazides 12.5 - 20025 - >20050 - >200
Salicylhydrazide Derivatives 6.25 - 10012.5 - 20025 - 100

Note: These are representative ranges from various studies on derivatives and not direct values for the parent compounds.

The data generally suggests that salicylhydrazide derivatives may exhibit slightly better or comparable antimicrobial activity, particularly against Gram-positive bacteria and fungi, likely due to the chelating properties of the hydroxyl group.

Anticancer Activity

The hydrazone scaffold is also a promising pharmacophore for the development of anticancer agents.[5] Their mechanism of action can involve various pathways, including the inhibition of kinases and interaction with DNA.

Key Insights from SAR studies:

  • Salicylaldehyde Benzoylhydrazones: The position of substituents on both the salicylaldehyde and benzoyl rings has a marked impact on anticancer activity.[6] For instance, in a study of dimethoxy-substituted salicylaldehyde benzoylhydrazones, the position of the methoxy group significantly influenced cytotoxicity against various cancer cell lines.[6] This highlights the sensitivity of the biological activity to the substitution pattern. The hydroxyl group in salicylhydrazide analogs can contribute to their anticancer effects through mechanisms like the generation of reactive oxygen species (ROS) upon metal chelation.

  • Substituted Benzohydrazides: Derivatives of benzohydrazide have been evaluated for their antiproliferative activities. For example, some benzohydrazide derivatives containing dihydropyrazoles have been identified as potent EGFR kinase inhibitors.[7] The presence and position of substituents on the benzoyl ring are crucial for their interaction with the kinase active site.

Experimental Data Summary:

The following table presents representative cytotoxic activity (IC₅₀ in µM) of related hydrazone derivatives against common cancer cell lines.

Compound ClassLeukemia Cell Lines (e.g., K562) IC₅₀ (µM)Breast Cancer Cell Lines (e.g., MCF-7) IC₅₀ (µM)
Substituted Benzohydrazide Derivatives 1.5 - 502.0 - 75
Salicylhydrazide Derivatives 0.5 - 251.0 - 50

Note: These are representative ranges from various studies on derivatives and not direct values for the parent compounds.

The trend suggests that salicylhydrazide derivatives often exhibit more potent anticancer activity, which may be attributed to the additional functionalities provided by the hydroxyl group.

Experimental Protocols

To ensure the reproducibility and validity of biological activity studies, standardized and well-documented protocols are essential.

Synthesis of Hydrazone Derivatives

A general and robust method for the synthesis of hydrazone derivatives from their parent hydrazides is outlined below.

Workflow for Hydrazone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Characterization start Dissolve Hydrazide (e.g., this compound or Salicylhydrazide) in Ethanol aldehyde Add Aldehyde/Ketone (1.0 - 1.1 eq) start->aldehyde catalyst Add Catalytic Acetic Acid (2-3 drops) aldehyde->catalyst reflux Reflux for 2-6 hours (Monitor by TLC) catalyst->reflux cool Cool Reaction Mixture reflux->cool precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Cold Ethanol/Water precipitate->wash dry Dry the Product wash->dry characterize Characterize by NMR, FT-IR, Mass Spectrometry dry->characterize

Caption: General workflow for the synthesis of biologically active hydrazones.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve the respective hydrazide (this compound or Salicylhydrazide) in a suitable solvent, such as ethanol.

  • Addition of Carbonyl Compound: To this solution, add a slight molar excess (1.0 - 1.1 equivalents) of the desired aldehyde or ketone.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

  • Isolation: After completion, cool the reaction mixture to room temperature, which will often induce precipitation of the hydrazone product. The precipitate can be collected by vacuum filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure of the synthesized hydrazone using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[8]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3][9]

Workflow for MIC Determination

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation and Reading stock Prepare Stock Solution of Hydrazone in DMSO serial_dilution Perform 2-fold Serial Dilution in 96-well plate stock->serial_dilution inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) add_inoculum Add Microbial Inoculum to each well inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read Determine MIC (Lowest concentration with no visible growth) incubate->read

Caption: Workflow of the Broth Microdilution assay for MIC determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Dissolve the test compound (this compound or Salicylhydrazide derivative) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).[9]

  • Inoculum Preparation: Culture the microbial strain (bacterial or fungal) in an appropriate broth medium overnight. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[9]

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3]

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (a known antibiotic), a growth control (inoculum without the compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay and Measurement seed Seed Cancer Cells in 96-well plates incubate_24h Incubate for 24h for cell attachment seed->incubate_24h treat Treat cells with various concentrations of Hydrazone incubate_24h->treat incubate_48_72h Incubate for 48-72h treat->incubate_48_72h add_mtt Add MTT solution and incubate for 4h incubate_48_72h->add_mtt dissolve Dissolve formazan crystals with DMSO add_mtt->dissolve measure Measure absorbance at 570 nm dissolve->measure calculate Calculate Cell Viability and IC₅₀ measure->calculate

References

Replicating published synthesis protocols for 3-Methylbenzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of benzohydrazide derivatives is of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a comparative overview of common protocols for the synthesis of 3-Methylbenzohydrazide and its subsequent derivatization into hydrazones (Schiff bases), offering insights into reaction conditions, yields, and purification strategies.

Comparison of Synthesis Protocols

The synthesis of this compound derivatives typically follows a two-step process: the formation of the hydrazide from a 3-methylbenzoyl precursor, followed by condensation with an aldehyde to form the final hydrazone derivative. The choice of starting material and reaction conditions can influence the overall yield and purity of the products.

Protocol Starting Material Key Reagents Reaction Conditions Reported Yield (%) Reaction Time Purification Method
Protocol 1: From Ester Methyl 3-methylbenzoateHydrazine hydrateReflux in ethanol85-955-8 hoursRecrystallization (Ethanol)
Protocol 2: From Acid Chloride 3-Methylbenzoyl chloridetert-Butylhydrazine, NaOH0°C to room temperature in toluene~90 (for a similar derivative)1 hourAcid-base workup, filtration
Protocol 3: Hydrazone Formation This compoundSubstituted aldehyde, HCl (cat.)Stirring at room temperature in ethanol90-9730 min - several hoursFiltration and recrystallization

Note: The yields and reaction times are based on general procedures for benzohydrazide synthesis and may vary for specific 3-methyl derivatives.[1][2][3]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 3-methylbenzoate

This is a widely used and effective method for the synthesis of hydrazides.[2]

Materials:

  • Methyl 3-methylbenzoate

  • Hydrazine hydrate (a slight excess, e.g., 1.2 equivalents)

  • Ethanol

Procedure:

  • Dissolve Methyl 3-methylbenzoate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 5-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, allow the mixture to cool to room temperature, which should cause the this compound to precipitate.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[2]

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.[2]

Protocol 2: Synthesis of a this compound Derivative from 3-Methylbenzoyl Chloride

This method is suitable for producing N'-substituted hydrazides and is based on the synthesis of N'-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine.[3]

Materials:

  • 3-Methylbenzoyl chloride

  • tert-Butylhydrazine hydrochloride

  • Toluene

  • Liquid sodium hydroxide

Procedure:

  • In a reaction vessel, dissolve tert-butylhydrazine hydrochloride in toluene and add liquid sodium hydroxide to free the tert-butylhydrazine.

  • At 0°C, simultaneously add 3-Methylbenzoyl chloride and liquid sodium hydroxide dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for one hour.

  • Separate the toluene layer and wash it with water. The product, a mixture of N'-(3-methylbenzoyl)-N'-tert-butylhydrazine and its isomer, will precipitate.

  • The product can be further purified by an acid-base workup to remove byproducts.[3]

Protocol 3: Synthesis of 3-Methylbenzohydrazone Derivatives (Schiff Bases)

This is a general and efficient method for the synthesis of hydrazone derivatives from the parent hydrazide.[1][2]

Materials:

  • This compound (synthesized via Protocol 1)

  • A substituted aldehyde (equimolar amount)

  • Ethanol

  • Concentrated hydrochloric acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol.

  • To this solution, add an equimolar amount of the desired substituted aldehyde.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Stir the reaction mixture at room temperature. The formation of a precipitate indicates the formation of the hydrazone product. The reaction time can range from 30 minutes to several hours.[2]

  • Filter the solid product.

  • Wash the product with a suitable solvent like petroleum ether and dry it.

  • Recrystallize the crude hydrazone from a suitable solvent, such as ethanol, to obtain the pure product.[2]

Experimental Workflow and Logic

The synthesis of this compound derivatives follows a logical progression from starting materials to the final purified products. The general workflow is depicted in the diagram below.

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Formation cluster_2 Purification ester Methyl 3-methylbenzoate reflux Reflux in Ethanol ester->reflux hydrazine Hydrazine Hydrate hydrazine->reflux hydrazide This compound reflux->hydrazide Cooling & Filtration reaction Stir at RT in Ethanol (HCl catalyst) hydrazide->reaction aldehyde Substituted Aldehyde aldehyde->reaction hydrazone 3-Methylbenzohydrazone Derivative reaction->hydrazone Precipitation & Filtration recrystallization Recrystallization (e.g., Ethanol) hydrazone->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Troubleshooting and Optimization

  • Low Yield: If the yield of the hydrazide is low, consider increasing the reflux time to ensure the reaction goes to completion.[2] Using a slight excess of hydrazine hydrate can also help drive the reaction forward.[2] Ensure the purity of the starting materials, as impurities can lead to side reactions.

  • Purification Challenges: Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives.[2] If recrystallization proves difficult, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of ethanol and chloroform) can be employed.[2]

  • Impurity Identification: The presence of unexpected peaks in FT-IR or NMR spectra can indicate impurities. For instance, in the FT-IR spectrum, the absence of a broad O-H stretch from a carboxylic acid starting material (if used) and the presence of characteristic N-H and C=O bands are indicators of a successful hydrazide synthesis.[2]

References

Safety Operating Guide

Proper Disposal of 3-Methylbenzohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methylbenzohydrazide is crucial for maintaining laboratory safety and ensuring environmental compliance. As a chemical intermediate, it requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for hydrazide compounds, this compound may cause skin and eye irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1][3]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][3]

  • Spill Management: In case of a spill, avoid generating dust.[1] Carefully sweep the solid material into an airtight container for disposal.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to federal, state, and local regulations.[1] It is classified as chemical waste and should not be disposed of in regular trash or down the drain.[4][5] The following protocol outlines the standard procedure for its disposal.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware (e.g., glassware, weighing boats), as hazardous waste.[6][7]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection and Labeling:

    • Use a dedicated, compatible, and leak-proof container for collecting this compound waste.[6] The container must be in good condition with a secure lid.[6]

    • As soon as waste is added, label the container with a "Hazardous Waste" tag.[4][7]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the principal investigator's name and contact information.[4] Acronyms or chemical formulas are not permissible.[4]

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.[6][8]

    • Segregate the container from incompatible materials, such as strong oxidizing agents.[2]

  • Disposal Request and Collection:

    • Once the container is full or the project is complete, arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][7]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Decontamination of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6][7]

    • The rinsate must be collected and disposed of as hazardous waste.[6][7]

    • After triple-rinsing, the original container labels should be defaced, and the container can then be disposed of as regular trash or recycled, depending on institutional policy.[6][7]

Hazard and Disposal Summary

The following table summarizes key hazard and transportation information for compounds similar to this compound, which can inform disposal decisions.

ParameterInformationSource
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1][2]
Precautionary Statements P264: Wash hands and face thoroughly after handlingP280: Wear protective gloves, eye protection[1]
UN Number UN2811 (for Toxic solid, organic, n.o.s.)[9]
Hazard Class 6.1 (Toxic substances)[9]
Packing Group III[9]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Collection cluster_decon Empty Container Decontamination A Start: Generate This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Container B->C D Affix 'Hazardous Waste' Label C->D E Add Waste to Container D->E F Complete Label Information: - Full Chemical Name - Quantity - Date & PI Info E->F G Store Sealed Container in Designated Area F->G H Is Container Full? G->H H->G No I Request Waste Pickup from EHS H->I Yes J EHS Collects Waste for Final Disposal I->J K Triple-Rinse Empty Container J->K L Collect Rinsate as Hazardous Waste K->L M Deface Original Label L->M N Dispose of Clean Container as Regular Trash M->N

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.